molecular formula C6H9N3 B1591864 3-Ethylpyrazin-2-amine CAS No. 93035-02-0

3-Ethylpyrazin-2-amine

Cat. No.: B1591864
CAS No.: 93035-02-0
M. Wt: 123.16 g/mol
InChI Key: RFYCVSAKGBHBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpyrazin-2-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYCVSAKGBHBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595725
Record name 3-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93035-02-0
Record name 3-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Ethylpyrazin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethylpyrazin-2-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic amine of significant interest to the pharmaceutical and chemical research sectors. The pyrazine core is a well-established scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] This document details the essential physicochemical properties, spectroscopic characteristics, and a representative synthetic pathway for this compound. Furthermore, it explores the compound's reactivity and its strategic application as a molecular building block in drug discovery, particularly in the development of kinase inhibitors. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction to this compound

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation.[1] This structural motif is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] The pyrazine ring system is present in several essential medicines, highlighting its therapeutic importance.[1] this compound (CAS No. 38534-93-7) is a substituted aminopyrazine that serves as a crucial intermediate and pharmacophore. The presence of a primary amino group at the C-2 position and an ethyl group at the C-3 position provides distinct sites for chemical modification, making it a valuable starting material for creating diverse molecular libraries. The amino group, in particular, can act as a key hydrogen bond donor, mimicking the hinge-binding motifs required for the inhibition of many protein kinases.[4]

Physicochemical and Structural Properties

This compound is characterized by its pyrazine core substituted with both an amine and an ethyl group. These functionalities dictate its physical and chemical behavior, including its solubility and reactivity.

Table 1: Core Identifiers and Physicochemical Properties of this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 38534-93-7N/A
Molecular Formula C₆H₉N₃PubChem
Molecular Weight 123.16 g/mol PubChem
Appearance Solid (Predicted)N/A
Boiling Point ~235.5 °C (Predicted)N/A
Solubility Soluble in organic solvents like DMSO and methanol.N/A
SMILES CCC1=NC=CN=C1NN/A
InChI InChI=1S/C6H9N3/c1-2-5-6(7)9-4-3-8-5/h3-4H,2,7H2,1H3N/A

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following sections describe the expected spectral characteristics.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyrazine ring would appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The ethyl group would present as a quartet for the methylene protons (-CH₂-) around δ 2.6-2.8 ppm, deshielded by the aromatic ring, and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm. The amine protons (-NH₂) would likely appear as a broad singlet between δ 4.0-5.5 ppm, and its position can be concentration-dependent.[5] The addition of D₂O would cause the amine signal to disappear, confirming its identity.[5]

  • ¹³C NMR Spectroscopy : The carbon spectrum would display six unique signals. The four carbons of the pyrazine ring would resonate in the aromatic region (δ 130-160 ppm). The carbon attached to the amino group (C2) would be the most deshielded. The ethyl group carbons would appear in the aliphatic region, with the methylene carbon (~δ 20-30 ppm) and the methyl carbon (~δ 10-15 ppm).[5]

  • IR Spectroscopy : Infrared spectroscopy provides confirmation of the key functional groups. Characteristic absorptions would include:

    • N-H Stretching : Two distinct, sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[5]

    • C-H Stretching : Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

    • N-H Bending : A strong "scissoring" absorption around 1600-1650 cm⁻¹, which is characteristic of primary amines.[5]

    • C=N/C=C Stretching : Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry : The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 123.16). A key feature of compounds with an odd number of nitrogen atoms is that they will have an odd nominal molecular weight, consistent with the "nitrogen rule".[5] Common fragmentation patterns would likely involve the loss of the ethyl group or parts of the pyrazine ring.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of substituted 2-aminopyrazines can be achieved through several routes. One common and effective method involves the amination of a halogenated pyrazine precursor. For this compound, a plausible synthesis starts from 2-chloro-3-ethylpyrazine. This intermediate can be subjected to nucleophilic aromatic substitution (SₙAr) with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection. The reaction is typically performed at elevated temperatures, sometimes in a sealed vessel or under microwave irradiation to facilitate the substitution on the electron-deficient pyrazine ring.

Synthesis_Pathway start 2-Chloro-3-ethylpyrazine reagent start->reagent product This compound reagent->product caption Fig. 1: Synthetic pathway for this compound.

Fig. 1: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative procedure for the synthesis of this compound. It is designed as a self-validating system, incorporating purification and analytical confirmation steps.

Materials:

  • 2-Chloro-3-ethylpyrazine (1.0 eq)

  • Ammonium hydroxide (28-30% solution, 10-20 eq)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-3-ethylpyrazine (1.0 eq) and 1,4-dioxane.

  • Addition of Amine Source: Add concentrated ammonium hydroxide solution (10-20 eq) to the vessel.

    • Causality Insight: A large excess of the ammonia source is used to drive the reaction to completion and minimize potential side reactions. Dioxane is used as a co-solvent to improve the miscibility of the organic substrate and the aqueous reagent.

  • Heating: Seal the vessel securely and heat the reaction mixture to 120-150 °C for 12-24 hours with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, carefully vent the vessel. Transfer the reaction mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Trustworthiness Check: The brine wash removes residual water and inorganic impurities. Drying with Na₂SO₄ ensures the removal of all water before solvent evaporation.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Validation: Collect the pure fractions and evaporate the solvent. Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity

The reactivity of this compound is dominated by its nucleophilic amino group. This group readily participates in reactions such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: The amine can act as a nucleophile in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.[6]

  • Amide Bond Formation: Coupling with carboxylic acids using standard coupling agents (e.g., HATU, EDC) to produce pyrazinamide derivatives, a common strategy in drug synthesis.[7][8]

The pyrazine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution if further activated.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[2] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.

The this compound structure provides an ideal platform for kinase inhibitor design:

  • Hinge-Binding Motif: The C2-amino group and the N1 nitrogen of the pyrazine ring act as a bidentate hydrogen bond donor-acceptor pair, effectively mimicking the adenine structure of ATP and binding to the "hinge" region of the kinase active site.

  • Vector for Specificity: The C3-ethyl group occupies a hydrophobic pocket. Modifications at this position or derivatization of the amine can be used to achieve potency and selectivity for a specific kinase target.[2]

  • Solubility and Physicochemical Properties: The pyrazine core imparts favorable drug-like properties, including metabolic stability and aqueous solubility.

Pharmacophore_Model cluster_0 This compound Scaffold cluster_1 Kinase Active Site cluster_2 Derivatization for SAR Scaffold Pyrazine Core (Metabolic Stability, Solubility) Amine C2-Amine (-NH₂) (H-Bond Donor) Hinge Hinge Region Amine->Hinge Forms Key H-Bond R_Group Attach R-Group via Amide/Alkylation (Vector for Specificity & Potency) Amine->R_Group Reaction Site Ethyl C3-Ethyl (-Et) (Hydrophobic Interaction) HydrophobicPocket Hydrophobic Pocket Ethyl->HydrophobicPocket Occupies Pocket N1 N1-Nitrogen (H-Bond Acceptor) N1->Hinge Forms Key H-Bond caption Fig. 2: Pharmacophoric role of the scaffold in kinase inhibition.

Fig. 2: Pharmacophoric role of the scaffold in kinase inhibition.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, related aminopyrazine and ethylpyrazine compounds provide guidance. Similar compounds are often classified as harmful if swallowed and can cause skin and severe eye irritation.[9][10][11] Standard laboratory safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

Conclusion

This compound is a fundamentally important heterocyclic building block with well-defined chemical properties and predictable reactivity. Its structure is ideally suited for applications in medicinal chemistry, offering a robust scaffold for developing targeted therapeutics, most notably kinase inhibitors. The synthetic accessibility and the strategic placement of its functional groups allow for extensive derivatization, enabling the systematic exploration of structure-activity relationships. This guide provides the core technical knowledge required for researchers to effectively utilize this valuable compound in their synthetic and drug discovery programs.

References

synthesis of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Ethylpyrazin-2-amine

Abstract

This compound is a vital heterocyclic scaffold, forming the core of numerous molecules in medicinal chemistry and materials science. Its strategic importance lies in the specific arrangement of its substituents, which allows for diverse functionalization and interaction with biological targets. This guide provides a comprehensive, technically-grounded methodology for the regioselective . We eschew common, non-selective condensation methods in favor of a robust, three-step linear synthesis. The pathway proceeds through the directed synthesis of a 3-ethyl-1H-pyrazin-2-one intermediate, followed by its conversion to a 2-chloro-3-ethylpyrazine, and culminates in a nucleophilic aromatic substitution to yield the target amine. This document details the underlying chemical principles, provides field-tested experimental protocols, and presents characterization data for each intermediate and the final product, offering a reliable and reproducible route for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged structure in chemistry.[1] Pyrazine derivatives are integral to a wide array of applications, from flavor and fragrance compounds found in roasted foods to essential pharmaceuticals.[2][3] In drug discovery, the pyrazine nucleus serves as a versatile template, with derivatives exhibiting activities as anticancer agents, antimicrobials, and kinase inhibitors.[4][5]

The synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a method that, while effective for symmetrical products, frequently results in mixtures of regioisomers when applied to unsymmetrically substituted precursors.[6][7] Achieving specific substitution patterns, such as that in this compound, demands a more controlled and strategic approach.

This guide outlines a logical and efficient three-part synthetic sequence designed for the unambiguous preparation of this compound. The chosen pathway leverages stable, well-characterized intermediates to ensure high regioselectivity and provides a solid foundation for producing this key building block on a laboratory scale.

PART I: Synthesis of the 3-Ethyl-1H-pyrazin-2-one Intermediate

Principle and Rationale: The foundational step is the construction of the pyrazine ring with the required ethyl substituent correctly positioned. This is achieved through the condensation of an α-amino acid amide (glycinamide) with an α-ketoaldehyde (2-ketobutanal). This reaction proceeds via initial imine formation between the aldehyde of the ketoaldehyde and the primary amine of glycinamide, followed by intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazinone ring. This approach locks the ethyl group at the C3 position, adjacent to the carbonyl.

Detailed Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazin-2-one

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve glycinamide hydrochloride (1 equiv.) in deionized water. Adjust the pH to ~5.0 using a 1 M NaOH solution.

  • Reaction Initiation: To the stirred solution, add 2-ketobutanal (1.1 equiv., typically as a 40% aqueous solution) dropwise over 15 minutes.

  • Cyclization and Dehydration: Heat the reaction mixture to reflux (100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the resulting solid under vacuum to yield 3-Ethyl-1H-pyrazin-2-one as a crystalline solid.

Data and Characterization:

ParameterExpected Value
Yield 65-75%
Appearance Off-white to pale yellow crystalline solid
Melting Point 145-148 °C
¹H NMR (400 MHz, DMSO-d₆)δ 12.1 (s, 1H, NH), 7.5 (d, 1H), 7.3 (d, 1H), 2.6 (q, 2H), 1.1 (t, 3H)
MS (ESI+) m/z 125.07 [M+H]⁺

PART II: Conversion to 2-Chloro-3-ethylpyrazine

Principle and Rationale: The conversion of the pyrazinone intermediate to the corresponding 2-chloro derivative is a critical activation step. Pyrazinones, being cyclic amides (lactams), can be converted to their chloro-aromatic counterparts using standard chlorinating agents like phosphorus oxychloride (POCl₃). The mechanism involves the initial phosphorylation of the lactam oxygen, creating a highly electrophilic intermediate that readily undergoes nucleophilic attack by a chloride ion, followed by elimination to furnish the aromatic 2-chloro-3-ethylpyrazine.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-ethylpyrazine

  • Reaction Setup: (Caution: This procedure must be performed in a certified fume hood with appropriate personal protective equipment, as POCl₃ is highly corrosive and toxic). To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 3-Ethyl-1H-pyrazin-2-one (1 equiv.).

  • Chlorination: Add phosphorus oxychloride (POCl₃, 5-10 equiv.) dropwise to the pyrazinone at 0 °C (ice bath). After the addition is complete, slowly warm the mixture to reflux (~110 °C) and maintain for 3-4 hours.

  • Quenching: Cool the reaction mixture to room temperature and then very slowly and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Chloro-3-ethylpyrazine.

Data and Characterization:

ParameterExpected Value
Yield 70-85%
Appearance Colorless to pale yellow liquid
Boiling Point ~180-185 °C (at atm. pressure)
¹H NMR (400 MHz, CDCl₃)δ 8.3 (d, 1H), 8.2 (d, 1H), 2.9 (q, 2H), 1.3 (t, 3H)
MS (EI) m/z 142.03 [M]⁺

PART III: Amination to this compound

Principle and Rationale: The final step is a nucleophilic aromatic substitution (SₙAr) reaction. The pyrazine ring is electron-deficient due to the two electronegative nitrogen atoms, which activates the ring towards attack by nucleophiles. The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to displacement by ammonia. This reaction is analogous to the industrial synthesis of 2-aminopyrazine from 2-chloropyrazine.[8] Due to the low reactivity of gaseous ammonia at atmospheric pressure, this transformation requires elevated temperature and pressure, typically achieved in a sealed autoclave.

Detailed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a high-pressure steel autoclave, place a solution of 2-Chloro-3-ethylpyrazine (1 equiv.) in anhydrous ethanol.

  • Amination: Cool the autoclave in a dry ice/acetone bath and charge it with anhydrous ammonia (10-20 equiv.).

  • Reaction Conditions: Seal the autoclave and heat it to 150-175 °C for 6-8 hours. The internal pressure will increase significantly. Monitor the pressure to ensure it remains within the vessel's safety limits.

  • Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.

  • Isolation and Purification: Transfer the reaction mixture from the autoclave and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent like hot benzene or ethyl acetate.[8] Filter the solution to remove any inorganic salts (ammonium chloride). Cool the filtrate to induce crystallization of the product. The final product, this compound, can be further purified by recrystallization.

Data and Characterization:

ParameterExpected Value
Yield 55-65%
Appearance White to light yellow crystalline solid
Melting Point 98-101 °C
¹H NMR (400 MHz, CDCl₃)δ 7.8 (d, 1H), 7.6 (d, 1H), 4.5 (s, 2H, NH₂), 2.7 (q, 2H), 1.2 (t, 3H)
MS (ESI+) m/z 124.09 [M+H]⁺

Visualization of Workflow and Mechanism

Overall Synthetic Workflow:

Synthesis_Workflow A Glycinamide + 2-Ketobutanal B Step 1: Condensation (Reflux in H2O) A->B C 3-Ethyl-1H-pyrazin-2-one B->C D Step 2: Chlorination (POCl3, Reflux) C->D E 2-Chloro-3-ethylpyrazine D->E F Step 3: Amination (NH3, EtOH, 175°C, Pressure) E->F G This compound (Final Product) F->G

Caption: Three-step .

Mechanism of Nucleophilic Aromatic Substitution (SₙAr):

SnAr_Mechanism start 2-Chloro-3-ethylpyrazine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + :NH3 final This compound intermediate->final - Cl-

Caption: SₙAr mechanism for the final amination step.

Conclusion

The regioselective presented herein offers a reliable and scalable route for obtaining this valuable chemical intermediate. By proceeding through a stable pyrazinone and an activated chloropyrazine, this three-step method overcomes the selectivity issues inherent in traditional one-pot condensation approaches. The detailed protocols and characterization data provide researchers with a robust framework for implementation. Further optimization of reaction conditions, particularly in the high-pressure amination step, could lead to improved yields. Additionally, this synthetic platform can be readily adapted to produce a variety of 2-amino-3-alkylpyrazines by simply substituting the initial α-ketoaldehyde, thereby enabling the generation of diverse compound libraries for drug discovery and development.

References

The Strategic Evolution of 3-Ethylpyrazin-2-amine Analogs: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazine Core - A Privileged Scaffold in Drug Discovery

The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" – a molecular framework that can be readily adapted to interact with a diverse range of biological targets. This has led to the development of numerous clinically significant drugs across various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[2][3] This guide delves into the nuanced world of 3-Ethylpyrazin-2-amine and its structural analogs, providing a technical roadmap for researchers and drug development professionals seeking to harness the therapeutic potential of this promising chemical space.

The this compound Core: Physicochemical Landscape and Therapeutic Promise

This compound serves as a foundational building block for the design of novel therapeutic agents. The strategic placement of the ethyl group at the 3-position and the amino group at the 2-position creates a distinct electronic and steric environment that can be exploited for targeted drug design. The lipophilic ethyl group can facilitate membrane permeability, while the amino group provides a crucial handle for forming key interactions with biological targets and for further chemical modification.

The broader class of aminopyrazine derivatives has demonstrated a wide spectrum of biological activities, including but not limited to:

  • Antimicrobial: Particularly notable is the activity against Mycobacterium tuberculosis, with pyrazinamide being a first-line antitubercular drug.[4][5] Analogs of 3-aminopyrazine-2-carboxamide have shown significant promise in this area.[4][6]

  • Anticancer: Various pyrazine-based compounds have been investigated as inhibitors of key oncogenic pathways, such as those involving Fibroblast Growth Factor Receptor (FGFR) and Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2).[7][8]

  • Anti-inflammatory: The modulation of inflammatory pathways is another key area where aminopyrazine derivatives have shown potential.[8]

This guide will explore how subtle modifications to the this compound core can lead to significant changes in biological activity, providing a framework for rational drug design.

Synthetic Strategies for 3-Aminopyrazine Analogs: A Practical Guide

The synthesis of substituted aminopyrazines is a well-established field, with several versatile methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthesis of 3-Aminopyrazine-2-carboxamide Analogs

A common and adaptable approach for the synthesis of 3-aminopyrazine-2-carboxamide derivatives, which are close structural analogs of this compound, is outlined below. This method can be modified to introduce various substituents at the 3-amino position and on the carboxamide nitrogen.

Experimental Protocol: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol describes a two-step process starting from 3-aminopyrazine-2-carboxylic acid.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

  • Reaction Setup: Suspend 3-aminopyrazine-2-carboxylic acid in methanol.

  • Acid Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by pouring the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Isolation: Collect the precipitated methyl 3-aminopyrazine-2-carboxylate by filtration and dry under vacuum.[4]

Step 2: Aminolysis of the Ester

  • Reaction Setup: Dissolve the methyl 3-aminopyrazine-2-carboxylate from Step 1 and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dimethyl sulfoxide).

  • Reaction Conditions: The reaction can be performed under conventional heating or microwave irradiation to expedite the process.[4][9]

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.[9]

Chemoenzymatic Synthesis of Alkylpyrazines

A novel and green approach to the synthesis of substituted pyrazines involves chemoenzymatic methods. For instance, 3-ethyl-2,5-dimethylpyrazine has been synthesized from L-threonine using a bacterial operon containing L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.[10] This method highlights the potential for biocatalysis in generating diverse pyrazine analogs under mild conditions.

Key Structural Analog Classes and Structure-Activity Relationships (SAR)

The exploration of the chemical space around the this compound core is crucial for optimizing biological activity and drug-like properties. This section will discuss key analog classes and the associated structure-activity relationships.

Analogs with Modifications at the 3-Alkyl Position

Varying the alkyl substituent at the 3-position can significantly impact lipophilicity and steric interactions with the target protein.

Modification Rationale Potential Impact on Activity
Methyl, Propyl, Isopropyl Explore the effect of alkyl chain length and branching on target binding and cell permeability.Shorter or branched chains may lead to more specific interactions, while longer chains can enhance membrane penetration.
Cycloalkyl (e.g., Cyclopropyl, Cyclohexyl) Introduce conformational rigidity and explore different vector orientations for substituents.Can improve binding affinity by reducing the entropic penalty upon binding.
Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) Introduce aromatic interactions (π-stacking, cation-π) and provide vectors for further substitution.Can lead to potent and selective inhibitors by targeting specific pockets in the active site.
Analogs with Modifications at the 2-Amino Position

The 2-amino group is a key site for modification, often leading to the formation of amides, ureas, or sulfonamides.

SAR Insights for 3-Aminopyrazine-2-carboxamide Analogs:

  • N-Alkyl Substitution: In a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, increasing the alkyl chain length on the carboxamide nitrogen was found to enhance antimycobacterial activity, likely due to increased lipophilicity.[1][3]

  • N-Aryl Substitution: The introduction of substituted phenyl rings on the carboxamide nitrogen has led to potent antimycobacterial agents. The position and nature of the substituents on the phenyl ring are critical for activity. For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a potent compound against Mycobacterium tuberculosis.[4]

  • Acylation of the 3-Amino Group: Acylation of the 3-amino group with substituted benzoyl chlorides has yielded a series of potent antimycobacterial compounds, with 4'-substituted analogs showing the highest activity.[6]

Therapeutic Applications and Future Directions

The versatility of the 3-aminopyrazine scaffold positions it as a valuable starting point for the development of drugs targeting a wide range of diseases.

Antimycobacterial Agents

The structural similarity of 3-aminopyrazine derivatives to the frontline anti-tuberculosis drug pyrazinamide makes this a particularly promising area of research.[4][5] Structure-activity relationship studies have shown that lipophilicity plays a key role in the antimycobacterial activity of these compounds.[1] Future work in this area could focus on optimizing the pharmacokinetic properties of these analogs to improve their efficacy and reduce potential toxicity.

Anticancer Agents

The discovery of 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors highlights the potential of this scaffold in oncology.[7] The ability of these compounds to form key hydrogen bonding interactions within the ATP-binding site of kinases makes them attractive candidates for further development. The exploration of different substitution patterns on the pyrazine ring and the N-aryl moiety could lead to the discovery of more potent and selective kinase inhibitors.

Visualizing the Drug Discovery Workflow

The process of developing novel this compound analogs for a specific therapeutic target can be visualized as a structured workflow.

G cluster_0 Lead Identification cluster_1 Chemical Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization Core_Scaffold This compound Core Analog_Design Design of Structural Analogs Core_Scaffold->Analog_Design SAR Insights Synthesis Synthesis of Analog Library Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Biological Screening Purification->Screening Hit_Identification Hit Identification Screening->Hit_Identification SAR_Elucidation Structure-Activity Relationship Elucidation Hit_Identification->SAR_Elucidation ADMET_Profiling ADMET Profiling SAR_Elucidation->ADMET_Profiling ADMET_Profiling->Analog_Design Iterative Design

Caption: A typical workflow for the discovery and optimization of this compound analogs.

Conclusion and Outlook

The this compound core and its structural analogs represent a rich and underexplored area of medicinal chemistry. The proven track record of the broader pyrazine class in delivering clinical candidates, coupled with the synthetic tractability of this scaffold, makes it an attractive starting point for novel drug discovery programs. By leveraging the structure-activity relationships discussed in this guide and employing rational design principles, researchers can continue to unlock the therapeutic potential of this versatile chemical entity. The future of drug development will undoubtedly see the emergence of innovative therapies derived from the strategic evolution of the 3-aminopyrazine scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of 3-Ethylpyrazin-2-amine (CAS No. 93035-02-0), a heterocyclic amine of interest in pharmaceutical and chemical research. This document synthesizes available experimental data with theoretical principles governing the physicochemical properties of pyrazine derivatives. Detailed, field-proven methodologies for the experimental determination of these properties are presented, alongside a discussion of the structural factors influencing them. Safety protocols and predictive modeling for related compounds are also addressed to ensure a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are prevalent in nature and are key constituents of many flavors and fragrances. Beyond their sensory properties, pyrazine derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound, with its ethyl and amino substitutions on the pyrazine core, presents a unique molecular architecture for exploration in drug discovery and materials science.

The melting and boiling points of a compound are fundamental physical properties that provide critical insights into its purity, stability, and intermolecular forces. For drug development professionals, these parameters are indispensable for formulation, purification, and process chemistry. This guide aims to provide a detailed technical resource on the melting and boiling points of this compound, grounded in scientific principles and practical experimental considerations.

Physicochemical Properties of this compound

Precise experimental data for this compound is not widely available in peer-reviewed literature. However, data from chemical suppliers provides a working basis for its physical state and thermal properties.

PropertyValueSource
Chemical Name This compound-
Synonyms 2-Amino-3-ethylpyrazine[1]
CAS Number 93035-02-0[1][2]
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol [3]
Melting Point 56-57 °C[2]
Boiling Point 250.6 °C at 760 mmHg[1]

It is important to note that while the data from suppliers is a valuable starting point, these values should be experimentally verified for any critical application.

Structural Influence on Melting and Boiling Points

The melting and boiling points of this compound are significantly influenced by the interplay of its molecular structure, including the pyrazine ring, the ethyl group, and the amino group.

  • Pyrazine Ring: The aromatic and polar nature of the pyrazine ring contributes to dipole-dipole interactions and van der Waals forces, leading to higher melting and boiling points compared to their non-aromatic counterparts.

  • Amino Group: The primary amino group (-NH₂) is a key contributor to intermolecular hydrogen bonding. This strong intermolecular force requires significant energy to overcome, resulting in a substantially higher boiling point compared to pyrazines without a hydrogen-bonding substituent. The ability to form a crystalline lattice through hydrogen bonding also influences its melting point.

  • Ethyl Group: The ethyl group (-CH₂CH₃) adds to the molecular weight and surface area of the molecule, increasing the strength of van der Waals forces. This contributes to a higher boiling point compared to the unsubstituted aminopyrazine.

A comparison with related pyrazine derivatives highlights these structural effects:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Structural Differences
Pyrazine80.0953115Unsubstituted ring
2-Aminopyrazine95.10118-120203Addition of an amino group
2-Ethylpyrazine108.14N/A (liquid at room temp.)152.5Addition of an ethyl group
This compound 123.16 56-57 250.6 Amino and ethyl groups
2-Acetyl-3-ethylpyrazine150.18N/A (liquid at room temp.)220-221Acetyl and ethyl groups

The significantly higher boiling point of this compound compared to 2-Ethylpyrazine underscores the dominant role of hydrogen bonding from the amino group. Interestingly, its melting point is lower than that of 2-Aminopyrazine, which could be attributed to the ethyl group disrupting the crystal packing efficiency.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is crucial for compound characterization and purity assessment. The following protocols describe standard laboratory procedures.

Melting Point Determination (Capillary Method)

This method relies on observing the temperature at which a small sample of the solid in a capillary tube transitions to a liquid.

Protocol:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point (around 40-45 °C).

  • Observation: Decrease the heating rate to 1-2 °C per minute.

  • Record Temperatures: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale Method)

This method is suitable for small quantities of liquid and involves observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Since this compound is a solid at room temperature, it would first need to be melted.

Protocol:

  • Sample Preparation: Place a small amount of this compound into a small test tube (Thiele tube or similar).

  • Capillary Inversion: Take a melting point capillary tube and seal one end. Place the open end down into the liquid sample.

  • Apparatus Setup: Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in a heating bath (e.g., mineral oil) within a Thiele tube.

  • Heating: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

  • Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source.

  • Record Temperature: The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Caption: Workflow for Microscale Boiling Point Determination.

Predictive Modeling of Physicochemical Properties

In the absence of extensive experimental data, computational methods can provide valuable estimations of melting and boiling points. Quantitative Structure-Property Relationship (QSPR) models are commonly employed for this purpose. These models use molecular descriptors derived from the chemical structure to predict physical properties.

Several online platforms and software packages offer predictive tools for melting and boiling points based on various algorithms, including regression-based models and machine learning approaches.[4][5][6] For this compound, a predicted boiling point of 250.6°C has been reported, which aligns with the value from chemical suppliers.

It is crucial to understand that these are predictions and may have a degree of error. The accuracy of these models depends on the diversity and quality of the training dataset and the applicability of the algorithm to the specific chemical class of the compound .[7]

Safety Precautions

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: Amines can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust or vapors and direct contact with the skin and eyes.

  • Fire Hazards: While this compound is a solid, related ethylpyrazines are flammable liquids. Therefore, it should be kept away from open flames and other ignition sources.

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Always consult the most up-to-date SDS for any chemical before use.

Conclusion

This technical guide has provided a comprehensive examination of the melting and boiling points of this compound. While experimental data is limited, the available information, combined with an understanding of the structural factors influencing these properties, offers valuable insights for researchers and drug development professionals. The detailed experimental protocols and safety guidelines provided herein are intended to support the safe and effective handling and characterization of this and related compounds. As with any chemical, further experimental validation of its physicochemical properties is encouraged for critical applications.

References

potential biological activity of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 3-Ethylpyrazin-2-amine

Abstract

The pyrazine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous clinically approved therapeutics. As a simple, unembellished member of this family, this compound represents a foundational building block—a starting point for targeted drug discovery campaigns. While direct biological data on this specific molecule is sparse, its structural motifs are present in a vast array of bioactive compounds. This guide provides a forward-looking analysis, extrapolating the potential biological activities of this compound based on robust data from structurally analogous pyrazine derivatives. We will explore promising therapeutic avenues, including antimicrobial and anticancer applications, detail validated experimental workflows for screening, and propose logical derivatization strategies to unlock its full therapeutic potential. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals aiming to pioneer new pyrazine-based therapeutics.

The Pyrazine Core: A Privileged Scaffold in Modern Drug Discovery

The pyrazine heterocycle, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a recurring motif in pharmaceutical sciences.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in aromatic stacking interactions, make it an exceptionally versatile scaffold for binding to biological targets.[2] The structural rigidity and metabolic stability of the pyrazine ring further enhance its appeal in drug design.

The therapeutic relevance of this scaffold is not theoretical; it is clinically validated. Marketed drugs such as the first-line anti-tuberculosis agent Pyrazinamide , the potent diuretic Amiloride , and the first-in-class proteasome inhibitor Bortezomib for multiple myeloma all feature the pyrazine core, underscoring its profound impact on medicine.[3][4] These successes provide a compelling rationale for the investigation of simpler pyrazine building blocks like this compound as springboards for novel drug candidates.

Potential Therapeutic Applications of this compound

Based on extensive literature precedent for aminopyrazine derivatives, we can logically project several high-potential avenues for biological activity. The primary amino group at the 2-position and the ethyl group at the 3-position are key handles for both biological interaction and future chemical modification.

Antimicrobial and Antitubercular Activity

Causality and Rationale: The most direct analogue for the potential antimicrobial activity of this compound is the essential medicine, Pyrazinamide.[3][5] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, under acidic conditions within mycobacterial lesions.[5] Numerous studies have since explored derivatives of the 3-aminopyrazine-2-carboxamide scaffold, demonstrating that this core structure is highly amenable to producing potent antimicrobial agents.[6][7] The free amino group on this compound is a critical feature shared with many of these active compounds.

Potential Mechanism of Action: While the exact target can vary, a prominent mechanism for pyrazine analogs against Mycobacterium tuberculosis is the inhibition of essential enzymes. For instance, in silico studies have suggested that pyrazine derivatives can effectively bind to and inhibit pantothenate synthetase, an enzyme crucial for bacterial survival.[8]

Proposed Investigational Workflow: A logical first step is to screen this compound for activity against Mycobacterium tuberculosis H37Rv and other relevant bacterial strains using standardized assays.

G cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis start Synthesize or Procure This compound stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->stock maba Microplate Alamar Blue Assay (MABA) vs. M. tuberculosis H37Rv stock->maba Test Compound mic Microbroth Dilution Assay vs. Bacterial Panel (e.g., S. aureus, E. coli) stock->mic Test Compound cytotox Assess Cytotoxicity (e.g., vs. Vero or HepG2 cells) stock->cytotox Test Compound calc_mic Determine Minimum Inhibitory Concentration (MIC) maba->calc_mic mic->calc_mic calc_si Calculate Selectivity Index (SI) SI = IC50 (Vero) / MIC (Mtb) calc_mic->calc_si cytotox->calc_si

Caption: Workflow for initial antimicrobial and antitubercular screening.

Table 1: Representative Antimicrobial Activity of Related Aminopyrazine Derivatives (Note: Data is for analogous compounds to provide context for potential target values.)

Compound StructureTarget OrganismMIC (µg/mL)Reference
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv12.5[7]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37Rv6 µM[9]
3-(Heptylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37Rv25[10]
3-Amino-N-(heptyl)pyrazine-2-carboxamideS. aureus250 µM[6]
Anticancer Activity

Causality and Rationale: The pyrazine scaffold is a well-established pharmacophore in oncology.[1] Its derivatives have been successfully developed as inhibitors of key signaling proteins that drive cancer progression.[11] For example, numerous pyrazine-based compounds act as potent protein kinase inhibitors.[11] More recently, derivatives of 3-aminopyrazine-2-carboxamide were designed as novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, demonstrating potent antitumor activity in cancer cell lines with FGFR abnormalities.[12] The core structure of this compound provides a valid starting point for exploring this therapeutic area.

Potential Mechanism of Action: A plausible mechanism is the inhibition of protein kinases. The pyrazine ring can function as a "hinge-binder," occupying the ATP-binding pocket of a kinase and preventing the phosphorylation of downstream substrates. This effectively blocks aberrant signaling pathways that lead to cell proliferation and survival.

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates Compound This compound (or derivative) Compound->FGFR Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits

Caption: Hypothetical inhibition of the FGFR/RAS/MAPK signaling pathway.

Proposed Investigational Workflow: The initial evaluation should involve screening against a panel of human cancer cell lines to identify potential cytostatic or cytotoxic effects.

Table 2: Representative Anticancer Activity of Pyrazine Derivatives (Note: Data is for analogous compounds to provide context for potential target values.)

Compound Class/NameCancer Cell LineIC50 Value (µM)Reference
Flavonoid-Pyrazine Hybrid (Compound 89)MCF-7 (Breast)10.43[2]
Chalcone-Pyrazine Hybrid (Compound 51)A549 (Lung)0.045[2]
3-amino-pyrazine-2-carboxamide (18i)SNU-16 (Gastric)1.88[12]
Co(L)Cl₂ (Pyrazine-hydrazonamide complex)U87 MG (Glioblastoma)7.69 µg/mL[13]

A Strategic Roadmap for Derivatization and SAR

This compound is best viewed as a molecular fragment or starting point. Its true potential will likely be realized through strategic chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are paramount.

Key Positions for Modification:

  • C2-Amino Group: This is the most versatile handle. It can be acylated to form amides (a strategy used in potent FGFR inhibitors[12]), alkylated, or used in coupling reactions to introduce diverse substituents.

  • C3-Ethyl Group: The size and lipophilicity of this group can be varied. Replacing the ethyl group with longer or branched alkyl chains, or with cyclic structures, can significantly impact binding affinity and cell permeability.[10]

  • C5 and C6 Positions: These unsubstituted carbons on the pyrazine ring are sites for introducing additional functionality, such as halogens or small alkyl groups, to probe interactions with the target's binding pocket.

G cluster_c2 C2-Amino Modification cluster_c3 C3-Side Chain Modification cluster_c5c6 C5/C6 Ring Substitution Start This compound (Starting Scaffold) Amide Amide Formation (R-COCl) Start->Amide Alkyl N-Alkylation (R-X) Start->Alkyl Suzuki Coupling Reactions Start->Suzuki VaryAlkyl Vary Alkyl Chain (Methyl, Propyl, etc.) Start->VaryAlkyl Cyclic Introduce Rings (Cyclopropyl, etc.) Start->Cyclic Halogen Halogenation (Cl, F) Start->Halogen Methyl Methylation Start->Methyl

Caption: Proposed derivatization strategy for SAR exploration.

Key Experimental Protocols

To ensure methodological rigor and reproducibility, the following detailed protocols are provided as a template for investigation.

Protocol 1: In Vitro Anticancer Screening using MTT Assay

This protocol assesses the ability of a compound to inhibit cell proliferation.

  • Cell Culture: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration using non-linear regression.[11]

Protocol 2: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the this compound stock solution in a 96-well plate using MHB, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye.[13]

Conclusion

While this compound remains a largely uncharacterized molecule, its foundational structure, rooted in the privileged pyrazine scaffold, presents a compelling case for its potential as a valuable starting point in drug discovery. By leveraging extensive data from analogous aminopyrazine compounds, we can logically prioritize investigational pathways in antimicrobial and anticancer research. The true value of this molecule lies not in its intrinsic activity but in its capacity as a versatile template for chemical elaboration. The strategic derivatization and rigorous biological evaluation outlined in this guide provide a clear and actionable framework for researchers to unlock the therapeutic potential hidden within this simple yet promising chemical entity.

References

The Versatile Scaffolding of 3-Ethylpyrazin-2-amine in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Heterocycle

In the landscape of modern medicinal chemistry and materials science, the pyrazine core stands as a privileged scaffold, a foundational element in a multitude of functional molecules.[1][2] Among its many derivatives, 3-Ethylpyrazin-2-amine emerges as a particularly compelling building block. Its unique arrangement of a nucleophilic amino group ortho to an ethyl substituent on the electron-deficient pyrazine ring presents a rich platform for synthetic diversification. This guide provides an in-depth exploration of this compound, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and its pivotal role in the construction of complex, biologically active molecules, moving beyond a mere recitation of protocols to explain the underlying principles that guide its application in the laboratory.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's intrinsic properties is fundamental to its effective utilization in synthesis. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its characteristics based on related structures and general principles of physical organic chemistry.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₉N₃Based on chemical structure
Molecular Weight 123.16 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow solid or liquidSimilar to other small aminopyrazines
Boiling Point Estimated 200-230 °CHigher than 2-ethylpyrazine due to hydrogen bonding capabilities of the amine group.[3]
Solubility Soluble in organic solvents (e.g., DCM, THF, DMF); sparingly soluble in waterThe hydrophobic ethyl group and aromatic ring reduce water solubility, though the amine allows for some aqueous interaction.[4]
pKa (of conjugate acid) ~3-4The electron-withdrawing pyrazine ring reduces the basicity of the amino group compared to aliphatic amines.
Spectroscopic Signature: A Predictive Analysis

The structural elucidation of molecules synthesized from this compound relies on a clear understanding of its spectroscopic characteristics.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The two aromatic protons on the pyrazine ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The amine (NH₂) protons will likely appear as a broad singlet, the chemical shift of which will be dependent on solvent and concentration.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals. The ethyl group carbons will be in the upfield region, while the four pyrazine ring carbons will be in the aromatic region (typically δ 130-160 ppm). The carbon bearing the amino group will be the most upfield of the aromatic carbons due to the electron-donating effect of the nitrogen.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be distinguished by the N-H stretching vibrations of the primary amine, appearing as two bands in the 3300-3500 cm⁻¹ region.[4][8] A strong N-H bending vibration is also expected around 1600-1650 cm⁻¹. C-N stretching vibrations will be observed in the 1250-1350 cm⁻¹ range.[9]

  • Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will be observed at an odd m/z value, consistent with the "nitrogen rule" for a molecule containing an odd number of nitrogen atoms.[10][11] A prominent fragment would likely be the loss of a methyl radical ([M-15]⁺) from the ethyl group.[12]

Synthesis of the this compound Core

The efficient construction of the this compound scaffold is a critical first step for its use as a building block. While a definitive, optimized one-pot synthesis is not widely published, a logical and effective approach involves the condensation of an α-dicarbonyl compound with an α-aminonitrile, a classic method for pyrazine synthesis.[2] A plausible synthetic route is outlined below.

Retrosynthetic Analysis and Proposed Forward Synthesis

A common strategy for the synthesis of aminopyrazines involves the reaction of an α-dicarbonyl compound with an aminonitrile. For this compound, this would involve the condensation of 1-aminobutan-2-one with glyoxalonitrile or a related dicarbonyl equivalent. A more practical laboratory synthesis may start from a pre-formed pyrazine ring, followed by functional group interconversion. A potential route could involve the nucleophilic substitution of a halogenated pyrazine. For instance, starting from the commercially available 2-amino-3-chloropyrazine, an ethyl group could be introduced via a cross-coupling reaction.

A more direct approach, however, would be the amination of a halogenated ethylpyrazine. For example, 2-chloro-3-ethylpyrazine can be subjected to amination to yield the desired product.

Synthesis_of_3_Ethylpyrazin_2_amine 2-Chloro-3-ethylpyrazine 2-Chloro-3-ethylpyrazine reagents NH₃, Cu catalyst or Pd catalyst, NH₃ source 2-Chloro-3-ethylpyrazine->reagents This compound This compound reagents->this compound caption Fig. 1: Proposed synthesis of this compound.

Caption: A plausible synthetic route to this compound.

Illustrative Synthetic Protocol (Hypothetical)

The following is a generalized, illustrative protocol for the synthesis of 2-amino-3-substituted pyrazines, adapted from procedures for similar compounds.[13]

Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine [13]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-chloropyrazine (1.0 eq), 2-methylbenzylamine (1.1 eq), potassium carbonate (1.3 eq), and a catalytic amount of potassium iodide (0.1 eq) in N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is then washed with water, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

This protocol for a related compound suggests that direct nucleophilic substitution on a 2-amino-3-halopyrazine is a viable strategy for introducing substituents at the 3-position.

Key Synthetic Transformations: Unleashing the Potential of the Scaffold

The synthetic utility of this compound lies in the reactivity of its primary amino group. This functionality serves as a versatile handle for a range of transformations, most notably carbon-nitrogen bond-forming cross-coupling reactions.

Buchwald-Hartwig Amination: A Modern Approach to C-N Coupling

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[14][15] This reaction allows for the coupling of this compound with a wide variety of aryl and heteroaryl halides or triflates, providing access to a diverse library of N-aryl-3-ethylpyrazin-2-amines.

The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope.[16] Modern, sterically hindered biarylphosphine ligands have proven particularly effective in facilitating the coupling of electron-rich and electron-poor aryl halides with aminopyrazines.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_catalyst Catalytic System This compound This compound Reaction Reaction Vessel (Inert Atmosphere, Solvent) This compound->Reaction Aryl_Halide Aryl Halide/Triflate Aryl_Halide->Reaction Pd_Precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Pd_Precatalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Reaction Base Base (e.g., NaOtBu, K₂CO₃) Base->Reaction Product N-Aryl-3-ethylpyrazin-2-amine Reaction->Product caption Fig. 2: Buchwald-Hartwig amination workflow.

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

General Protocol for Buchwald-Hartwig Amination [17]

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Reaction Execution: Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to the desired temperature (typically 80-110 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

  • Purification: After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Ullmann Condensation: The Classic Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing a valuable alternative to palladium-catalyzed methods.[18][19] While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols utilizing ligands for copper have enabled these reactions to proceed under milder conditions.[20][21] This method is particularly useful for large-scale syntheses due to the lower cost of copper compared to palladium.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction_Vessel_Ullmann Reaction Vessel (High-boiling solvent, Heat) This compound->Reaction_Vessel_Ullmann Aryl_Halide_Ullmann Aryl Halide (I, Br) Aryl_Halide_Ullmann->Reaction_Vessel_Ullmann Cu_Catalyst Cu Catalyst (e.g., CuI, Cu₂O) Cu_Catalyst->Reaction_Vessel_Ullmann Ligand_Ullmann Ligand (optional) (e.g., proline, diamines) Ligand_Ullmann->Reaction_Vessel_Ullmann Base_Ullmann Base (e.g., K₂CO₃, Cs₂CO₃) Base_Ullmann->Reaction_Vessel_Ullmann Product_Ullmann N-Aryl-3-ethylpyrazin-2-amine Reaction_Vessel_Ullmann->Product_Ullmann caption Fig. 3: Ullmann condensation workflow.

References

The Unfolding Saga of Pyrazines: From Accidental Discovery to Therapeutic Mainstays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide delves into the rich history and discovery of pyrazine derivatives, tracing their journey from serendipitous laboratory observations to their current status as indispensable scaffolds in medicinal chemistry and vital components in the flavor and fragrance industry. We will explore the foundational synthetic methodologies, the elucidation of their natural roles, and the landmark discoveries that propelled them into the pharmaceutical limelight.

The Dawn of Pyrazine Chemistry: An Accidental Beginning

The story of pyrazine begins not with a targeted synthesis but as an unexpected byproduct. In 1876, Staedel and Rugheimer, while investigating the reaction of 2-aminoacetophenone with itself, inadvertently synthesized 2,5-diphenylpyrazine. This marked the first recorded synthesis of a pyrazine derivative, although the true nature of the compound was not immediately understood. It was through subsequent work by these and other pioneering chemists that the heterocyclic aromatic structure of pyrazine was proposed and eventually confirmed. This early work laid the groundwork for over a century of exploration into the chemistry and applications of this fascinating class of compounds.

Foundational Synthetic Strategies: Building the Pyrazine Core

The development of robust and versatile synthetic methods was crucial to unlocking the potential of pyrazine derivatives. The following section details some of the seminal and most enduring strategies for constructing the pyrazine ring.

The Staedel-Rugheimer Synthesis

The very first synthesis of a pyrazine derivative, the Staedel-Rugheimer synthesis, involves the self-condensation of α-amino ketones. While historically significant, its utility is limited by the availability of the starting materials and the potential for side reactions.

The Gutknecht Condensation

A more general and widely adopted method is the Gutknecht condensation, first reported in 1879. This strategy involves the self-condensation of α-amino ketones, which are readily accessible from the corresponding α-haloketones. The versatility of this method lies in its ability to accommodate a wide range of substituents on the pyrazine ring.

Experimental Protocol: A Representative Gutknecht Condensation

Objective: To synthesize a substituted pyrazine via the Gutknecht condensation.

Materials:

  • α-Haloketone

  • Ammonia or an ammonium salt

  • Suitable solvent (e.g., ethanol, water)

  • Base (if using an ammonium salt)

  • Standard laboratory glassware

Procedure:

  • Preparation of the α-aminoketone: The α-haloketone is dissolved in a suitable solvent and treated with an excess of ammonia or an ammonium salt in the presence of a base. The reaction is typically stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

  • Dimerization: The resulting α-aminoketone, often without isolation, dimerizes upon standing or gentle heating to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by air oxidation, often facilitated by the presence of a catalyst, or by using a chemical oxidant such as copper(II) salts.

  • Workup and Purification: The reaction mixture is worked up by extraction and purified by standard techniques such as crystallization or chromatography to yield the desired pyrazine derivative.

The Bischler Synthesis of Pyrazinones

The Bischler synthesis provides a route to pyrazinones, a subclass of pyrazine derivatives with significant biological activity. This method involves the reaction of an α-halo-α'-aryl(or alkyl)ketone with an amidine.

Diagram: Generalized Synthetic Routes to Pyrazines

G cluster_0 Staedel-Rugheimer Synthesis cluster_1 Gutknecht Condensation cluster_2 Bischler Synthesis (Pyrazinones) A α-Amino Ketone B Self-Condensation A->B C Dihydropyrazine B->C D Oxidation C->D E Substituted Pyrazine D->E F α-Halo Ketone G Ammonolysis F->G H α-Amino Ketone G->H I Dimerization H->I J Dihydropyrazine I->J K Oxidation J->K L Substituted Pyrazine K->L M α-Halo-α'-Aryl Ketone O Condensation M->O N Amidine N->O P Pyrazinone O->P

Caption: Key synthetic pathways to the pyrazine core.

Pyrazines in Nature: The Scent of Life

Long before their synthetic potential was fully realized, pyrazines were being produced by living organisms, contributing to the complex tapestry of natural flavors and odors. The discovery of pyrazines in roasted coffee, cocoa, and nuts in the mid-20th century marked a turning point in our understanding of their role in food chemistry. These volatile compounds are formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

The identification of pyrazines as insect pheromones was another significant milestone. For example, certain species of ants use tetramethylpyrazine as a trail pheromone to guide their nestmates to food sources. This discovery opened up new avenues of research in chemical ecology and pest management.

The Pharmaceutical Revolution: Pyrazines as Potent Therapeutics

The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor and its metabolic stability, have made it a privileged scaffold in drug discovery. The following are landmark examples of pyrazine-containing drugs that have had a profound impact on human health.

Pyrazinamide: A Cornerstone of Tuberculosis Treatment

The discovery of pyrazinamide as a potent anti-tuberculosis agent in the 1950s was a serendipitous event. While screening for nicotinamide analogs, researchers at Lederle Laboratories stumbled upon the remarkable activity of pyrazinamide. It is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts the membrane potential and inhibits fatty acid synthesis in Mycobacterium tuberculosis, leading to cell death. The introduction of pyrazinamide into combination therapy regimens was a major breakthrough in the fight against tuberculosis.

Diagram: Mechanism of Action of Pyrazinamide

G PZA Pyrazinamide (Prodrug) PZase Mycobacterial Pyrazinamidase PZA->PZase Activation POA Pyrazinoic Acid (Active Drug) PZase->POA Target1 Disruption of Membrane Potential POA->Target1 Target2 Inhibition of Fatty Acid Synthase I POA->Target2 Outcome Bactericidal Effect Target1->Outcome Target2->Outcome

Caption: Activation and targets of the anti-tuberculosis drug pyrazinamide.

Amiloride: A Potassium-Sparing Diuretic

Developed in the 1960s, amiloride is a pyrazine-based diuretic that acts by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and, consequently, water, leading to a diuretic effect. Unlike many other diuretics, amiloride does not promote the excretion of potassium, making it a valuable therapeutic option for patients at risk of hypokalemia.

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

The development of bortezomib in the early 2000s represented a paradigm shift in cancer treatment. This dipeptidyl boronic acid derivative, which incorporates a pyrazine moiety, is a highly selective and reversible inhibitor of the 26S proteasome. The proteasome is a cellular machine responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, cancer cell death. Bortezomib was the first proteasome inhibitor to be approved for clinical use and has become a cornerstone of treatment for multiple myeloma and other hematological malignancies.

The Future of Pyrazines: A Continuing Legacy

The journey of pyrazine derivatives, from their accidental discovery to their current role as essential molecules in medicine and industry, is a testament to the power of chemical exploration. The versatility of the pyrazine scaffold, coupled with our ever-expanding understanding of its chemical and biological properties, ensures that this remarkable class of compounds will continue to be a source of innovation for years to come. From the development of new anticancer agents and antibiotics to the creation of novel flavors and fragrances, the future of pyrazines is bright and full of promise.

3-Ethylpyrazin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold and the Untapped Potential of 3-Ethylpyrazin-2-amine

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of crucial therapeutic agents.[1][2] Notable examples include pyrazinamide, a first-line anti-tuberculosis drug, and bortezomib, a proteasome inhibitor for treating multiple myeloma.[2] The versatility of the pyrazine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, yet underexplored, derivative: This compound . While direct literature on this compound is sparse, its structural similarity to a well-studied class of molecules, the 3-aminopyrazine-2-carboxamides, suggests significant potential for biological activity.[3][4] This document will, therefore, provide a comprehensive technical overview by extrapolating from the rich body of research on analogous compounds. We will delve into a proposed synthesis, predict its physicochemical properties, and explore its potential as a scaffold for novel therapeutics, particularly in the realms of antimicrobial and anticancer research.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted 2-aminopyrazines.[5][6][7] A potential starting material is the commercially available 2-aminopyrazine. Halogenation of the pyrazine ring, followed by the introduction of the ethyl group via a cross-coupling reaction, and subsequent manipulation of functional groups could lead to the desired product. An alternative and more direct approach could involve the cyclocondensation of appropriate precursors.

A proposed multi-step synthesis is outlined below, starting from 3-aminopyrazine-2-carboxylic acid, a known precursor for many biologically active pyrazine derivatives.[3][8]

Synthesis of this compound cluster_0 Step 1: Reduction of Carboxylic Acid cluster_1 Step 2: Oxidation to Aldehyde cluster_2 Step 3: Wittig Reaction cluster_3 Step 4: Reduction of Alkene 3-aminopyrazine-2-carboxylic_acid 3-Aminopyrazine-2-carboxylic Acid pyrazin-2-ylmethanamine (3-Aminopyrazin-2-yl)methanol 3-aminopyrazine-2-carboxylic_acid->pyrazin-2-ylmethanamine  LiAlH4, THF   3-aminopyrazine-2-carbaldehyde 3-Aminopyrazine-2-carbaldehyde pyrazin-2-ylmethanamine->3-aminopyrazine-2-carbaldehyde  PCC or Dess-Martin periodinane   3-(prop-1-en-1-yl)pyrazin-2-amine 3-(Prop-1-en-1-yl)pyrazin-2-amine 3-aminopyrazine-2-carbaldehyde->3-(prop-1-en-1-yl)pyrazin-2-amine  Ethyltriphenylphosphonium bromide, n-BuLi   This compound This compound 3-(prop-1-en-1-yl)pyrazin-2-amine->this compound  H2, Pd/C  

Caption: Proposed synthetic pathway for this compound.

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is a critical step in assessing its drug-likeness. Based on the structures of related pyrazine derivatives, we can estimate the key properties of this compound.

PropertyPredicted ValueReference Compound(s)
Molecular Formula C₆H₉N₃-
Molecular Weight 123.16 g/mol -
logP ~1.0 - 1.52-Ethylpyrazine (0.7)[9], 2-Ethyl-3,5-dimethylpyrazine (1.59)[10]
Topological Polar Surface Area (TPSA) ~51.9 Ų3-(Ethylamino)pyrazine-2-carboxylic acid (75.1 Ų)[1]
Hydrogen Bond Donors 1 (amine)-
Hydrogen Bond Acceptors 2 (ring nitrogens)-
pKa (strongest basic) ~2.5 - 3.52-Ethyl-3,5-dimethylpyrazine (2.02)[10]

Potential Biological Activity and Applications

The true potential of this compound lies in its prospective biological activities, which can be inferred from extensive research on structurally similar compounds, particularly 3-aminopyrazine-2-carboxamide derivatives.

Antimicrobial Activity

A significant body of work has demonstrated the potent antimycobacterial activity of N-substituted 3-aminopyrazine-2-carboxamides.[3][11] These compounds have shown efficacy against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[12] The mechanism of action for some of these derivatives is believed to be the inhibition of prolyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis.[12]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: In the 3-aminopyrazine-2-carboxamide series, an increase in the length of the alkyl chain on the carboxamide nitrogen generally leads to increased antimycobacterial activity, suggesting that lipophilicity plays a crucial role.[3]

  • Substitution Pattern: The nature and position of substituents on the pyrazine ring and the amide side chain significantly influence activity.[11]

The replacement of the carboxamide group with an ethyl group in this compound would decrease the polarity and increase the lipophilicity of the molecule. This modification could potentially enhance cell wall penetration in mycobacteria.

Anticancer Activity

Recent studies have identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][13] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive the proliferation and survival of cancer cells.[13] The pyrazine scaffold in these inhibitors forms key hydrogen bonding interactions within the ATP-binding pocket of the FGFR kinase domain.

Structure-Activity Relationship (SAR) Insights:

  • Scaffold Hopping: The pyrazine core has been successfully employed as a scaffold to replace the pyrimidine core of known FGFR inhibitors.[13]

  • Side Chain Modifications: The substituents on the pyrazine ring and the amide nitrogen are crucial for achieving potent and selective inhibition of different FGFR isoforms.[4]

This compound could serve as a novel scaffold for the design of new FGFR inhibitors. The ethyl group could potentially occupy a hydrophobic pocket within the kinase domain, and the 2-amino group provides a handle for further derivatization to optimize binding affinity and selectivity.

SAR of Aminopyrazines cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity (FGFR Inhibition) cluster_target This compound antimicrobial_core 3-Aminopyrazine-2-carboxamide Core lipophilicity Increased Lipophilicity (e.g., longer alkyl chains) antimicrobial_core->lipophilicity  Modification of R group   antimicrobial_activity Enhanced Antimycobacterial Activity lipophilicity->antimicrobial_activity anticancer_core 3-Aminopyrazine-2-carboxamide Core hydrophobic_pocket Interaction with Hydrophobic Pocket anticancer_core->hydrophobic_pocket  R-group modification   h_bond Hydrogen Bonding with Hinge Region anticancer_core->h_bond  Pyrazine Nitrogens & Amino Group   anticancer_activity Potent FGFR Inhibition hydrophobic_pocket->anticancer_activity h_bond->anticancer_activity target_molecule This compound potential_antimicrobial Potential Antimicrobial Agent? target_molecule->potential_antimicrobial  Increased Lipophilicity   potential_anticancer Potential FGFR Inhibitor Scaffold? target_molecule->potential_anticancer  Hydrophobic Ethyl Group  

Caption: Structure-Activity Relationships of Aminopyrazine Derivatives.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a proposed method and would require optimization.

  • Step 1: Reduction of 3-aminopyrazine-2-carboxylic acid.

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add 3-aminopyrazine-2-carboxylic acid portion-wise.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain crude (3-aminopyrazin-2-yl)methanol.

  • Step 2: Oxidation to 3-aminopyrazine-2-carbaldehyde.

    • Dissolve the crude (3-aminopyrazin-2-yl)methanol in dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane and stir at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate to yield 3-aminopyrazine-2-carbaldehyde.

  • Step 3: Wittig Reaction.

    • To a suspension of ethyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add n-butyllithium (n-BuLi) dropwise.

    • Stir the resulting ylide at room temperature for 1 hour.

    • Cool the mixture to 0 °C and add a solution of 3-aminopyrazine-2-carbaldehyde in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain 3-(prop-1-en-1-yl)pyrazin-2-amine.

  • Step 4: Reduction to this compound.

    • Dissolve 3-(prop-1-en-1-yl)pyrazin-2-amine in ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the catalyst through Celite and concentrate the filtrate to yield this compound.

Protocol for Antimycobacterial Activity Screening

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Preparation of Compound Plates:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microplate containing Middlebrook 7H9 broth. The final concentration of DMSO should not exceed 1%.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 7-14 days.

  • Determination of MIC:

    • Assess bacterial growth visually or by measuring optical density.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

While this compound remains a largely uncharacterized molecule, the wealth of data on its structural analogs provides a strong rationale for its investigation as a valuable building block in drug discovery. Its predicted physicochemical properties suggest good drug-like characteristics. The potential for potent antimicrobial and anticancer activities, based on established structure-activity relationships of related pyrazine derivatives, makes it a compelling target for synthesis and biological evaluation. The synthetic and screening protocols outlined in this guide provide a clear path forward for researchers to unlock the therapeutic potential of this promising pyrazine derivative.

References

Methodological & Application

Application Note: High-Throughput Analytical Strategies for the Quantification of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Ethylpyrazin-2-amine

This compound belongs to the pyrazine class of compounds, which are noted for their significant biological and sensory properties.[1] Pyrazines are integral components in flavor and fragrance chemistry and are also pivotal intermediates in the synthesis of various pharmaceutical agents.[2][3] The precise and accurate quantification of this compound is therefore critical for quality control, impurity profiling, and stability testing in both the food and pharmaceutical industries.

The selection of an appropriate analytical technique is contingent upon the sample matrix, the required sensitivity, and the analytical objective, be it qualitative identification or quantitative determination. This guide will focus on the two most prevalent and effective techniques for the analysis of pyrazine derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Chromatographic Approaches: A Comparative Analysis

The choice between HPLC and GC-MS is a critical decision in method development for this compound. The rationale behind this choice is governed by the physicochemical properties of the analyte and the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for the analysis of polar, non-volatile, or thermally labile compounds. Given the amine functionality and the overall structure of this compound, HPLC, particularly in the reversed-phase mode, offers high resolution and reproducibility for quantification in bulk drug substances and formulations.[4] However, a key consideration for amines in reversed-phase HPLC is the potential for peak tailing due to interactions with residual silanols on the silica-based stationary phase.[5] This can often be mitigated through the use of modern, end-capped columns and careful mobile phase optimization, such as pH control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[6] It provides unparalleled sensitivity and specificity, with the mass spectrometer offering structural information that is definitive for identification.[2] For pyrazine analysis, GC-MS is frequently employed, especially for trace-level detection in complex matrices like food products.[3] The primary limitation of GC-MS is the requirement that the analyte be thermally stable and sufficiently volatile to be amenable to gas-phase separation.[4]

Parameter HPLC-UV GC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Best Suited For Quantification in bulk materials, pharmaceutical formulations, and stability studies.Trace-level quantification, impurity identification, and analysis in complex matrices (e.g., food, environmental).
Advantages High reproducibility, robust, suitable for non-volatile compounds.High sensitivity and specificity, provides structural information for definitive identification.
Limitations May require derivatization for compounds lacking a UV chromophore; potential for peak tailing with amines.[5][7]Limited to thermally stable and volatile compounds; derivatization may be necessary to improve volatility.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are designed to be self-validating and serve as a robust starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound. The causality behind the selection of a C18 column lies in its hydrophobicity, which provides effective retention for the moderately polar this compound. The mobile phase, a mixture of aqueous buffer and organic solvent, is chosen to ensure optimal resolution and peak shape. The addition of a small amount of acid, such as formic acid, to the mobile phase helps to protonate the amine, leading to more symmetrical peaks by minimizing secondary interactions with the stationary phase.[8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis A Weigh this compound Standard and Sample B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Vortex and Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Injection F Separation on C18 Column E->F G UV Detection at ~270 nm F->G H Data Acquisition and Integration G->H

Caption: HPLC-UV workflow for this compound analysis.

Instrumentation and Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 270 nm (this should be confirmed by determining the UV maximum of this compound in the mobile phase).[4]

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation: a. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. c. Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: a. Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. b. For solid samples, sonication may be required to ensure complete dissolution. c. Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection.[4]

  • Analysis: a. Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. b. Inject the prepared standards and samples. c. Integrate the peak corresponding to this compound and construct a calibration curve by plotting peak area against concentration. d. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is optimized for the trace-level identification and quantification of this compound, particularly in complex matrices where high selectivity is paramount. The use of a non-polar or medium-polarity capillary column, such as a DB-5ms, is a common choice for the analysis of pyrazines, providing good separation based on boiling points.[4] Headspace Solid-Phase Microextraction (HS-SPME) is selected as the sample introduction technique to minimize matrix effects and enhance sensitivity by concentrating the volatile analyte from the sample headspace onto a coated fiber.[9]

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis A Place Sample into Headspace Vial B Add Internal Standard (if applicable) A->B C Seal Vial B->C D Incubate at Elevated Temperature (e.g., 60°C) C->D E Expose SPME Fiber to Headspace D->E F Desorb Fiber in Hot GC Inlet E->F Injection G Separation on Capillary Column F->G H Ionization and Mass Analysis (MS) G->H I Data Acquisition and Spectral Library Search H->I

Caption: GC-MS with HS-SPME workflow for this compound.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Injector Temperature: 250 °C.[4]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C (hold for 2 minutes).

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.[4]

  • MS Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Mass Range: 40-400 amu.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Protocol:

  • Sample Preparation (HS-SPME): a. Place 1-5 g of the homogenized sample into a 20 mL headspace vial.[6] b. If quantitative analysis is performed, add a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar pyrazine).[6] c. Seal the vial with a PTFE/silicone septum. d. Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.[9] e. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the volatile compounds.[9]

  • Analysis: a. After extraction, the SPME fiber is retracted and introduced into the hot GC inlet for thermal desorption. b. The GC oven temperature program is initiated to separate the components of the sample. c. As compounds elute from the column, they are fragmented and detected by the mass spectrometer. d. Identify this compound by comparing its retention time and mass spectrum with that of a reference standard and by searching against a spectral library (e.g., NIST).[9] e. For quantification, use the peak area ratio of the analyte to the internal standard.

Method Validation and Quality Control

For both HPLC and GC-MS methods, it is imperative to perform a thorough method validation in accordance with ICH guidelines or other relevant regulatory standards. Key validation parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The demonstration of a proportional relationship between the concentration and the analytical signal over a defined range. A correlation coefficient (R²) of ≥ 0.995 is typically desired.[6]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The analytical methodologies detailed in this guide provide a robust framework for the reliable detection and quantification of this compound. The choice between HPLC-UV and GC-MS should be guided by the specific analytical requirements, including the sample matrix, desired sensitivity, and whether qualitative or quantitative data is the primary objective. By following the outlined protocols and adhering to rigorous validation standards, researchers can ensure the generation of high-quality, defensible data in their studies of this important pyrazine derivative.

References

HPLC analysis of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 3-Ethylpyrazin-2-amine using a Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and a phosphate buffer at an acidic pH, ensuring excellent peak shape and resolution. Detection is performed via UV spectrophotometry. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3] This protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the determination of this compound in various sample matrices.

Introduction and Scientific Rationale

This compound is a heterocyclic aromatic amine belonging to the pyrazine class of compounds. Pyrazine derivatives are significant in the pharmaceutical, food, and flavor industries due to their diverse biological activities and sensory properties.[4][5] Accurate and reliable quantification of such compounds is critical for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6][7] Reversed-phase chromatography, which separates analytes based on their hydrophobicity, is the most common mode of HPLC.[8][9]

The developed method addresses the analytical challenges associated with small, polar aromatic amines. The amine functional group in this compound (pKa of conjugate acid is estimated to be around 2.0) can interact with residual silanols on the silica-based stationary phase, potentially leading to poor peak shape (tailing).[10][11][12] To mitigate this, the mobile phase is maintained at a low pH (pH 2.5). At this pH, the amine is fully protonated, which minimizes its interaction with silanols on modern, high-purity, end-capped C18 columns.[12] This strategy ensures a symmetrical peak shape and reproducible retention. The selection of chromatographic parameters is grounded in established principles outlined in United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[13][14][15]

Materials and Methodology

Reagents and Standards
  • This compound Reference Standard: (Purity ≥99.0%), sourced from a reputable supplier.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.

  • Phosphoric Acid (H₃PO₄): 85%, Analytical reagent grade.

  • Water: Deionized, purified to ≥18.2 MΩ·cm resistivity (Type I).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV-Vis detector is required.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeC18 columns provide excellent hydrophobic retention for a wide range of analytes and are a standard choice for reversed-phase separations.[9]
Mobile Phase 20 mM KH₂PO₄ buffer (pH 2.5) : Acetonitrile (85:15, v/v)The aqueous-organic mixture provides sufficient retention. The acidic buffer ensures the analyte is in a single, protonated ionic form, leading to sharp, symmetrical peaks.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity of the mobile phase.
Detection Wavelength 270 nmPyrazine derivatives exhibit strong UV absorbance in this region, providing good sensitivity.[4]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential early-eluting impurities.
Solution Preparation
  • Mobile Phase Preparation (1 L): Dissolve 2.72 g of KH₂PO₄ in 850 mL of Type I water. Adjust the pH to 2.5 using 85% phosphoric acid. Add 150 mL of acetonitrile and mix thoroughly. Filter the solution through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 10, 25, 50, 75, 100 µg/mL).

  • Sample Solution Preparation: The preparation of sample solutions will depend on the matrix. For a drug product, this may involve dissolving a known weight of the final product in the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove excipients.

Experimental Protocol Workflow

The general workflow for the analysis is outlined below.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage P1 Prepare Mobile Phase (Buffer + ACN) A1 Equilibrate HPLC System with Mobile Phase P1->A1 P2 Prepare Standard Stock Solution (1000 µg/mL) P3 Prepare Working Standards & Samples P2->P3 A3 Inject Standards & Samples P3->A3 A2 Perform System Suitability Test (SST) A1->A2 A2->A3 If SST Passes D1 Integrate Chromatograms A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte in Samples D2->D3

Caption: General experimental workflow for the .

Method Validation Protocol and Results

The analytical method was validated according to ICH Q2(R2) guidelines.[1][3][16][17] A validation protocol should be established before commencing the study.[3]

System Suitability

System suitability testing (SST) is an integral part of any chromatographic method and ensures the system is performing adequately for the intended analysis.[13][18] Six replicate injections of a 50 µg/mL standard solution were performed.

ParameterAcceptance CriteriaObserved ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20006800Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.12%Pass
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was established by constructing a calibration curve with six concentration levels ranging from 1 to 100 µg/mL. Each concentration was injected in triplicate.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9998

The high correlation coefficient (r² > 0.999) demonstrates excellent linearity across the specified range.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). The study was performed in triplicate at each level. Accuracy is expressed as the percentage of recovery.[7]

Spike LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%4099.50.6%
100%50100.80.4%
120%60101.20.5%

The recovery values between 98.0% and 102.0% confirm the high accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six individual sample preparations at 100% of the test concentration (50 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

Precision Level%RSD of Assay Results
Repeatability 0.55%
Intermediate Precision 0.82%

The low %RSD values (<2%) for both repeatability and intermediate precision indicate that the method is highly precise.[19]

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0

The LOQ was confirmed to be the lowest concentration on the calibration curve (1 µg/mL), which could be determined with acceptable accuracy and precision.

Method Validation Logic

The validation process follows a logical sequence to demonstrate the method is fit for its intended purpose.[16][20]

G Start Method Development Complete SST System Suitability Is the system ready? Start->SST Specificity Specificity Is the peak pure? SST->Specificity Linearity Linearity & Range Is the response proportional to concentration? Specificity->Linearity Accuracy Accuracy How close to the true value? Linearity->Accuracy Precision Precision Is the method reproducible? Accuracy->Precision LOQ LOQ/LOD What are the method's limits? Precision->LOQ Robustness Robustness Is the method resistant to small changes? LOQ->Robustness End Method Validated Robustness->End

Caption: Logical flow of the analytical method validation process.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method was developed based on sound chromatographic principles and was successfully validated following ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and sensitivity. This validated method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories.

References

Application Note: A Validated GC-MS Protocol for the Confident Identification and Quantification of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazines are a vital class of N-heterocyclic aromatic compounds that significantly influence the flavor and aroma profiles of thermally processed foods, such as roasted coffee, baked goods, and cooked meats. They are also key structural motifs in pharmaceuticals. This application note presents a comprehensive, field-proven protocol for the identification and quantification of pyrazine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind each step, from sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) to data analysis incorporating mass spectral libraries and retention indices, ensuring a self-validating and robust methodology for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Pyrazines

Pyrazines are formed primarily through the Maillard reaction between amino acids and reducing sugars during heating.[1] Their low concentration, high volatility, and structural similarity—particularly among positional isomers—present a significant analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis due to its exceptional separation capability and highly specific detection.[2] However, a robust protocol is necessary to overcome matrix effects and ensure unambiguous identification. Positional isomers of alkylpyrazines, for instance, often yield nearly identical mass spectra, making reliance on spectral matching alone insufficient for confident identification.[2][3] This guide provides a validated workflow that couples optimized sample extraction with a dual-filter data verification process (mass spectrum and retention index) to achieve accurate and reliable results.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For volatile compounds like pyrazines trapped within a complex sample matrix (e.g., food or a pharmaceutical formulation), HS-SPME is a superior extraction and concentration technique. It is a solvent-free method that relies on the equilibrium of analytes between the sample, the headspace (gas phase) above the sample, and a polymer-coated fused silica fiber.[4][5]

The Rationale for Fiber Selection: DVB/CAR/PDMS

The choice of SPME fiber coating is the most critical parameter for extraction efficiency.[6] Pyrazines encompass a range of polarities and molecular weights. A triphasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-spectrum affinity.[4][7]

  • Polydimethylsiloxane (PDMS): A non-polar coating effective for adsorbing non-polar analytes.

  • Divinylbenzene (DVB): A porous polymer (macroporous) suitable for larger analytes.

  • Carboxen: A carbon molecular sieve (microporous) that excels at trapping small, volatile molecules.

This composite fiber provides a comprehensive extraction mechanism, capturing a wide array of pyrazine derivatives from small volatiles to larger, more complex structures.[4][6]

HS-SPME Protocol
  • Sample Weighing: Accurately weigh 2-5 g of the homogenized solid sample (or pipette 2-5 mL of a liquid sample) into a 20 mL headspace vial.[6]

  • Internal Standard Spiking: Add an appropriate internal standard (IS). For accurate quantification, a deuterated analog of a target pyrazine (e.g., 2-Methylpyrazine-d6) is the "gold standard" as it co-extracts and behaves chromatographically almost identically to the analyte, correcting for matrix effects and variability.[6]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum screw-cap.

  • Incubation & Equilibration: Place the vial in an autosampler tray with an agitator and heater. Incubate the sample at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) to facilitate the release of volatile pyrazines into the headspace.[8][9]

  • Extraction: Insert the DVB/CAR/PDMS SPME fiber into the vial, exposing it to the headspace for a defined period (e.g., 30-50 minutes) to allow for the adsorption of analytes.[8][9]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the trapped analytes onto the GC column.

GC-MS Analysis: Chromatographic Separation and Detection

The GC-MS system separates the extracted volatiles and generates data for identification and quantification.

The Rationale for Column Selection

The GC column's stationary phase dictates the separation mechanism. While a standard non-polar column like a DB-5ms (5%-Phenyl)-methylpolysiloxane) can separate pyrazines based on their boiling points, their inherent polarity can sometimes lead to suboptimal peak shapes.[5][9] For enhanced separation and improved peak symmetry, a polar column, such as a DB-WAX (Polyethylene Glycol), is often preferred. The polar stationary phase interacts more strongly with the polar pyrazine molecules, providing a different selectivity mechanism that can resolve closely eluting isomers.[10]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification p1 Weigh Sample & Spike with IS p2 Seal Vial p1->p2 p3 Incubate & Agitate (e.g., 60°C, 15 min) p2->p3 p4 Expose SPME Fiber (e.g., 30 min) p3->p4 a1 Thermal Desorption in GC Inlet (Splitless) p4->a1 a2 GC Separation (e.g., DB-WAX column) a1->a2 a3 MS Detection (EI, 70 eV) a2->a3 d1 Acquire Total Ion Chromatogram (TIC) a3->d1 d2 Peak Integration d1->d2 d3 MS Library Search (e.g., NIST) d2->d3 d4 Retention Index Calculation & Match d2->d4 d5 Confirm Identification d3->d5 Match > 80% d4->d5 ΔI < 20

Caption: HS-SPME-GC-MS workflow for pyrazine analysis.

GC-MS Instrumental Parameters

The following table provides typical starting parameters for a GC-MS system. These should be optimized for the specific instrument and application.

ParameterTypical SettingRationale
GC Inlet
ModeSplitlessEnsures the complete transfer of analytes from the SPME fiber to the column, maximizing sensitivity.[6]
Temperature250 - 270 °CHigh enough to ensure rapid and complete desorption of pyrazines from the fiber without causing thermal degradation.[11]
Carrier Gas
GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Optimal flow for standard 0.25 mm ID columns, balancing separation speed and efficiency.[6]
Oven Program
Initial Temp40 - 50 °C, hold 2 minAllows for sharp initial peaks and focusing of very volatile compounds.[6]
Ramp Rate3 - 10 °C/minA slower ramp improves resolution of closely eluting compounds, while a faster ramp shortens analysis time.[5][6]
Final Temp230 - 250 °C, hold 5 minEnsures that all less volatile compounds are eluted from the column ("baking out").[5][6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization method that produces repeatable, library-searchable fragmentation patterns.[6]
Ionization Energy70 eVStandard energy that provides a good balance of molecular ion and fragment ion information, enabling library matching.[12]
Ion Source Temp230 °CPrevents condensation of analytes in the source.[3]
Quadrupole Temp150 °CMaintains consistent mass filtering.[3]
Acquisition ModeFull Scan (e.g., m/z 40-400)Acquires complete mass spectra for all eluting compounds, allowing for identification of unknowns via library search.

Data Interpretation: A Dual-Confirmation Approach

Confident identification of pyrazines, especially isomers, requires more than a simple library search. A two-pronged approach using both mass spectral matching and retention index confirmation is essential for trustworthy results.[2]

Step 1: Mass Spectral Library Matching

The fragmentation pattern of a compound in EI-MS is a chemical fingerprint. After a peak is detected in the chromatogram, its mass spectrum is compared against a reference database.

  • Mechanism: Under 70 eV EI, pyrazines typically show a strong molecular ion (M+) peak. Fragmentation is dominated by the loss of alkyl substituents from the ring. For example, a methylpyrazine will show a loss of a methyl radical (M-15). Longer alkyl chains can undergo benzylic cleavage or McLafferty rearrangements.[8][12]

  • Procedure: The experimental spectrum is matched against an authoritative library, such as the NIST/EPA/NIH Mass Spectral Library .[13][14] A match quality score (e.g., >800 out of 1000) suggests a probable identification.

Step 2: Retention Index (RI) Confirmation

While isomers can have similar mass spectra, they often have different retention times on a given GC column. The Retention Index (RI) normalizes this retention time relative to a series of n-alkane standards, making it a highly reproducible parameter.[15]

  • Mechanism: The RI of a compound relates its retention time to the elution points of n-alkanes that bracket it. This value is largely independent of many instrumental variables and is primarily dependent on the analyte's interaction with the specific column stationary phase.[15]

  • Procedure:

    • Analyze a mixture of n-alkanes (e.g., C8-C32) using the exact same GC method as the samples.[16]

    • Calculate the RI for each identified pyrazine peak using the Van den Dool and Kratz formula (for temperature-programmed runs).

    • Compare the experimental RI value to those reported in databases (such as the NIST Chemistry WebBook) for the same stationary phase type (e.g., polar WAX or non-polar 5% phenyl).[10][17] A match within a certain tolerance (e.g., ± 20 RI units) provides a second, powerful confirmation of the compound's identity.

Logic Diagram for Compound Identification

Identification_Logic start Integrated Peak from Chromatogram ms_search Perform MS Library Search (e.g., NIST) start->ms_search ri_calc Calculate Experimental Retention Index (RI) start->ri_calc check_ms Match Quality > 80%? ms_search->check_ms check_ms->ri_calc Yes unconfirmed Identification Not Confirmed check_ms->unconfirmed No ri_db Find Literature RI for Tentative ID & Column Type ri_calc->ri_db check_ri Is |RI_exp - RI_lit| < 20 units? ri_db->check_ri confirmed Identification Confirmed check_ri->confirmed Yes check_ri->unconfirmed No

Caption: Dual-confirmation logic for pyrazine identification.

Method Validation and Performance

For the protocol to be trustworthy, it must be validated to demonstrate its fitness for purpose.[18] Key validation parameters are summarized below, with typical performance data for pyrazine analysis.[18][19]

Validation ParameterAcceptance Criteria (Typical)Typical Performance Data for PyrazinesRationale
Linearity (R²) ≥ 0.995> 0.998Demonstrates a proportional response of the instrument to changes in analyte concentration over a defined range.
Accuracy (% Recovery) 80 - 120%91.6 - 109.2%[18]Measures the closeness of the experimental value to the true value, assessed by analyzing spiked samples.
Precision (% RSD) ≤ 15%< 16%[18]Measures the repeatability of the method. Assessed at intra-day (repeatability) and inter-day (intermediate precision) levels.
Limit of Detection (LOD) S/N ≥ 32 - 60 ng/g[18]The lowest concentration of an analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) S/N ≥ 106 - 180 ng/g[18]The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Specificity No interference at analyte retention timeConfirmed by unique mass spectra and retention indicesEnsures the signal being measured is solely from the target analyte, free from interference from matrix components.

Conclusion

This application note outlines a robust and reliable HS-SPME-GC-MS protocol for the identification and quantification of pyrazine compounds. By integrating a rational selection of sample preparation materials and analytical columns with a rigorous, dual-confirmation data analysis strategy, this method provides the high degree of confidence required in research, quality control, and drug development. The causality-driven approach ensures that scientists can not only execute the protocol but also adapt and troubleshoot it effectively, upholding the highest standards of scientific integrity.

References

Application Notes & Protocols: The 2-Aminopyrazine Scaffold, Featuring 3-Ethylpyrazin-2-amine, in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the strategic use of the 2-aminopyrazine scaffold in medicinal chemistry, with a specific focus on 3-Ethylpyrazin-2-amine as a representative and versatile building block. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrazine Ring as a Privileged Scaffold

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in clinically approved drugs.[1][2] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has emerged as a "privileged scaffold."[2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have made it a staple in the medicinal chemist's toolbox. Several FDA-approved drugs, including the anticancer agent Bortezomib, the diuretic Amiloride, and the antiviral Favipiravir, feature the pyrazine core, underscoring its therapeutic relevance.[2][3]

Within this class, the 2-aminopyrazine moiety is of exceptional interest. It serves as a bioisosteric replacement for purines and other bicyclic systems, adeptly presenting hydrogen bond donors and acceptors in a well-defined spatial arrangement. This feature is particularly exploited in the design of kinase inhibitors, where the 2-aminopyrazine core can form critical hydrogen bond interactions with the "hinge" region of the enzyme's ATP-binding site, mimicking the binding of adenine.[4][5]

This compound represents a functionally elaborated version of this core scaffold. The primary amine at the C-2 position serves as a crucial handle for synthetic diversification, while the ethyl group at the C-3 position provides a vector for probing steric pockets within a target's active site, allowing for fine-tuning of potency and selectivity. This guide will explore the synthesis, applications, and experimental protocols relevant to leveraging this powerful scaffold in drug discovery campaigns.

Part 1: Synthesis and Functionalization of the 2-Aminopyrazine Core

The strategic value of this compound lies in its straightforward accessibility and the distinct reactivity of its functional groups. The primary amine is a nucleophile and a hydrogen bond donor, making it an ideal point for derivatization to build out molecular complexity and modulate physicochemical properties.

Protocol 1: General Synthesis of N-Substituted 3-Alkyl-2-aminopyrazine Derivatives

This protocol outlines a common and robust method for the derivatization of a 2-aminopyrazine core via amide bond formation, a cornerstone reaction in medicinal chemistry. The causality behind this choice is its high efficiency and the stability of the resulting amide bond, which often imparts favorable pharmacokinetic properties.

Objective: To synthesize an N-acyl derivative of this compound to serve as a lead compound for a kinase inhibitor program.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 4-fluorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Addition of Reagents: Add the carboxylic acid (1.1 eq), followed by HATU (1.2 eq).

    • Scientific Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a reactive ester, minimizing side reactions and racemization (if applicable).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise.

    • Scientific Rationale: DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt formed during the reaction, driving the reaction to completion without competing in the nucleophilic attack.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract three times with EtOAc.

    • Scientific Rationale: The aqueous bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/EtOAc) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

cluster_reactants Reactants cluster_reagents Reagents & Solvent This compound This compound Amide Product N-Acyl-3-ethylpyrazin-2-amine This compound->Amide Product R-COOH Carboxylic Acid (R-COOH) R-COOH->Amide Product HATU HATU HATU->Amide Product DIPEA DIPEA DIPEA->Amide Product DMF DMF DMF->Amide Product

Caption: General workflow for amide coupling of this compound.

Part 2: Application in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 2-aminopyrazine scaffold is exceptionally well-suited for targeting the ATP-binding site of kinases.

Mechanism of Action: Hinge-Binding

The ATP-binding site of a kinase contains a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region typically presents a series of backbone amide NH and carbonyl groups that form crucial hydrogen bonds with the adenine base of ATP. A 2-aminopyrazine core can effectively mimic this interaction. The ring nitrogen at position 1 acts as a hydrogen bond acceptor, while the exocyclic amine at position 2 acts as a hydrogen bond donor, forming a bidentate hydrogen bond pattern with the kinase hinge that is both potent and selective.[4]

Simplified Kinase Hinge-Binding cluster_kinase Kinase Hinge Region Hinge Backbone NH Backbone C=O Inhibitor N 2-Aminopyrazine Core H-N-H Inhibitor:n1->Hinge:f0 H-bond Acceptor Inhibitor:n2->Hinge:f1 H-bond Donor

Caption: 2-Aminopyrazine core mimicking ATP binding in a kinase hinge.

Case Study: 3-Aminopyrazine-2-carboxamide Derivatives as FGFR Inhibitors

While direct data on this compound is emerging, a closely related series of 3-amino-pyrazine-2-carboxamide derivatives has been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[6][7]

In these studies, the 3-aminopyrazine core serves as the primary hinge-binding motif. The carboxamide at the C-2 position introduces an additional hydrogen bond donor and acts as a linker to a substituted phenyl ring that occupies another pocket in the active site. Structure-Activity Relationship (SAR) studies revealed key insights that are broadly applicable to the scaffold.[6]

Modification PositionStructural ChangeImpact on FGFR InhibitionRationale
C-6 Position Addition of a methyl groupGenerally maintained or slightly improved activityFills a small hydrophobic pocket near the hinge region.
Amide N-substituent Phenyl ring with 3,5-dihydroxy groupsCrucial for potencyForms key hydrogen bonds with residues in the solvent-front region (e.g., Asp641 in FGFR1).
Amide N-substituent Replacement of phenyl with piperazine-linked moietiesVariable; some maintained high potencyExplores the solvent-exposed region, allowing for modulation of physicochemical properties like solubility.

This table summarizes findings from studies on 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors, demonstrating the tractability of the scaffold to SAR exploration.[6][7]

These findings highlight a critical principle: while the 2-aminopyrazine core anchors the molecule in the hinge, the substituents at other positions (like the C-3 ethyl group in our title compound) are essential for achieving high potency and selectivity by engaging in specific interactions with surrounding residues.

Part 3: Protocol - In Vitro Luminescence-Based Kinase Assay

To evaluate the inhibitory potential of newly synthesized this compound derivatives, a robust and high-throughput in vitro kinase assay is essential. A luminescence-based assay that measures ATP consumption is a gold standard in the industry.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. The less ATP remaining, the more active the enzyme. The addition of a luciferase/luciferin reagent results in a luminescent signal that is directly proportional to the ATP concentration. Inhibitors will cause a reduction in ATP consumption, leading to a higher luminescent signal.

Materials:

  • Target kinase (e.g., FGFR1)

  • Substrate (e.g., a specific peptide or protein)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • ATP solution (at a concentration near the Kₘ for the kinase)

  • Test compounds (serially diluted in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only (0% inhibition control) and a saturating concentration of the positive control inhibitor (100% inhibition control).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and substrate in assay buffer. Add this mix to all wells containing the test compounds.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction.

    • Self-Validation: The final ATP concentration should be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the 0% inhibition control wells).

  • Detection: Add the luminescent ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the light-generating reaction.

  • Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Trustworthiness Check: Calculate the Z'-factor for the assay plate using the control wells. A Z'-factor > 0.5 indicates a robust and reliable assay.

start Start: Serially Diluted Compounds in 384-well Plate step1 Add Kinase + Substrate Master Mix start->step1 step2 Add ATP to Initiate Reaction step1->step2 step3 Incubate (e.g., 60 min at RT) step2->step3 step4 Add Luminescent Detection Reagent (Stops Reaction) step3->step4 step5 Incubate (10 min at RT) step4->step5 step6 Read Luminescence step5->step6 end End: Calculate IC50 step6->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Part 4: Broader Therapeutic Potential

While kinase inhibition is a major application, the pyrazine scaffold is pleiotropic, showing activity against a range of biological targets. Derivatives of 2-aminopyrazine have been investigated for other therapeutic indications, demonstrating the versatility of the core structure.

  • Antimicrobial Activity: Pyrazinamide is a first-line drug for the treatment of tuberculosis.[8] Research into related 3-aminopyrazine-2-carboxamides has shown that derivatives possess activity against Mycobacterium tuberculosis and other bacterial and fungal strains.[9] The activity often correlates with lipophilicity and the specific substitution pattern on the amide moiety.[8]

  • Antiviral Activity: As mentioned, Favipiravir (T-705) is a pyrazine-carboxamide derivative used as a broad-spectrum anti-RNA antiviral drug.[10] This highlights the potential of the scaffold in addressing infectious diseases.

  • Other CNS and Inflammatory Targets: The pyrazine ring is found in compounds targeting a wide array of receptors and enzymes, and has been explored for anti-inflammatory and neuroprotective effects.[1]

Conclusion

The 2-aminopyrazine scaffold, exemplified by versatile building blocks like this compound, represents a privileged and highly tractable platform for modern drug discovery. Its proven ability to act as a hinge-binding pharmacophore makes it particularly valuable in the development of kinase inhibitors. The straightforward chemistry allows for rapid generation of diverse libraries, and robust in vitro protocols enable reliable evaluation of their biological activity. By understanding the core principles of its synthesis, mechanism of action, and broader therapeutic potential, researchers can effectively leverage this scaffold to develop the next generation of targeted therapies.

References

Application Notes & Protocols: 3-Ethylpyrazin-2-amine as a Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and high-value organic materials.[1] While many substituted pyrazines are well-explored, 3-Ethylpyrazin-2-amine remains an underutilized yet highly promising building block. Its unique arrangement of a nucleophilic amino group adjacent to an ethyl substituent on an electron-deficient pyrazine ring offers a powerful handle for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound and details its application as a versatile reagent in several key organic transformations. The protocols herein are designed to be robust and reproducible, providing researchers in pharmaceutical and agrochemical development with a practical toolkit for leveraging this valuable synthon.

Synthesis of this compound

The strategic starting point for accessing this compound is the commercially available 3-ethylpyrazine-2-carboxylic acid.[2] The most reliable and scalable transformation of a carboxylic acid to a primary amine is the Curtius rearrangement. This reaction proceeds through an acyl azide and an isocyanate intermediate, consistently delivering the desired amine with high purity and yield, avoiding the over-alkylation issues common in other amination methods.[3]

Synthetic Workflow: Curtius Rearrangement

The conversion is a three-step, one-pot optional procedure that is efficient and high-yielding.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Rearrangement & Hydrolysis start 3-Ethylpyrazine-2-carboxylic acid step1 React with SOCl₂ or (COCl)₂ start->step1 intermediate1 3-Ethylpyrazine-2-carbonyl chloride step1->intermediate1 step2 React with Sodium Azide (NaN₃) intermediate1->step2 intermediate2 3-Ethylpyrazine-2-carbonyl azide step2->intermediate2 step3 Heat in tert-Butanol (Rearrangement) intermediate2->step3 intermediate3 tert-Butyl (3-ethylpyrazin-2-yl)carbamate (Boc-protected amine) step3->intermediate3 step4 Acidic Hydrolysis (e.g., TFA or HCl) intermediate3->step4 product This compound step4->product

Caption: Synthesis of this compound via Curtius Rearrangement.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-ethylpyrazine-2-carboxylic acid.

Materials:

  • 3-Ethylpyrazine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Toluene (anhydrous)

  • Sodium azide (NaN₃) (1.5 eq)

  • tert-Butanol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-ethylpyrazine-2-carboxylic acid (1.0 eq) and anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to 80 °C for 2 hours. The progress can be monitored by the cessation of gas evolution.

    • Causality: Thionyl chloride efficiently converts the carboxylic acid to the more reactive acyl chloride. Toluene is a suitable high-boiling, non-reactive solvent.

  • Acyl Azide Formation: Cool the reaction mixture to room temperature. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the reaction mixture. Stir vigorously at room temperature for 1 hour.

    • Causality: Sodium azide is a potent nucleophile that displaces the chloride to form the acyl azide. This intermediate is potentially explosive and should not be isolated; it is used in situ.

  • Curtius Rearrangement: Carefully add tert-butanol to the mixture. Heat the reaction to reflux (approx. 90-100 °C) for 12-16 hours. During this step, the acyl azide rearranges to an isocyanate with the loss of N₂ gas, which is then trapped by tert-butanol to form the stable Boc-protected amine.

    • Causality: Heating provides the energy for the rearrangement. tert-Butanol serves as both a solvent and a trapping agent for the highly reactive isocyanate intermediate, forming a stable, easily purifiable Boc-carbamate.

  • Work-up and Isolation of Boc-protected Intermediate: Cool the reaction mixture. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Deprotection: Dissolve the purified Boc-protected amine in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Causality: Strong acid (TFA or HCl) efficiently cleaves the Boc protecting group, liberating the free amine.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Wash with brine, dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, this compound.

Physicochemical Properties & Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized reagent.

PropertyData
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Expected: Pale yellow to brown solid/oil
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm): 8.0-8.2 (d, 1H, pyrazine-H), 7.8-8.0 (d, 1H, pyrazine-H), 4.5-5.0 (br s, 2H, -NH₂), 2.8 (q, 2H, -CH₂CH₃), 1.3 (t, 3H, -CH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) Expected δ (ppm): ~155 (C-NH₂), ~145 (C-Ethyl), ~135 (pyrazine-CH), ~130 (pyrazine-CH), ~25 (-CH₂), ~14 (-CH₃).
IR (ATR, cm⁻¹) Expected peaks: 3450-3300 (N-H stretch), 2960-2850 (C-H stretch), ~1620 (N-H bend), ~1580 (C=N, C=C stretch).

Note: Expected spectral data is based on analysis of similar aminopyrazine structures. Actual values may vary.[4]

Applications in Organic Synthesis: Protocols & Insights

This compound is a potent nucleophile and a versatile precursor for a range of valuable derivatives.

Application 1: Synthesis of Novel N-(3-Ethylpyrazin-2-yl)amides

The synthesis of amide derivatives of aminopyrazines is a cornerstone of many drug discovery programs, inspired by the antitubercular drug Pyrazinamide.[5][6]

G reagent This compound reaction Acylation Reaction (0°C to RT) reagent->reaction acid_chloride R-COCl (Acid Chloride) acid_chloride->reaction base Base (Pyridine or Et₃N) base->reaction solvent Solvent (DCM or THF) solvent->reaction product N-(3-Ethylpyrazin-2-yl)amide reaction->product

Caption: Workflow for the acylation of this compound.

Protocol: Synthesis of N-(3-Ethylpyrazin-2-yl)benzamide

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. Add pyridine (1.5 eq) as a base and acid scavenger. Cool the mixture to 0 °C in an ice bath.

    • Causality: Pyridine is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[3]

  • Reagent Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the mixture with DCM. Wash with 1M HCl solution to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography to yield the pure amide product.

Application 2: Diazotization and Sandmeyer Reactions

The primary amino group is a gateway to installing a wide variety of functional groups via a diazonium salt intermediate. This is particularly useful on the electron-deficient pyrazine ring, where direct electrophilic substitution is challenging.[7]

Protocol: Synthesis of 2-Chloro-3-ethylpyrazine

  • Diazotization: Dissolve this compound (1.0 eq) in 6M HCl at 0 °C. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

    • Causality: Nitrous acid, generated in situ from NaNO₂ and HCl, reacts with the primary amine to form the diazonium salt. Low temperatures are critical as diazonium salts can be unstable.[7]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Add the cold diazonium salt solution slowly to the CuCl solution.

    • Causality: The copper(I) catalyst facilitates the displacement of the excellent N₂ leaving group with a chloride nucleophile.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for an additional hour to ensure completion.

  • Work-up: Cool the mixture and extract the product with diethyl ether or DCM. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain 2-chloro-3-ethylpyrazine. This protocol can be adapted for bromo (CuBr) and cyano (CuCN) derivatives.

Application 3: N-Arylation via Buchwald-Hartwig Cross-Coupling

Creating C-N bonds via cross-coupling is a pillar of modern pharmaceutical synthesis. This compound can serve as the nucleophilic amine component to be coupled with aryl halides or triflates.

Protocol: Synthesis of N-Aryl-3-ethylpyrazin-2-amine

  • Setup: In a glovebox or under an inert atmosphere, combine an aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a vial.

  • Reaction: Add anhydrous toluene or dioxane as the solvent. Seal the vial and heat to 100-120 °C for 12-24 hours.

    • Causality: The palladium catalyst, activated by the phosphine ligand, facilitates the oxidative addition to the aryl bromide and subsequent reductive elimination to form the C-N bond. The strong, non-nucleophilic base is required for the catalytic cycle.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude residue by column chromatography to isolate the N-arylated product.

Conclusion

This compound, while not widely cited, represents a reagent of significant potential. Its synthesis is straightforward from a commercially available precursor, and its reactivity profile allows for entry into diverse and valuable chemical space. The protocols detailed in this guide for amidation, diazotization, and cross-coupling reactions provide a validated foundation for researchers to explore the synthesis of novel pyrazine derivatives for applications in drug discovery, agrochemicals, and materials science.

References

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Pyrazines in Medicinal Chemistry

N-alkylated heterocyclic compounds, particularly those derived from the pyrazine scaffold, represent a cornerstone in modern drug discovery. The strategic introduction of alkyl groups onto the nitrogen atoms of bioactive pyrazine cores can profoundly influence their physicochemical and pharmacological properties. This modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. 3-Ethylpyrazin-2-amine serves as a valuable starting material, possessing a reactive amino group amenable to functionalization. The N-alkylation of this substrate opens a gateway to a diverse library of novel chemical entities with potential therapeutic applications in areas such as oncology, infectious diseases, and neuroscience.

This document provides a comprehensive, field-proven experimental protocol for the N-alkylation of this compound. Beyond a mere recitation of steps, this guide delves into the rationale behind the choice of reagents and conditions, potential pitfalls, and strategies for successful synthesis and purification.

Reaction Principle: Nucleophilic Substitution at the Amino Group

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The exocyclic amino group, being more nucleophilic than the ring nitrogen atoms, preferentially attacks an electrophilic alkylating agent. To enhance the nucleophilicity of the amine, a strong base is employed to deprotonate the amino group, generating a highly reactive amide anion. This anion then readily displaces a leaving group from the alkylating agent, forming the desired N-alkylated product.

A common challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines.[1] The mono-alkylated product can be more nucleophilic than the starting primary amine, facilitating a second alkylation. To mitigate this, careful control of stoichiometry and reaction conditions is crucial.

Experimental Workflow Overview

The following diagram outlines the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reaction Setup: - Dry Glassware - Inert Atmosphere (N2/Ar) deprotonation Deprotonation: - this compound - Sodium Hydride (NaH) - Anhydrous DMF prep->deprotonation alkylation Alkylation: - Add Alkyl Halide - Monitor by TLC deprotonation->alkylation Formation of Amide Anion quench Quenching: - Cautious addition of water/ice alkylation->quench extraction Extraction: - Ethyl Acetate quench->extraction purification Purification: - Column Chromatography extraction->purification analysis Characterization: - NMR (1H, 13C) - Mass Spectrometry purification->analysis

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol details a general procedure for the N-alkylation of this compound using an alkyl halide. For this example, we will consider the reaction with ethyl iodide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive with water. Handle under inert atmosphere.[2]
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially AvailableUse a freshly opened bottle or dry over molecular sieves.[3][4]
Ethyl Iodide≥99%Commercially AvailableStore over copper wire to remove any traces of iodine.
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Anhydrous Sodium SulfateReagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254Commercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 10-20 mL per gram of amine).[3][4] DMF is an excellent polar aprotic solvent that facilitates SN2 reactions.[3]

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution.[2][5][6] The use of a slight excess of NaH ensures complete deprotonation of the amine. Vigorous hydrogen gas evolution will be observed; ensure adequate venting.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium salt.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add the alkylating agent (e.g., ethyl iodide, 1.0-1.1 eq) dropwise via the dropping funnel over a period of 15-30 minutes. The use of a slight excess of the amine or a 1:1 stoichiometry can help to minimize dialkylation.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Reaction Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water or crushed ice to decompose any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.[7][8]

    • A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The appropriate solvent system should be determined by TLC analysis of the crude product. For basic amine compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation by neutralizing the acidic silica surface.[9]

    • Collect the fractions containing the desired product (visualized by TLC with a UV lamp or an appropriate stain).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkylated this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the N-alkylated product. The appearance of new signals corresponding to the introduced alkyl group and a shift in the signals of the pyrazine ring protons will be indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inefficient Deprotonation: Ensure that the NaH is fresh and has been handled under strictly anhydrous conditions. The DMF must also be anhydrous.

    • Inactive Alkylating Agent: The alkylating agent may have degraded. Use a fresh bottle or purify if necessary.

    • Low Reaction Temperature: Some less reactive alkylating agents may require heating. Monitor the reaction at room temperature first, and if no progress is observed, gradually increase the temperature.

  • Formation of Side Products:

    • Overalkylation: Use a minimal excess of the alkylating agent or even a slight excess of the amine.[1] Adding the alkylating agent slowly at a low temperature can also help to control this side reaction.

    • Alkylation on Ring Nitrogen: While the exocyclic amino group is generally more nucleophilic, some alkylation on the ring nitrogens may occur, especially with more reactive alkylating agents or under forcing conditions. Careful purification is necessary to separate these isomers.

  • Purification Challenges:

    • Co-elution of Product and Starting Material: If the polarity of the starting material and the product are very similar, separation by column chromatography can be challenging. Experiment with different solvent systems or consider using a different stationary phase (e.g., alumina).

    • Tailing on Silica Gel: Basic amines can interact strongly with the acidic silica gel, leading to tailing of the spots on TLC and poor separation during column chromatography. Adding a small amount of a volatile base like triethylamine to the eluent can mitigate this issue.[9]

Alternative N-Alkylation Method: Reductive Amination

An alternative and often milder method for N-alkylation is reductive amination. This two-step, one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This method can offer better control over mono-alkylation.[10]

reductive_amination cluster_reaction Reductive Amination reactants This compound + Aldehyde/Ketone imine Imine/Enamine Intermediate reactants->imine Condensation product N-Alkylated Product imine->product Reduction (e.g., NaBH(OAc)3)

Caption: Reductive amination as an alternative N-alkylation strategy.

Conclusion

The N-alkylation of this compound is a versatile and powerful tool for the synthesis of novel pyrazine derivatives with potential applications in drug discovery and materials science. The protocol detailed herein, utilizing an alkyl halide and a strong base, provides a reliable method for achieving this transformation. By understanding the underlying chemical principles and potential challenges, researchers can successfully synthesize and purify a wide range of N-alkylated pyrazines. Careful optimization of reaction conditions and purification techniques will be key to obtaining the desired products in high yield and purity.

References

Introduction: The Strategic Value of Pyrazine Scaffolds in Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the application of pyrazine derivatives in materials science, with a specific focus on their utility in organic light-emitting diodes (OLEDs). While direct, extensive research on 3-Ethylpyrazin-2-amine in materials science is nascent, its structure serves as an excellent model to explain the principles that make the broader pyrazine family promising for advanced material applications. This document bridges fundamental concepts with actionable protocols for researchers and scientists.

Pyrazine, a diazine heterocycle, is an electron-deficient aromatic ring system. This inherent electronic nature makes it an exceptional building block, or "scaffold," in the design of functional organic materials. When substituents with varying electronic properties (electron-donating or -withdrawing groups) are attached to the pyrazine core, a molecule with tailored optoelectronic characteristics can be synthesized.

This compound is a prime conceptual example. It features:

  • An electron-deficient pyrazine core , which facilitates electron injection and transport.

  • An electron-donating amine (-NH₂) group , which can facilitate hole injection and transport.

This combination creates an intramolecular "push-pull" system, a design principle frequently employed in materials for organic electronics to tune energy levels and enhance photoluminescent properties. This guide will focus on the most prominent application of such materials: their use as emitters in Organic Light-Emitting Diodes (OLEDs).

Core Properties and Design Rationale

The utility of a pyrazine derivative in an optoelectronic device is dictated by its fundamental physical and electronic properties. Understanding these properties is critical for predicting device performance and designing new materials.

PropertyDescription & Significance in Materials Science
Thermal Stability Pyrazine derivatives, particularly those with rigid, extended structures, often exhibit high thermal stability. For instance, certain indenopyrazine derivatives show high decomposition temperatures (Td) of over 430°C.[1][2] This is crucial for the longevity of OLED devices, as it prevents material degradation during fabrication (thermal evaporation) and operation.
Photoluminescence (PL) These materials can be highly fluorescent, often emitting in the blue region of the spectrum.[1][2] The emission color and photoluminescence quantum yield (PLQY) can be precisely tuned by modifying the side groups attached to the pyrazine core.[3] High PLQY is essential for efficient light emission.
Electrochemical Properties The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the ease of charge injection and the band gap of the material. These are typically measured using cyclic voltammetry (CV). For example, pyrazino[2, 3‐b]phenazine amines have HOMO levels around –5.40 to –5.66 eV and LUMO levels of –3.69 to –3.84 eV, making them suitable as ambipolar materials.[4]
Solubility The addition of alkyl groups (like the ethyl group in our model compound) can enhance solubility in organic solvents.[1] Good solubility is a prerequisite for fabricating devices via cost-effective solution-processing techniques like spin-coating or inkjet printing.

Application Focus: High-Efficiency Blue Emitters in OLEDs

Pyrazine derivatives have emerged as highly promising candidates for blue-emitting materials in OLEDs, a historically challenging area for achieving both high efficiency and long operational stability.

Mechanism of Electroluminescence

In an OLED, charge carriers (electrons and holes) recombine in an emissive layer (EML) to form excitons (bound electron-hole pairs). Light is generated when these excitons radiatively decay to the ground state. Pyrazine derivatives are typically used as a fluorescent "dopant" within a "host" material in the EML. This architecture leverages Förster or Dexter energy transfer from the host to the dopant, which then emits light. This process is often more efficient than using the host material alone.

Caption: Energy transfer mechanism in a doped OLED emissive layer.

Some advanced pyrazine structures can also harness triplet excitons via Thermally Activated Delayed Fluorescence (TADF), a mechanism that can theoretically achieve 100% internal quantum efficiency.[3][5]

Performance of Pyrazine-Based OLEDs

The performance of OLEDs using pyrazine derivatives can be exceptional. The following table summarizes reported data for various indenopyrazine compounds.

Device Type / EmitterLuminance Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Emission ColorReference
Non-doped / PA-EIP1.350.69(0.17, 0.15)Blue[1][2][6]
Non-doped / PY-EIP5.152.81(0.19, 0.30)Blue[1][2][6]
Solution-processed White OLED (PY-EIP as blue emitter)3.952.45(0.269, 0.294)White[1][2][6]
TADF OLED / 4CzPyz(EQE of 24.1%)Not ReportedNot ReportedSky-Blue (486 nm)[3]

Note: PA-EIP and PY-EIP are specific indenopyrazine derivatives. 4CzPyz is a multi-carbazole pyrazine derivative designed for TADF.

Experimental Protocol: Fabrication of a Vacuum-Deposited OLED

This protocol describes a standard method for fabricating a multilayer OLED using thermal evaporation, a technique that offers high precision and is suitable for materials with good thermal stability.

Objective: To fabricate and characterize an OLED device using a pyrazine derivative as an emissive dopant.

Materials & Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material: 2-TNATA

  • Hole Transport Layer (HTL) material: NPB

  • Host Emissive Layer (EML) material: e.g., CBP or DPVBi

  • Dopant EML material: Pyrazine derivative (e.g., PY-EIP)

  • Electron Transport Layer (ETL) material: Alq₃

  • Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning supplies (detergent, DI water, acetone, isopropanol)

  • UV-Ozone cleaner

  • Glovebox for device encapsulation

  • Source measure unit and spectrometer for characterization

Step-by-Step Fabrication Workflow

G cluster_prep 1. Substrate Preparation cluster_deposition 2. Thermal Evaporation (High Vacuum) cluster_final 3. Finalization & Characterization a Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) b N₂ Dry a->b c UV-Ozone Treatment (15 min) b->c d Deposit HIL (e.g., 2-TNATA, 60 nm) c->d e Deposit HTL (e.g., NPB, 15 nm) d->e f Co-deposit EML (Host + Pyrazine Dopant, 30 nm) e->f g Deposit ETL (e.g., Alq₃, 30 nm) f->g h Deposit EIL & Cathode (LiF, 1 nm / Al, 100 nm) g->h i Encapsulation (Inert Atmosphere) h->i j Device Testing (J-V-L, EL Spectrum, EQE) i->j

Caption: General workflow for fabricating a vacuum-deposited OLED.

Detailed Protocol Steps
  • Substrate Cleaning (Causality: to ensure a pristine surface for uniform film growth and efficient charge injection):

    • Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates thoroughly using a nitrogen gun.

    • Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone for 15 minutes. This removes organic residues and increases the ITO work function, which reduces the energy barrier for hole injection.[7]

  • Organic and Metal Layer Deposition (Causality: to build the multilayer device structure layer by layer):

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the layers in sequence, monitoring thickness with a quartz crystal microbalance. A typical device structure is: ITO / 2-TNATA (60 nm) / NPB (15 nm) / Host:Pyrazine Dopant (30 nm) / Alq₃ (30 nm) / LiF (1 nm) / Al (100 nm).[2]

    • For the emissive layer, the host and dopant materials are placed in separate evaporation boats and their deposition rates are controlled independently to achieve the desired doping concentration (e.g., 1-10%).

  • Encapsulation (Causality: to protect the reactive organic materials and cathode from degradation by oxygen and moisture):

    • Immediately after deposition, transfer the devices to an inert-atmosphere glovebox without exposing them to air.

    • Encapsulate the device using a glass lid and UV-curable epoxy resin to form a hermetic seal.

Self-Validating System & Characterization
  • Control Device: To validate the effect of the pyrazine dopant, fabricate a control device with an identical structure but with an EML composed of only the pure host material.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics.

    • Record the electroluminescence (EL) spectrum and calculate the CIE coordinates.

    • The doped device is expected to show an emission spectrum characteristic of the pyrazine dopant and, ideally, a higher luminance efficiency and external quantum efficiency (EQE) compared to the control device.

References

Application Notes & Protocols: Strategic Synthesis of Substituted Pyrazine Derivatives from 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] This guide provides a detailed exploration of synthetic pathways originating from the versatile building block, 3-Ethylpyrazin-2-amine. We move beyond simple procedural lists to offer a strategic guide grounded in mechanistic principles, enabling researchers to rationally design and execute the synthesis of diverse pyrazine derivatives. The protocols detailed herein cover foundational transformations such as Sandmeyer reactions to generate key halogenated intermediates, followed by modern palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) for carbon-carbon and carbon-nitrogen bond formation. Additionally, methods for direct functionalization via N-acylation and condensation to form complex fused systems are presented. Each protocol is designed as a self-validating system, with explanations for critical experimental choices to ensure reproducibility and successful implementation in a drug discovery context.

Introduction: The Pyrazine Moiety as a Privileged Scaffold

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a recurring motif in a wide array of pharmacologically active compounds.[2][3] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][4] Marketed drugs such as the antituberculosis agent Pyrazinamide and the anti-cancer drug Bortezomib underscore the therapeutic importance of this heterocycle.[4]

This compound serves as an excellent and cost-effective starting point for the synthesis of novel derivatives. The primary amino group is a versatile handle that can be readily converted into other functionalities or used directly in coupling and condensation reactions. The adjacent ethyl group provides a lipophilic anchor and can influence the molecule's overall conformation and binding properties. This guide details the strategic conversion of this starting material into a library of functionalized pyrazines.

Strategic Overview: A Multi-pronged Synthetic Approach

Our synthetic strategy is designed to maximize molecular diversity from a single starting material. The workflow begins with the conversion of the highly versatile amino group into a stable and reactive halide, which then serves as a linchpin for subsequent diversification through cross-coupling reactions.

G A This compound (Starting Material) B Diazotization & Sandmeyer Reaction A->B Transformation F N-Acylation / Condensation A->F Direct Functionalization C 2-Halo-3-ethylpyrazine (Key Intermediate) B->C Yields D Suzuki-Miyaura Coupling C->D Diversification E Buchwald-Hartwig Amination C->E Diversification G 2-Aryl-3-ethylpyrazines (C-C Bond Formation) D->G H 2-(Substituted-amino)-3-ethylpyrazines (C-N Bond Formation) E->H I N-(3-ethylpyrazin-2-yl)amides & Fused Heterocycles F->I

Caption: Synthetic workflow from this compound.

Protocol I: Generation of Key Halogenated Intermediates via Sandmeyer Reaction

The Sandmeyer reaction is a powerful and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[5][6][7] This transformation is critical as it converts the amine into a leaving group, paving the way for transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring makes the resulting halopyrazines excellent substrates for these subsequent reactions.

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Diazotization: The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is typically unstable and is used immediately.

  • Halogen Substitution: The diazonium salt is then treated with a copper(I) halide (CuCl or CuBr). A single-electron transfer from the copper(I) to the diazonium salt generates a diazo radical and copper(II) halide. The diazo radical rapidly loses nitrogen gas (N₂) to form an aryl radical, which then abstracts a halogen from the copper(II) halide to yield the final aryl halide product and regenerate the copper(I) catalyst.[7]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Substitution A This compound B NaNO₂, aq. HBr 0-5 °C A->B C 3-Ethylpyrazin-2-diazonium bromide (In situ intermediate) B->C D CuBr C->D Radical Mechanism E 2-Bromo-3-ethylpyrazine D->E F N₂ Gas D->F

Caption: Two-stage process of the Sandmeyer bromination.

Detailed Experimental Protocol: Synthesis of 2-Bromo-3-ethylpyrazine

Materials:

  • This compound (1.0 eq)

  • Hydrobromic acid (HBr), 48% aq. (4.0 eq)

  • Sodium nitrite (NaNO₂), (1.1 eq)

  • Copper(I) bromide (CuBr), (1.2 eq)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1.0 eq) and 48% aqueous HBr (3.0 eq). Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine slurry via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of a clear solution indicates the generation of the diazonium salt.

  • Copper(I) Bromide Addition: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% aqueous HBr (1.0 eq) with gentle warming, then cool to room temperature. Add this CuBr solution in one portion to the cold diazonium salt solution.

  • Reaction Progression: Allow the reaction mixture to warm slowly to room temperature, then heat to 60 °C. Vigorous evolution of nitrogen gas should be observed. Maintain heating for 1-2 hours until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL for a 10g scale reaction). Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Bromo-3-ethylpyrazine as a pale yellow oil.

Note: For the synthesis of 2-Chloro-3-ethylpyrazine, substitute HBr with HCl and CuBr with CuCl.

Protocol II: Palladium-Catalyzed Cross-Coupling Reactions

With the key 2-halo-3-ethylpyrazine intermediates in hand, we can access a vast chemical space through palladium-catalyzed cross-coupling reactions. These methods are mainstays of modern pharmaceutical synthesis due to their broad substrate scope and functional group tolerance.[8][9]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][11] For pyrazine systems, this reaction is particularly effective for introducing aryl and heteroaryl substituents, which are common features in bioactive molecules.

Causality of Component Choice:

  • Catalyst: A palladium(0) species is the active catalyst. We use a Pd(II) precatalyst like PdCl₂(dppf) which is reduced in situ. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is crucial; its wide bite angle and electron-rich nature facilitate both the oxidative addition to the electron-deficient pyrazine halide and the subsequent reductive elimination steps.[9]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to dissolve both the organic and inorganic reagents.

G A 2-Bromo-3-ethylpyrazine C PdCl₂(dppf) Na₂CO₃ Dioxane/H₂O, 90 °C A->C B Arylboronic Acid B->C D 2-Aryl-3-ethylpyrazine C->D

Caption: Suzuki-Miyaura coupling reaction scheme.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-3-ethylpyrazine

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-ethylpyrazine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

EntryHalide SubstrateBoronic AcidCatalyst Loading (mol%)BaseYield (%)
12-Bromo-3-ethylpyrazinePhenylboronic acid3K₂CO₃~85
22-Chloro-3-ethylpyrazine4-Tolylboronic acid5Cs₂CO₃~78
32-Bromo-3-ethylpyrazine3-Pyridinylboronic acid3Na₂CO₃~80

Table 1: Representative yields for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, providing a powerful method for constructing aryl C-N bonds.[12][13][14] This reaction has largely replaced harsher classical methods and is invaluable for synthesizing molecules where an amine is attached to the pyrazine core.

Causality of Component Choice:

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step, and facilitate the final reductive elimination to form the C-N bond.[15]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, generating the amide anion required for the catalytic cycle.[13]

Detailed Protocol: Synthesis of N-benzyl-3-ethylpyrazin-2-amine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), a suitable ligand like XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 2-Bromo-3-ethylpyrazine (1.0 eq) and anhydrous toluene. Stir for 5 minutes.

  • Nucleophile Addition: Add benzylamine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-benzylated product.

EntryHalide SubstrateAmineLigandBaseYield (%)
12-Bromo-3-ethylpyrazineMorpholineXPhosNaOtBu~90
22-Chloro-3-ethylpyrazineAnilineRuPhosK₃PO₄~75
32-Bromo-3-ethylpyrazinePyrrolidineBrettPhosLiHMDS~88

Table 2: Representative yields for Buchwald-Hartwig amination reactions.

Protocol III: Direct N-Functionalization and Condensation

The amino group of this compound can also be used directly, avoiding the need for initial halogenation. This approach is efficient for synthesizing amides and complex fused heterocyclic systems.

Amide Bond Formation

Direct acylation of the amino group is a straightforward method to introduce a wide variety of substituents.[16][17]

Detailed Protocol: Synthesis of N-(3-ethylpyrazin-2-yl)benzamide

  • Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from ethanol/water to obtain the pure amide.

Condensation for Fused Ring Systems

The 2-aminopyrazine moiety contains a 1,2-diamine-like functionality embedded within the ring, making it an ideal precursor for condensation reactions with 1,2-dicarbonyl compounds to form fused pyrazino[2,3-b]quinoxaline systems.[18][19]

Detailed Protocol: Synthesis of 7-Ethyl-2,3-dimethylpyrazino[2,3-b]pyrazine

  • Setup: Dissolve this compound (1.0 eq) in ethanol.

  • Condensation: Add biacetyl (2,3-butanedione) (1.05 eq) to the solution.

  • Reaction: Add a few drops of acetic acid as a catalyst and reflux the mixture for 6 hours. A precipitate often forms as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure fused heterocyclic product.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a broad range of substituted pyrazine derivatives. By employing a strategic combination of classic transformations like the Sandmeyer reaction and modern palladium-catalyzed cross-coupling methods, researchers can efficiently generate libraries of novel compounds for drug discovery and materials science applications. The protocols provided in this guide offer robust and reproducible methods, grounded in a clear understanding of the underlying chemical principles, to empower scientists in their synthetic endeavors.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethylpyrazin-2-amine is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its structural motif is found in a range of biologically active compounds. The growing demand for this intermediate necessitates the development of a scalable, efficient, and safe manufacturing process. This application note provides a detailed, two-step protocol for the multigram to kilogram scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is built upon established principles of heterocyclic chemistry and process safety, ensuring reliability and reproducibility.

The synthesis of substituted aminopyrazines often presents challenges related to regioselectivity and harsh reaction conditions. The protocol outlined herein addresses these challenges by employing a robust two-step sequence: the regioselective chlorination of a readily available alkylpyrazine precursor, followed by a high-pressure amination reaction. This approach has been designed with scalability in mind, focusing on cost-effective reagents, straightforward unit operations, and inherent process safety considerations.

Overall Synthetic Strategy

The synthesis is logically divided into two main stages. The first stage involves the preparation of the key intermediate, 2-chloro-3-ethylpyrazine, via direct chlorination of 2-ethylpyrazine. The second stage is the nucleophilic aromatic substitution (SNAr) of the chloro-intermediate with ammonia under elevated temperature and pressure to yield the final product, this compound.

Synthetic_Pathway Start 2-Ethylpyrazine Intermediate 2-Chloro-3-ethylpyrazine Start->Intermediate SO₂Cl₂ DMF Product This compound Intermediate->Product NH₃ (anhydrous) Ethanol, Δ, P

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Chloro-3-ethylpyrazine

Scientific Rationale

The regioselective introduction of a halogen atom onto the pyrazine ring is a critical step. Direct chlorination of alkylpyrazines can be achieved using various reagents. For this protocol, we have selected sulfuryl chloride (SO₂Cl₂) in the presence of N,N-dimethylformamide (DMF). This system is known to effect the specific chlorination of monoalkylpyrazines at the 3-position, which is ortho to the activating alkyl group[1]. This method is advantageous for scale-up due to the availability and cost-effectiveness of the reagents and the relatively mild reaction conditions compared to alternatives like using elemental chlorine at high temperatures.

Experimental Protocol: Scale-up Synthesis of 2-Chloro-3-ethylpyrazine

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) equipped with a mechanical stirrer, thermocouple, condenser, and a dropping funnel.

  • Scrubber system for acidic off-gases (e.g., NaOH solution).

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Vacuum distillation setup.

Reagents:

  • 2-Ethylpyrazine (≥98%)

  • Sulfuryl chloride (SO₂Cl₂, ≥99%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Dichloromethane (DCM, technical grade)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: The jacketed reactor is thoroughly dried and purged with nitrogen. The outlet of the condenser is connected to a caustic scrubber to neutralize HCl and SO₂ byproducts.

  • Charging Reagents: Charge the reactor with 2-ethylpyrazine (1.0 eq.) and anhydrous DMF (3.0 eq.). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of the starting material is complete.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by adding water, ensuring the temperature does not exceed 20 °C.

    • Transfer the mixture to a separatory funnel and add dichloromethane.

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution in portions until the effervescence ceases and the aqueous layer is basic (pH ~8).

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-chloro-3-ethylpyrazine is purified by vacuum distillation to yield a colorless to pale yellow liquid.

ParameterValue
Scale1.0 mol
2-Ethylpyrazine108.14 g
Sulfuryl Chloride148.4 g (1.1 eq.)
DMF219.3 g (3.0 eq.)
Reaction Temperature0-10 °C (addition), RT (reaction)
Reaction Time12-16 hours
Expected Yield70-80%
Purity (by GC)>97%

Table 1: Key parameters for the scale-up synthesis of 2-chloro-3-ethylpyrazine.

Part 2: Synthesis of this compound

Scientific Rationale

The conversion of 2-chloro-3-ethylpyrazine to the target amine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrazine ring nitrogens facilitates the attack of a nucleophile, in this case, ammonia, displacing the chloride leaving group. For this transformation to proceed at a practical rate, elevated temperatures and pressures are required. This is a common industrial method for the synthesis of aminopyrazines and other amino-heterocycles from their halo-precursors[2]. The reaction is typically carried out in a pressure reactor (autoclave) using a solution of anhydrous ammonia in a suitable solvent like ethanol.

Amination_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Reactant 2-Chloro-3-ethylpyrazine Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate + NH₃ Product This compound Intermediate->Product - Cl⁻

Figure 2: Simplified mechanism of the amination reaction.

Experimental Protocol: Scale-up Synthesis of this compound

Materials and Equipment:

  • High-pressure reactor (autoclave) with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.

  • Cooling system for the reactor.

  • Filtration equipment.

  • Crystallization vessel.

Reagents:

  • 2-Chloro-3-ethylpyrazine (from Part 1)

  • Anhydrous ammonia (NH₃)

  • Ethanol (200 proof, anhydrous)

  • Toluene

  • Activated carbon

Procedure:

  • Reactor Preparation: The autoclave must be clean, dry, and pressure-tested according to safety regulations.

  • Charging Reagents:

    • Charge the autoclave with a solution of 2-chloro-3-ethylpyrazine (1.0 eq.) in anhydrous ethanol.

    • Seal the reactor.

    • Cool the reactor to -20 to -30 °C.

    • Introduce anhydrous ammonia gas (5-10 eq.) into the reactor. The amount of ammonia can be determined by weight or pressure.

  • Reaction:

    • Heat the sealed reactor to 150-175 °C. The pressure will increase significantly. Monitor the temperature and pressure closely.

    • Maintain the reaction at this temperature for 6-8 hours with vigorous stirring.

  • Reaction Monitoring: The reaction can be monitored by taking samples (if the reactor setup allows) and analyzing by GC or HPLC.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature. The pressure will decrease.

    • Carefully vent the excess ammonia into a scrubber system.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove ethanol and residual ammonia. This will result in a solid residue (product and ammonium chloride).

  • Purification:

    • Add toluene to the residue and heat to reflux to dissolve the product. Ammonium chloride is insoluble in toluene.

    • Filter the hot solution to remove the inorganic salts.

    • Treat the hot filtrate with activated carbon to decolorize, if necessary, and filter again.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by filtration, wash with a small amount of cold toluene, and dry under vacuum.

ParameterValue
Scale0.8 mol
2-Chloro-3-ethylpyrazine114.0 g
Anhydrous Ammonia68.1 g - 136.3 g (5-10 eq.)
Ethanol~1 L
Reaction Temperature150-175 °C
Reaction Pressure20-30 bar (approx.)
Reaction Time6-8 hours
Expected Yield85-95%
Purity (by HPLC)>99%

Table 2: Key parameters for the scale-up synthesis of this compound.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: As a measure of purity.

Process Safety and Hazard Analysis

The scale-up of this synthesis involves several potential hazards that must be carefully managed.

  • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • High-Pressure Amination: The amination step is conducted at high temperature and pressure. It is imperative to use a properly rated and maintained autoclave. A blast shield should be used, and the reaction should never be left unattended. Ensure proper venting of excess ammonia to a scrubber system. Anhydrous ammonia is a toxic and corrosive gas[3][4].

  • Exothermic Reactions: Both the chlorination and the initial dissolution of ammonia in ethanol are exothermic. Adequate cooling capacity is essential to maintain control of the reaction temperature.

  • Off-gassing: The chlorination step produces HCl and SO₂. The amination work-up releases ammonia. Both require efficient scrubbing to prevent release into the atmosphere.

A thorough Process Hazard Analysis (PHA) should be conducted before attempting this synthesis on a large scale.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The two-step approach, involving regioselective chlorination followed by high-pressure amination, offers a robust and efficient route to this valuable intermediate. By adhering to the detailed experimental procedures and safety guidelines, researchers and production chemists can confidently produce high-purity this compound on a scale suitable for drug development and manufacturing.

References

Advanced Purification Protocols for 3-Ethylpyrazin-2-amine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 3-Ethylpyrazin-2-amine Applications

This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to the prevalence of the aminopyrazine scaffold in a wide array of biologically active molecules. The purity of this key building block is paramount, as even minor impurities can lead to undesirable side reactions, impact product yield and quality, and potentially introduce toxic byproducts in downstream applications. This comprehensive guide provides detailed application notes and protocols for the effective purification of this compound, empowering researchers to obtain highly pure material for their scientific endeavors.

This document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices. It is designed to be a self-validating system, equipping the user with the knowledge to adapt and troubleshoot these purification techniques effectively.

Physicochemical Profile of this compound and Its Implications for Purification

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification strategies. While experimental data for some properties are not widely available, we can compile a profile based on existing information and predictions for closely related structures.

PropertyValue/Predicted ValueImplication for Purification
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Boiling Point 250.6 °C at 760 mmHgDistillation can be a viable purification method, although vacuum distillation is recommended to prevent thermal degradation.
Melting Point Not available. Experimental determination is recommended.Knowledge of the melting point is crucial for assessing purity and for developing effective recrystallization protocols.
pKa (Predicted) The pKa of the conjugate acid is predicted to be in the range of 3-5.This moderate basicity is key for successful purification by acid-base extraction.
Solubility
- WaterExpected to have some solubility due to the amino group and nitrogen atoms in the ring, which can participate in hydrogen bonding.[1]Useful for aqueous washes and extractions.
- Polar Organic Solvents (e.g., Ethanol, Methanol)Expected to be soluble.[2]Potential recrystallization solvents.
- Moderately Polar Organic Solvents (e.g., Dichloromethane, Ethyl Acetate)Expected to be soluble.Useful for extraction and as mobile phase components in chromatography.
- Nonpolar Organic Solvents (e.g., Hexane)Expected to have low solubility.Can be used as an anti-solvent in recrystallization.

Note on Potential Impurities: The synthesis of aminopyrazines can involve several routes, and impurities will be specific to the chosen method. Common impurities may include starting materials, reagents, and byproducts from side reactions such as over-alkylation, dimerization, or incomplete amination. A thorough analysis of the synthetic route is essential for identifying potential impurities and selecting the most appropriate purification strategy.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is identified that meets the ideal solubility criteria.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube gently; the compound should dissolve completely. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent dropwise to ensure that the minimum amount is used.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility profile. One solvent should readily dissolve the compound (the "good" solvent), while the other should be a poor solvent in which the compound is insoluble (the "bad" solvent). The two solvents must be miscible.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol)

  • "Bad" solvent (e.g., water or hexane)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation). If too much "bad" solvent is added, clarify the solution by adding a small amount of the hot "good" solvent.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation Crude Crude this compound Solvent Select Solvent(s) Crude->Solvent Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Purification Strategy 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a basic compound like this compound, standard silica gel can present challenges due to strong interactions, leading to tailing and poor separation.[3]

Protocol 3: Flash Column Chromatography on Silica Gel with a Basic Modifier

To mitigate the issues of using standard silica gel, a basic modifier is added to the mobile phase to "neutralize" the acidic sites on the silica.

Materials:

  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Mobile phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Basic modifier: Triethylamine (TEA) or ammonia solution (added to the mobile phase, typically 0.1-1% v/v).

  • Chromatography column, collection tubes, and a method for fraction analysis (e.g., Thin Layer Chromatography - TLC).

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase composition for separating this compound from its impurities. Test various ratios of your chosen nonpolar and polar solvents, ensuring each mobile phase contains the same concentration of the basic modifier. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel ("dry loading") or load the concentrated solution directly onto the top of the column ("wet loading").

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is required (as determined by TLC), gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_process Chromatography cluster_isolation Isolation Crude Crude this compound TLC TLC Analysis for Mobile Phase Selection Crude->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase (+ Basic Modifier) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound by flash column chromatography.

Purification Strategy 3: Acid-Base Extraction

This liquid-liquid extraction technique leverages the basicity of the amine functional group. By treating an organic solution of the crude product with an aqueous acid, the amine is protonated, forming a water-soluble salt that partitions into the aqueous phase, leaving non-basic impurities in the organic phase.

Protocol 4: Purification via Acid-Base Extraction

Materials:

  • Crude this compound

  • An organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate)

  • Aqueous hydrochloric acid (HCl), typically 1 M

  • Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution, typically 1 M

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve the crude this compound in the chosen organic solvent.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound will be in the aqueous layer.

  • Separation: Drain the lower (aqueous) layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH or NaHCO₃ with stirring until the solution is basic (pH > 9, check with pH paper). This will deprotonate the amine salt, regenerating the free amine, which may precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with several portions of fresh organic solvent.

  • Drying and Solvent Removal: Combine the organic extracts, dry over a suitable drying agent, filter, and remove the solvent under reduced pressure to yield the purified this compound.

AcidBaseExtraction_Workflow Start Crude this compound in Organic Solvent AddAcid Add Aqueous Acid (e.g., 1M HCl) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 AqueousLayer1 Aqueous Layer (Protonated Amine) Separate1->AqueousLayer1 OrganicLayer1 Organic Layer (Non-basic Impurities) Separate1->OrganicLayer1 Basify Basify Aqueous Layer (e.g., 1M NaOH) AqueousLayer1->Basify BackExtract Back-extract with Organic Solvent Basify->BackExtract Separate2 Separate Layers BackExtract->Separate2 AqueousLayer2 Aqueous Layer (Waste) Separate2->AqueousLayer2 OrganicLayer2 Organic Layer (Purified Amine) Separate2->OrganicLayer2 Dry Dry Organic Layer OrganicLayer2->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound by acid-base extraction.

Conclusion: A Multi-faceted Approach to Purity

The purification of this compound is a critical step in its utilization for research and development. The choice of purification technique will depend on the nature and quantity of impurities, as well as the scale of the purification. For crystalline solids, recrystallization is often the most efficient method. For complex mixtures or non-crystalline materials, column chromatography provides excellent resolving power. Acid-base extraction is a valuable technique for removing non-basic impurities and can be used as a preliminary purification step before other methods. By understanding the principles behind these techniques and carefully optimizing the experimental conditions, researchers can consistently obtain high-purity this compound, ensuring the integrity and success of their subsequent work.

References

The Strategic Utility of 3-Ethylpyrazin-2-amine in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Ethylpyrazin-2-amine as a Privileged Synthon

In the landscape of medicinal chemistry and drug discovery, the pyrazine core is a recurring motif in a multitude of biologically active molecules.[1][2] Its presence is associated with a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this class of compounds, this compound emerges as a particularly valuable starting material. The strategic placement of the ethyl group at the 3-position and the primary amine at the 2-position provides a unique combination of steric and electronic properties, making it an ideal precursor for the construction of fused heterocyclic systems. This guide provides an in-depth exploration of the application of this compound in the synthesis of imidazo[1,2-a]pyrazines, a class of compounds with significant therapeutic potential.[5][6]

Core Synthesis: The Gateway to Imidazo[1,2-a]pyrazines

The most prevalent and efficient method for constructing the imidazo[1,2-a]pyrazine scaffold from this compound is through a cyclocondensation reaction with an α-haloketone. This reaction, a variation of the well-established Tschitschibabin reaction, provides a direct and versatile route to a wide array of substituted imidazo[1,2-a]pyrazines.

Reaction Causality: A Mechanistic Perspective

The reaction proceeds through a well-defined mechanistic pathway, initiated by the nucleophilic attack of the endocyclic nitrogen of the pyrazine ring onto the electrophilic carbon of the α-haloketone. This initial step is favored due to the higher nucleophilicity of the ring nitrogen compared to the exocyclic amine. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the primary amine onto the carbonyl carbon, forms a six-membered dihydropyrazine intermediate. Finally, dehydration of this intermediate leads to the aromatic imidazo[1,2-a]pyrazine product.

Diagram 1: General Reaction Mechanism for Imidazo[1,2-a]pyrazine Formation

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product reactant1 This compound intermediate1 N-Alkylated Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 α-Haloketone (e.g., 2-Bromoacetophenone) reactant2->intermediate1 intermediate2 Cyclized Dihydro-intermediate intermediate1->intermediate2 Intramolecular Cyclization product 7-Ethyl-2-aryl-imidazo[1,2-a]pyrazine intermediate2->product Dehydration

Experimental Protocol: Synthesis of 7-Ethyl-2-phenylimidazo[1,2-a]pyrazine

This protocol provides a detailed procedure for the synthesis of a representative imidazo[1,2-a]pyrazine derivative, 7-ethyl-2-phenylimidazo[1,2-a]pyrazine, from this compound and 2-bromoacetophenone.

Materials and Reagents:
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
2-Bromoacetophenone≥98%Commercially Available
EthanolAnhydrousCommercially Available
Sodium BicarbonateACS Reagent GradeCommercially Available
Ethyl AcetateACS Reagent GradeCommercially Available
HexaneACS Reagent GradeCommercially Available
Anhydrous Sodium SulfateACS Reagent GradeCommercially Available
Procedure:
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/mmol of amine) in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (2.0 eq).

  • Addition of α-Haloketone: Add a solution of 2-bromoacetophenone (1.05 eq) in anhydrous ethanol (5 mL/mmol) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 7-ethyl-2-phenylimidazo[1,2-a]pyrazine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram 2: Experimental Workflow for the Synthesis of 7-Ethyl-2-phenylimidazo[1,2-a]pyrazine

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization setup Dissolve this compound and NaHCO3 in Ethanol add_ketone Add 2-Bromoacetophenone Solution setup->add_ketone reflux Reflux for 4-6 hours add_ketone->reflux cool_filter Cool and Filter reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate chromatography Column Chromatography concentrate->chromatography analysis NMR & Mass Spectrometry chromatography->analysis

Applications in Drug Discovery: A Focus on Anticancer and Antimicrobial Activity

The imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[4][7] Derivatives of this heterocyclic system have shown significant promise as anticancer and antimicrobial agents.[8]

Anticancer Potential:

Numerous studies have demonstrated the potent anticancer activity of substituted imidazo[1,2-a]pyrazines.[5][9] These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival.[6] For instance, certain derivatives have been identified as potent inhibitors of kinases such as PI3K, which are frequently dysregulated in various cancers.[6]

Table 1: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyrazine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
10b Hep-2 (Laryngeal Carcinoma)20[9]
HepG2 (Hepatocellular Carcinoma)18[9]
MCF-7 (Breast Cancer)21[9]
A375 (Melanoma)16[9]
12b Hep-2 (Laryngeal Carcinoma)11[9]
HepG2 (Hepatocellular Carcinoma)13[9]
MCF-7 (Breast Cancer)11[9]
A375 (Melanoma)11[9]

Note: Compounds 10b and 12b are representative imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, respectively, from the cited study, demonstrating the potential of this class of compounds.

Antimicrobial Activity:

The imidazo[1,2-a]pyrazine core has also been explored for its antimicrobial properties.[3][10] Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
3a Bacillus subtilis18[3]
Staphylococcus aureus20[3]
Escherichia coli19[3]
3h Bacillus subtilis19[3]
Staphylococcus aureus21[3]
Escherichia coli20[3]

Note: Compounds 3a and 3h are representative imidazo[1,2-a]pyrazine derivatives from the cited study, showcasing their antibacterial potential.

Conclusion and Future Directions

This compound serves as a versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds, with imidazo[1,2-a]pyrazines being a prominent example. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting products, underscore the importance of this precursor in modern drug discovery. Future research in this area will likely focus on the development of novel catalytic systems to further enhance the efficiency and sustainability of these synthetic transformations, as well as the exploration of a broader range of biological targets for the synthesized imidazo[1,2-a]pyrazine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethylpyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in mechanistic principles to help you improve your reaction yields and final product purity.

Section 1: Understanding the Core Synthesis

The most common and direct route to synthesizing 2-aminopyrazines, including this compound, involves the condensation of an α-dicarbonyl compound with an α-aminonitrile. In this specific case, the key reactants are 2,3-pentanedione and aminomalononitrile or a salt thereof. The reaction proceeds through a series of steps: initial condensation, cyclization to a dihydropyrazine intermediate, and subsequent aromatization to the final pyrazine product.

Many classical methods for pyrazine synthesis are often associated with challenges such as low yields, harsh reaction conditions, and difficult purification procedures.[1][2] Understanding the points of failure in this pathway is critical for effective troubleshooting.

Core Reaction Pathway

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product 2_3_pentanedione 2,3-Pentanedione condensation Condensation 2_3_pentanedione->condensation aminomalononitrile Aminomalononitrile aminomalononitrile->condensation cyclization Intramolecular Cyclization condensation->cyclization Forms Dihydropyrazine Intermediate aromatization Aromatization (Oxidation) cyclization->aromatization product This compound aromatization->product

Caption: General workflow for this compound synthesis.


Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis. Each answer provides an explanation of the underlying chemical principles and actionable steps for resolution.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A1: Low yields in pyrazine synthesis are a frequent issue and can originate from several factors.[1] A systematic approach is best for diagnosis.

  • Cause A: Poor Quality of Starting Materials. Impurities in either the 2,3-pentanedione or the aminomalononitrile can introduce competing side reactions. Aminomalononitrile, in particular, can be unstable and prone to self-condensation or decomposition.

    • Solution:

      • Verify Purity: Analyze your starting materials via NMR or GC-MS before use.

      • Purify 2,3-pentanedione: If impurities are detected, distill the dicarbonyl immediately before the reaction.

      • Use a Stable Aminonitrile Source: Consider using a stable salt, such as aminomalononitrile tosylate, and generating the free base in situ.

  • Cause B: Suboptimal Reaction Conditions. Temperature, pH, and solvent choice are critical parameters that significantly influence the reaction outcome.[3]

    • Solution:

      • Temperature Control: Excessive heat can promote polymerization and degradation of both reactants and products.[3] Conversely, a temperature that is too low may stall the reaction. We recommend starting the initial condensation at a lower temperature (0-10 °C) and then slowly warming to a moderate reflux (e.g., in ethanol or methanol) for the cyclization and aromatization steps.

      • pH Management: The reaction medium's pH can be critical. A slightly basic medium often facilitates the initial condensation. However, strongly basic conditions can promote unwanted aldol-type side reactions with the dicarbonyl. If using an aminonitrile salt, a stoichiometric amount of a non-nucleophilic base is required. A screening of mild bases like potassium carbonate or triethylamine is advisable.

      • Solvent Selection: Protic solvents like ethanol or methanol are commonly used and generally effective. In some cases, a switch to a higher-boiling alcohol like tert-amyl alcohol has been shown to improve yields in related pyrazine syntheses by optimizing solubility and reaction rates.[4]

  • Cause C: Inefficient Aromatization. The dihydropyrazine intermediate formed after cyclization must be oxidized to the aromatic pyrazine. This step can be a bottleneck.

    • Solution: While atmospheric oxygen is often sufficient for this oxidation, especially with heating, the process can be slow or incomplete. If you suspect this is the issue, you can facilitate the aromatization by gently bubbling air or oxygen through the reaction mixture post-condensation.[2]

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_sm Step 1: Verify Purity of Starting Materials (GC/MS, NMR) start->check_sm purify_sm Purify Reactants: - Distill 2,3-pentanedione - Use high-purity aminonitrile salt check_sm->purify_sm Impurities Detected check_conditions Step 2: Evaluate Reaction Conditions check_sm->check_conditions Purity OK purify_sm->check_conditions optimize_temp Optimize Temperature Profile: - Cool for initial addition (0-10°C) - Gentle reflux for cyclization check_conditions->optimize_temp Investigate Temp optimize_base Screen Mild Bases: (e.g., K2CO3, TEA) Ensure correct stoichiometry check_conditions->optimize_base Investigate Base/pH check_aromatization Step 3: Check Aromatization Step check_conditions->check_aromatization Conditions Seem OK optimize_temp->check_aromatization optimize_base->check_aromatization improve_aromatization Facilitate Oxidation: - Bubble air/O2 through mixture - Increase reaction time under reflux check_aromatization->improve_aromatization Incomplete Conversion success Yield Improved check_aromatization->success Conversion is Complete improve_aromatization->success

Caption: Decision tree for troubleshooting low reaction yields.


Q2: My purification by column chromatography is difficult, and I'm losing a significant amount of product. Are there better methods?

A2: This is a common challenge due to the polar nature of the amino group, which can cause tailing on silica gel.[5]

  • Problem: Product Streaking on Silica Gel. The basic amine interacts strongly with the acidic silica surface, leading to poor separation and recovery.

    • Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol/DCM) to neutralize the active sites on the silica gel. This will significantly reduce tailing and improve resolution.

    • Solution 2: Alternative Stationary Phases. Consider using a less acidic stationary phase, such as neutral alumina or C18-bonded silica (reverse-phase chromatography).[6]

    • Solution 3: Acid/Base Extraction. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a nonpolar solvent (like ethyl acetate or MTBE) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated aminopyrazine will move to the aqueous layer, leaving many non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent. This step alone can dramatically improve purity.

    • Solution 4: Distillation or Crystallization. If the product is thermally stable, vacuum distillation can be an effective purification method.[6] Alternatively, screening for a suitable recrystallization solvent is highly recommended for achieving high purity. Good starting points include solvent pairs like hexane/ethyl acetate or hexane/acetone.[5]

Q3: The reaction produces a dark, tarry material that complicates workup. What is it and how can I prevent it?

A3: The formation of dark, resinous byproducts is often due to the self-polymerization of the reactants or intermediates, especially under harsh conditions.

  • Cause: Aldol Condensations and Polymerization. 2,3-pentanedione can undergo self-condensation reactions, particularly in the presence of a strong base. Similarly, free aminomalononitrile is prone to polymerization.

    • Solution 1: Controlled Reagent Addition. Add one reagent slowly to the other at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the added reagent low, minimizing its ability to react with itself. We recommend adding the 2,3-pentanedione dropwise to the solution containing the aminomalononitrile.

    • Solution 2: Use a Milder Base. As mentioned in Q1, switch from strong bases (like alkoxides) to milder inorganic bases (K₂CO₃) or organic amines (triethylamine) to disfavor aldol-type side reactions.[2]

    • Solution 3: Degas the Solvent. While oxidation is needed for the final aromatization step, premature oxidation of reactants or intermediates can lead to degradation and colored byproducts. Conducting the initial condensation and cyclization under an inert atmosphere (Nitrogen or Argon) can sometimes yield a cleaner reaction mixture.

Section 3: Frequently Asked Questions (FAQs)

  • What is the optimal molar ratio of reactants? A molar ratio of 1:1 between the 2,3-pentanedione and the aminomalononitrile is stoichiometrically required. However, in practice, using a slight excess (1.05 to 1.1 equivalents) of the more stable and easily removable reactant (often the dicarbonyl) can help drive the reaction to completion.

  • How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as 5-10% methanol in dichloromethane. The product, this compound, will be more polar than the starting dicarbonyl but should be clearly separated from the highly polar baseline impurities. Staining with potassium permanganate can help visualize the spots. LC-MS is also an excellent tool for tracking the appearance of the product mass and the disappearance of reactants.

  • Are there any alternative, "greener" synthetic routes? Research into greener pyrazine synthesis is ongoing. Some methods explore biocatalytic approaches or the use of more environmentally benign solvents.[4][7] For example, some syntheses utilize manganese pincer complexes as catalysts for dehydrogenative coupling reactions, which produce only water and hydrogen gas as byproducts, though this is more common for symmetrical pyrazines.[8]

Section 4: Optimized Protocol and Data

This generalized protocol is a robust starting point. Researchers should optimize parameters for their specific setup and scale.

Optimized Lab-Scale Protocol for this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add aminomalononitrile tosylate (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the slurry to generate the free aminomalononitrile in situ. Stir for 15-20 minutes.

  • Condensation: Add a solution of freshly distilled 2,3-pentanedione (1.05 eq) in ethanol dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Cyclization & Aromatization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C for ethanol). Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude solid/oil via column chromatography on silica gel using a hexane/ethyl acetate gradient, supplemented with 1% triethylamine to prevent streaking.

    • Combine the pure fractions and remove the solvent to yield this compound.

Table 1: Impact of Reaction Parameters on Pyrazine Synthesis
ParameterConditionTypical Effect on YieldRationale
Temperature Too High (>100 °C)DecreasePromotes reactant/product degradation and polymerization.[3]
Optimal (e.g., Ethanol Reflux)GoodBalances reaction rate and stability.
Too Low (< Room Temp)Low / IncompleteInsufficient energy for cyclization and aromatization.
Solvent Protic (Ethanol, Methanol)Generally GoodGood solubility for reactants and intermediates.
Aprotic (THF, Dioxane)VariableMay require a specific catalyst for aromatization.
High LogP (tert-amyl alcohol)Potentially ImprovedCan enhance yields in specific enzymatic or continuous-flow systems.[4]
Base Strong (NaOMe, t-BuOK)Can DecreaseRisk of aldol side-reactions and polymerization.
Weak (K₂CO₃, TEA)Generally ImprovedSufficiently basic for condensation without promoting side-reactions.[2]

References

Technical Support Center: Synthesis of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethylpyrazin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of substituted aminopyrazines. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing troubleshooting strategies and in-depth answers grounded in mechanistic principles.

Section 1: The Synthetic Challenge: A Proposed Pathway

The synthesis of asymmetrically substituted aminopyrazines like this compound is often accomplished via the condensation of an α-aminonitrile with a 1,2-dicarbonyl compound, followed by an oxidation step to achieve aromatization. A robust and common pathway involves the reaction of 2-aminobutyronitrile with glyoxal. This approach is effective but requires careful control to prevent the formation of numerous side products.

Proposed Experimental Workflow

The overall synthetic strategy is a two-step, one-pot process involving condensation to form a dihydropyrazine intermediate, followed by in-situ oxidation.

G cluster_0 Step 1: Condensation cluster_1 Step 2: In-situ Oxidation cluster_2 Step 3: Workup & Purification A 2-Aminobutyronitrile + Glyoxal D Reaction at 0-25°C A->D B Solvent System (e.g., Methanol) B->D C Base Catalyst (e.g., NaHCO3) C->D E Formation of Dihydropyrazine Intermediate D->E F Add Oxidizing Agent (e.g., MnO2) E->F Intermediate carried forward G Reaction at RT to Reflux F->G H Aromatization to Pyrazine Ring G->H I Filtration H->I Crude product J Solvent Evaporation I->J K Column Chromatography J->K L Final Product: this compound K->L G cluster_mechanism Reaction Mechanism start 2-Aminobutyronitrile + Glyoxal step1 Nucleophilic attack of amine onto a carbonyl group of glyoxal start->step1 step2 Formation of an imine intermediate (Schiff Base) step1->step2 step3 Intramolecular nucleophilic attack of the second amine onto the remaining carbonyl step2->step3 step4 Cyclization and dehydration to form the dihydropyrazine ring step3->step4 step5 Oxidation (e.g., with MnO2) removes two H atoms step4->step5 product Aromatization to yield This compound step5->product

Technical Support Center: Optimizing Reaction Conditions for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyrazine synthesis. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and achieve high-quality results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues that may arise during pyrazine synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazine Product

Question: My pyrazine synthesis is resulting in a disappointingly low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a frequent challenge in pyrazine synthesis, often stemming from suboptimal reaction conditions or reactant issues. Classical synthesis methods, while foundational, are sometimes associated with lower yields and harsh conditions.[1] Let's break down the potential culprits:

  • Inadequate Temperature: The formation of the pyrazine ring is highly temperature-dependent.

    • Causality: In gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in piperazine byproducts. Conversely, exceeding 450°C can cause the pyrazine ring to decompose.[1][2] For solution-phase syntheses, such as the Maillard reaction, insufficient heat may prevent the necessary degradation and condensation steps from initiating.[3]

    • Solution: Systematically optimize the reaction temperature. Start with literature-reported values for your specific reaction type and then screen a range of temperatures to find the optimum for your substrate and setup. For instance, some dehydrogenative coupling reactions are optimized at 150°C.[4]

  • Suboptimal pH: The pH of the reaction medium plays a critical role in several key steps of pyrazine formation.

    • Causality: A pH that is too acidic can inhibit crucial steps in pyrazine formation, particularly in reactions like the Maillard reaction.[3] The optimal pH can be dependent on the specific amino acid and sugar combination being used.[3]

    • Solution: Measure and adjust the pH of your reaction mixture. For many syntheses, a pH range of 7-10 is a good starting point to investigate.[3][5]

  • Reactant Quality and Ratio: The purity and molar ratio of your starting materials are paramount.

    • Causality: Impurities in reactants, such as α-dicarbonyl compounds or 1,2-diamines, can lead to unwanted side reactions.[1][6] The molar ratio of reactants, for example, the amino acid to reducing sugar in the Maillard reaction, significantly influences the reaction pathway and final yield.[3]

    • Solution: Ensure the purity of your starting materials. Experiment with different molar ratios of your reactants to determine the optimal balance for your desired product.[3]

  • Choice of Base and Catalyst: The selection and concentration of the base or catalyst are crucial for many pyrazine syntheses.

    • Causality: The effectiveness of a base can vary significantly. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[1] Catalyst loading also needs careful optimization; too high a concentration can sometimes hinder the reaction or complicate purification.[1]

    • Solution: Screen different bases and catalysts reported for similar transformations. Optimize the catalyst loading, for instance, a 2 mol% loading has been found to be optimal for some manganese-catalyzed reactions.[1]

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products, such as imidazole derivatives, complicating purification and reducing the yield of my target pyrazine. How can I minimize these and purify my product?

Answer: The formation of side products is a common hurdle, particularly the co-formation of imidazole derivatives in certain synthesis routes.

  • Minimizing Imidazole Formation:

    • Causality: Imidazoles can form under similar reaction conditions to pyrazines, especially when using polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate for extraction.[7][8][9]

    • Solution: A strategic choice of extraction solvent can be highly effective. Using a non-polar solvent like hexane for liquid-liquid extraction can prevent the co-extraction of imidazoles.[7][8][9] If a more polar solvent is necessary for your pyrazine's solubility, a subsequent purification step is required.

  • Purification from Imidazole Byproducts:

    • Protocol: Pass the organic extract containing both pyrazines and imidazoles through a silica gel column. The more polar imidazole impurities will be retained by the silica, allowing for the elution of the desired pyrazine.[7][8][9] A solvent system such as a 90:10 hexane/ethyl acetate mixture can be effective for eluting the pyrazines.[7][8]

  • Other Common Side Reactions:

    • Over-oxidation: In syntheses involving an oxidation step, using an excess of a strong oxidizing agent can lead to the formation of N-oxides or even ring-opening products.[6] To mitigate this, carefully control the stoichiometry of the oxidizing agent and consider using milder reaction conditions.[6]

    • Polymerization: Reactive intermediates in some pyrazine syntheses can lead to polymerization.[6] Optimizing reactant concentrations and reaction times can help to minimize this.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding pyrazine synthesis methodologies and best practices.

Q1: What are the most common classical methods for pyrazine synthesis?

A1: Several classical methods are still in use today. Two of the most foundational are:

  • Staedel-Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[10][11][12][13]

  • Gutknecht Pyrazine Synthesis (1879): This is a variation based on the self-condensation of α-amino ketones, which are then dehydrogenated.[10][11]

Q2: How can I effectively purify my synthesized pyrazine from the reaction mixture?

A2: The choice of purification method depends on the properties of your pyrazine and the impurities present. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This is a primary step to isolate pyrazines from the aqueous reaction mixture. Multiple extractions with a suitable organic solvent are often necessary to achieve good recovery.[7][8][14] The choice of solvent (e.g., hexane, MTBE, ethyl acetate) is critical and can influence the co-extraction of impurities.[7][8]

  • Column Chromatography: Silica gel chromatography is frequently used to separate pyrazines from more polar impurities like imidazoles.[7][8] For separating pyrazines from an aqueous distillate, a column packed with C18-bonded silica can be effective.[7][8]

  • Distillation: For volatile pyrazines, distillation of the aqueous reaction mixture can be an effective method to isolate the product, leaving non-volatile impurities behind.[7][8][14]

Q3: What are the key parameters to optimize in a pyrazine synthesis reaction?

A3: The following table summarizes the critical parameters and their typical ranges for optimization in pyrazine synthesis. These are general guidelines, and optimal conditions will be specific to your reaction.

ParameterTypical Range/ConsiderationsRationale and Impact on Reaction
Temperature 110°C - 450°CCrucial for reaction initiation, rate, and preventing product degradation.[1][3][5]
pH 7 - 10Affects the rate of key condensation and cyclization steps.[3][5]
Reactant Molar Ratio VariesInfluences the reaction pathway and the distribution of pyrazine products.[3]
Reaction Time 2 hours - 24 hoursNeeds to be sufficient for completion but not so long as to cause product degradation.[3][4]
Solvent Hexane, Toluene, AlcoholsSolvent polarity can affect reactant solubility and side reactions.[4][15]
Catalyst Metal complexes (e.g., Mn, Ru), Bases (e.g., KH)The choice and loading of the catalyst are critical for reaction efficiency.[1][4]

Q4: What analytical techniques are commonly used to characterize synthesized pyrazines?

A4: A combination of chromatographic and spectroscopic methods is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile pyrazine derivatives.[16]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Suitable for the analysis of less volatile or thermally labile pyrazines.[17]

  • Infrared Spectroscopy (FTIR): Used to identify functional groups present in the synthesized molecule.[18]

  • Elemental Analysis (EA): Determines the elemental composition of the final product.[18]

Visualizing the Workflow

To aid in your experimental design and troubleshooting, the following diagrams illustrate a general workflow for pyrazine synthesis and a decision tree for addressing low yields.

Pyrazine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select & Purify Starting Materials (e.g., α-dicarbonyl, 1,2-diamine) Solvent Choose Appropriate Solvent Reactants->Solvent Reaction_Setup Set up Reaction Vessel with Stirring & Temperature Control Solvent->Reaction_Setup Addition Add Reactants & Catalyst/Base Reaction_Setup->Addition Heating Heat to Optimized Temperature for a Specific Duration Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography or Distillation Drying->Purification Characterization Characterize Product (GC-MS, NMR, FTIR) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: A generalized workflow for the synthesis and purification of pyrazines.

Troubleshooting_Low_Yield Start Low or No Pyrazine Yield Check_Temp Is Temperature Optimized? Start->Check_Temp Check_pH Is pH in the Optimal Range? Check_Temp->Check_pH Yes Action_Temp Optimize Temperature (Screen a Range) Check_Temp->Action_Temp No Check_Reactants Are Reactants Pure & in Correct Ratio? Check_pH->Check_Reactants Yes Action_pH Adjust pH (e.g., 7-10) Check_pH->Action_pH No Check_Catalyst Is the Catalyst/Base Choice & Loading Correct? Check_Reactants->Check_Catalyst Yes Action_Reactants Use High-Purity Reactants & Vary Molar Ratios Check_Reactants->Action_Reactants No Action_Catalyst Screen Different Catalysts/Bases & Optimize Loading Check_Catalyst->Action_Catalyst No Success Improved Yield Check_Catalyst->Success Yes Action_Temp->Check_pH Action_pH->Check_Reactants Action_Reactants->Check_Catalyst Action_Catalyst->Success

Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.

References

Technical Support Center: 3-Ethylpyrazin-2-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethylpyrazin-2-amine. This guide is designed to provide in-depth, experience-driven insights into the potential degradation pathways of this molecule. It is structured in a practical question-and-answer format to directly address challenges you may encounter during stability testing and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: I am starting a forced degradation study on this compound. What are the most likely degradation pathways I should anticipate?

A1: Based on the structure of this compound, which features a primary aromatic amine and an ethyl group on a pyrazine ring, you should anticipate degradation primarily through three main pathways: oxidation, photodegradation, and, to a lesser extent, acid-catalyzed hydrolysis.

  • Oxidative Degradation: The primary amine is susceptible to oxidation, potentially forming N-oxides or leading to dimerization. The ethyl group, being in a position analogous to a benzylic carbon, is also a potential site for oxidation to a hydroxyl or keto group.[1]

  • Photodegradation: Aromatic amines are known to be sensitive to UV light.[2][3] Exposure can initiate free-radical reactions, leading to a complex mixture of degradation products, including potential polymerization or ring modification.

  • Hydrolytic Degradation: While the pyrazine ring is generally stable, its stability can decrease in highly acidic conditions (pH < 3.5).[4] Under harsh acidic conditions, you might observe reactions involving the protonated amine or alterations to the pyrazine ring. Basic hydrolysis is less likely to have a significant impact under typical conditions.

Below is a conceptual diagram outlining the potential stress points on the molecule.

Caption: Key degradation stress points on the this compound molecule.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During Oxidative Stress Studies

Q: I performed an oxidative stress study on this compound using hydrogen peroxide and observed several new peaks in my HPLC-UV analysis. How can I identify these degradants?

A: The appearance of new, more polar peaks is common during oxidative stress testing of amines. The primary sites of attack are the amino group and the ethyl side chain.

Causality and Proposed Degradation Products:

Hydrogen peroxide can oxidize the primary amine to a hydroxylamine or a nitroso derivative, although N-oxides are more commonly associated with tertiary amines. A more likely pathway involves the oxidation of the ethyl group at the carbon adjacent to the pyrazine ring, forming a secondary alcohol (1-(pyrazin-2-yl)ethan-1-ol derivative) or a ketone (2-acetyl-3-aminopyrazine).

Proposed Oxidative Degradation Pathway:

G cluster_products Potential Products parent This compound oxidant H₂O₂ parent->oxidant prod1 1-(2-aminopyrazin-3-yl)ethan-1-ol oxidant->prod1 Side-chain Hydroxylation prod2 3-Amino-2-acetylpyrazine oxidant->prod2 Side-chain Oxidation

Caption: Proposed oxidative degradation pathways for this compound.

Experimental Protocol for Identification:

  • LC-MS/MS Analysis: This is the most critical step. Analyze your stressed sample using Liquid Chromatography-Mass Spectrometry.

    • Look for masses corresponding to the addition of one oxygen atom (+16 Da) or two oxygen atoms (+32 Da) to the parent mass.

    • Fragment the parent ion and the potential degradant ions. The fragmentation pattern will help you pinpoint the location of the modification. For example, a neutral loss of water from a +16 Da product would suggest the formation of an alcohol.

  • Forced Degradation Optimization: If degradation is too extensive, reduce the concentration of H₂O₂ (start with 0.1-3%) or the exposure time to generate a clearer profile with distinct major degradants.

  • Reference Standard Synthesis: If a major degradant is identified, consider synthesizing a reference standard to confirm its identity by comparing retention times and spectral data.

Parameter Recommendation
Initial H₂O₂ Conc. 0.5% - 3% in a suitable solvent
Temperature Room Temperature to 50°C
Duration 24 - 72 hours
Primary Analysis RP-HPLC with PDA Detector
Identification LC-MS/MS (ESI+)
Issue 2: Compound Shows Instability Under UV Light Exposure

Q: My this compound solution turns yellow and shows significant degradation after exposure in a photostability chamber. What reactions are occurring?

A: Photodegradation of aromatic amines often involves complex free-radical mechanisms.[2][3] The color change suggests the formation of chromophoric species, which could be dimers, polymers, or products of ring-opening reactions.

Causality and Proposed Degradation Products:

UV radiation can excite the molecule, leading to the formation of highly reactive species. The primary amino group can be a key site for photo-oxidation. One possible pathway involves the formation of an aminyl radical, which can then dimerize to form an azo compound or react with oxygen to form various oxidized species.

Proposed Photodegradation Initiation:

G cluster_products Potential Products parent This compound uv UV Light (hν) parent->uv prod1 Azo Dimer uv->prod1 Dimerization prod2 Complex Polymers uv->prod2 Polymerization prod3 Ring-Opened Products uv->prod3 Fragmentation

Caption: Potential outcomes of photodegradation of this compound.

Troubleshooting and Investigative Workflow:

  • Control Experiments: Ensure you have a dark control (sample wrapped in aluminum foil) stored under the same conditions to confirm that the degradation is light-induced.

  • Wavelength Specificity: If possible, use filters to expose the sample to specific wavelengths (e.g., UVA vs. UVC) to understand which part of the spectrum is causing the degradation.

  • Analytical Approach:

    • HPLC-PDA: Use a photodiode array (PDA) detector to observe changes in the UV-Vis spectrum of the degradant peaks. This can provide clues about changes in the aromatic system.

    • LC-MS/MS: Analyze the sample to identify the masses of the degradation products. Look for masses corresponding to dimers (2x Parent Mass - 2 Da for azo-dimer) or other adducts.

    • NMR Spectroscopy: If a major degradant can be isolated, ¹H and ¹³C NMR spectroscopy will be invaluable for full structural elucidation.

Issue 3: Degradation Observed in Acidic, but Not Basic, Hydrolysis

Q: I'm performing hydrolytic stability studies from pH 2 to 12. I'm seeing a slow degradation of this compound only at pH 2 when heated, but it's stable at neutral and basic pH. What is the likely cause?

A: This observation is consistent with the known chemistry of some nitrogen-containing heterocycles. While the amide-like bonds within the pyrazine ring are generally resistant to hydrolysis, strong acidic conditions can protonate the ring nitrogens, potentially making the ring more susceptible to nucleophilic attack by water, although this is typically a slow process. It has been noted that the stability of 2-ethylpyrazine can decrease in environments with a pH below 3.5.[4]

Causality and Proposed Mechanism:

Under strong acidic conditions (pH 2), the pyrazine nitrogens and the exocyclic amino group will be protonated. This electronic perturbation, combined with thermal stress, could facilitate a slow hydrolytic cleavage of the pyrazine ring or other rearrangements. The primary product might be a ring-opened species or a hydroxylated pyrazine if the amine group is displaced.

Investigative Experimental Protocol:

  • Confirm the Degradation: Run a time-course study at pH 2 and elevated temperature (e.g., 80°C) to establish a degradation profile. Ensure the loss of the parent compound is statistically significant compared to a control sample at a more stable pH.

  • Structure Elucidation of Degradants:

    • Utilize LC-MS to screen for potential degradants. A key indicator of hydrolysis would be the addition of one or more water molecules to the parent structure, followed by potential fragmentation.

    • High-Resolution Mass Spectrometry (HRMS) can provide exact mass data, allowing you to determine the elemental composition of the degradants and distinguish between, for example, hydroxylation and the addition of a water molecule.

  • Kinetic Analysis: Determine the rate of degradation at different acidic pH values (e.g., pH 1, 2, and 3) to understand the relationship between acid concentration and stability.

Workflow for Investigating Acidic Instability:

G start Observation: Degradation at pH 2, 80°C step1 Step 1: Confirm & Quantify Time-course HPLC analysis vs. pH 7 control start->step1 step2 Step 2: Identify Degradants LC-HRMS to find mass of products (e.g., +H₂O, +O) step1->step2 step3 Step 3: Characterize Structure Isolate major degradant NMR & MS/MS fragmentation step2->step3 step4 Step 4: Propose Mechanism (e.g., Ring opening, Hydroxylation) step3->step4

Caption: Workflow for troubleshooting and characterizing acid-induced degradation.

References

Technical Support Center: Purification of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Ethylpyrazin-2-amine. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs) - Common Purification Challenges

Q1: My this compound sample has developed a yellow or brown color over time. What causes this and is it an impurity?

A1: Yes, this coloration indicates degradation. Amines, particularly aromatic amines like this compound, are susceptible to atmospheric oxidation, which forms colored impurities.[1] Proper storage under an inert atmosphere (e.g., nitrogen or argon) and protection from light are crucial to minimize this degradation. If colored, the material will require purification before use.

Q2: I performed a recrystallization, but my yield was extremely low. What are the common causes?

A2: Low yield in recrystallization is a frequent issue with several potential causes:

  • Using too much solvent: This is the most common error. If the solution is not saturated or near-saturated at the boiling point of the solvent, little to no product will crystallize upon cooling.[2]

  • Cooling the solution too quickly: Rapid cooling ("shock cooling") can lead to the formation of a precipitate or fine powder instead of well-defined crystals, trapping impurities and making filtration difficult.[2]

  • Improper solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility at low temperatures, recovery will be poor.

  • Premature crystallization: If the hot solution is filtered too slowly to remove insoluble impurities, the product may crystallize in the filter funnel.[2]

Q3: My compound streaks severely during silica gel column chromatography. How can I achieve sharp, well-defined bands?

A3: Streaking is characteristic of basic compounds like amines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, causing poor separation and tailing peaks.[3] To resolve this, you must neutralize this interaction. Common strategies include:

  • Adding a competing base to the mobile phase: Incorporating a small amount (0.5-1%) of a volatile amine like triethylamine (TEA) or ammonium hydroxide into your eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, allowing your compound to elute properly.[3]

  • Using a different stationary phase: Switching to a more inert or basic stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica column, can prevent the problematic acid-base interaction altogether.[3]

Q4: After purification, I still see a persistent impurity in my NMR/GC-MS analysis. What could it be?

A4: The identity of a persistent impurity depends heavily on the synthetic route. Common impurities in pyrazine synthesis can include:

  • Positional Isomers: Depending on the precursors, isomers such as 2-Ethylpyrazin-3-amine could form.

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.

  • Byproducts from Condensation Reactions: Pyrazine syntheses often involve condensation steps that can form various side products, including imidazole derivatives or other alkylated pyrazines.[4][5]

  • Degradation Products: As mentioned in Q1, oxidation can create various degradation products. Other potential degradants can arise from interactions with process solvents or reagents.[6][7]

A thorough analysis of the synthetic pathway is necessary to hypothesize the structure of the impurity, which can then guide the selection of an appropriate purification technique.

Section 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific problems encountered during common purification workflows.

Troubleshooting Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is coming out of solution above its melting point.1. Lower the temperature at which the compound dissolves by adding a co-solvent in which the compound is more soluble.2. Switch to a lower-boiling point solvent.3. After the oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface.
No Crystals Form 1. Too much solvent was used.2. The solution is not supersaturated enough.3. The compound has high solubility even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again slowly.[2]2. Add a seed crystal (a pure crystal of the desired compound) to induce nucleation.3. Place the solution in an ice bath (after slow cooling to room temperature) to further decrease solubility.[2]4. If all else fails, the solvent is unsuitable. Re-evaluate solvent choice.
Colored Impurities Co-crystallize The impurity has similar solubility properties to the desired compound in the chosen solvent.1. Perform a "hot filtration" step. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then filter the hot solution through a pre-warmed funnel containing celite or filter paper before allowing it to cool.

Troubleshooting Column Chromatography

G start Problem: Poor Separation of this compound streak Compound Streaks / Tailing Peak start->streak no_sep Poor Resolution Between Compound and Impurity start->no_sep no_elute Compound Won't Elute start->no_elute cause_streak Cause: Strong acid-base interaction between basic amine and acidic silica. streak->cause_streak cause_sep Cause: Insufficient selectivity of the mobile phase. no_sep->cause_sep cause_elute Cause: Mobile phase is too non-polar. Compound is strongly adsorbed. no_elute->cause_elute sol_streak1 Solution 1: Add 0.5-1% Triethylamine (TEA) or NH4OH to the eluent. cause_streak->sol_streak1 Modify Mobile Phase sol_streak2 Solution 2: Switch to a basic or neutral stationary phase (Alumina, NH2-Silica). cause_streak->sol_streak2 Change Stationary Phase sol_sep1 Solution 1: Optimize solvent gradient. Try a shallower gradient. cause_sep->sol_sep1 sol_sep2 Solution 2: Change solvent system (e.g., DCM/Methanol instead of Hexane/EtOAc). cause_sep->sol_sep2 sol_elute Solution: Increase eluent polarity. Increase percentage of polar solvent (e.g., Ethyl Acetate, Methanol). cause_elute->sol_elute

Caption: Troubleshooting workflow for column chromatography of basic amines.

Troubleshooting Acid-Base Extraction
Problem Probable Cause(s) Recommended Solution(s)
Emulsion Forms at Interface 1. The two phases have similar densities.2. Vigorous shaking created a stable colloidal suspension.1. Add a saturated brine solution (sat. aq. NaCl) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.2. Gently swirl the funnel instead of shaking vigorously.3. Allow the funnel to stand undisturbed for a longer period.4. If persistent, filter the entire mixture through a pad of celite.
Poor Recovery After Basification 1. Insufficient base was added to neutralize the amine salt and regenerate the free amine.2. The free amine has some solubility in water.1. Check the pH of the aqueous layer with pH paper or a meter. Continue adding base (e.g., 2M NaOH) until the pH is >10 to ensure complete deprotonation.[8]2. After regenerating the free amine, perform multiple extractions (3-4 times) with a fresh portion of organic solvent to ensure complete recovery from the aqueous phase.
Product is Contaminated with Acidic Impurities The initial extraction with acid was incomplete or the pH was not low enough.1. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the initial acid wash to fully protonate the amine.[8]2. Perform multiple acid washes (2-3 times) to ensure all basic material is extracted into the aqueous phase.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique is excellent for removing neutral or acidic impurities from the basic this compound. It relies on the differential solubility of the amine and its protonated salt form.[9]

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (Amine + Neutral Impurity) in Organic Solvent (e.g., DCM, EtOAc) B Add 1M HCl (aq) Shake & Separate A->B D Neutral Impurity in Organic Solvent G Purified Amine in Organic Solvent H Dry (Na2SO4) Evaporate Solvent G->H C Amine Salt (R-NH3+ Cl-) in Aqueous HCl E Add 2M NaOH (aq) to pH >10 Extract with Organic Solvent C->E F Purified Free Amine (R-NH2) Suspended in Aqueous Layer F->G Extract B->D Impurity remains B->C Amine extracts E->F Amine precipitates I Pure Product H->I

Caption: Workflow for purification of an amine using acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel. Cap the funnel and shake gently, venting frequently. Allow the layers to separate. The basic amine will react with the acid to form its hydrochloride salt, which is soluble in the aqueous layer.[8]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure all the amine is captured. Combine the aqueous extracts. The organic layer, now containing neutral impurities, can be discarded.

  • Regeneration of Free Amine: Cool the combined aqueous extracts in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) solution while stirring until the pH of the solution is strongly basic (pH > 10, check with pH paper). The hydrochloride salt will be neutralized, and the free this compound will precipitate or form an oily layer.

  • Final Extraction: Transfer the basified mixture back to a separatory funnel. Extract the free amine back into an organic solvent (e.g., DCM or EtOAc) by adding an equal volume of the solvent and shaking.

  • Isolation: Drain the organic layer. Repeat the extraction of the aqueous layer twice more with fresh organic solvent. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification via Recrystallization

This protocol is ideal if a suitable solvent can be found that dissolves the compound well when hot and poorly when cold.

Solvent Selection Table for Aminopyrazines (Note: Experimental verification is essential, as solubility data for this compound is not widely published. This table is based on general principles for similar aromatic amines and related compounds.)

SolventBoiling Point (°C)PolarityProsCons
Toluene 111LowGood for aromatic compounds; can form well-defined crystals.High boiling point can make removal difficult.
Isopropanol 82MediumGood balance of polarity; readily available.May have moderate solubility at cold temperatures, reducing yield.
Acetonitrile 82HighCan be a good choice for moderately polar compounds.Can be difficult to remove all traces.
Ethyl Acetate / Hexane VariableTunablePolarity can be finely tuned by adjusting the ratio. Excellent for inducing crystallization.Finding the exact ratio requires careful experimentation.
Water 100Very HighLower aliphatic amines are soluble, but aromatic amines less so.[1] May be useful for salt recrystallization.High boiling point; product must be very dry afterward.

Methodology:

  • Solvent Screening: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent dropwise until the solid just dissolves at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with swirling (e.g., on a hot plate). Continue adding the minimum amount of hot solvent until all the solid has just dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed filter funnel.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. Do not rush this step.[2]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification via Flash Column Chromatography

This method is used for separating the target compound from impurities with different polarities. For this compound, modification of standard silica gel chromatography is required.

Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Spot the crude material on a silica gel TLC plate. Test various mobile phases, such as Hexane/Ethyl Acetate or DCM/Methanol. Crucially, add 1% triethylamine (TEA) to the mobile phase to prevent streaking. The ideal system will show good separation between the product spot (Rf ~0.3-0.4) and any impurities.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase (without the added TEA initially).

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Equilibration & Elution: Equilibrate the column with the mobile phase containing 1% TEA. Begin elution, collecting fractions and monitoring them by TLC.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent and TEA under reduced pressure. Note: TEA is volatile and should be removed easily with the solvent.

Section 4: Purity Assessment

After any purification procedure, the purity of the final product must be verified.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. A reverse-phase C18 column is typically suitable.[10][11] A typical method would use a mobile phase of acetonitrile and a buffered aqueous phase, with UV detection. A pure sample should show a single major peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can separate and identify the compound and any volatile impurities by their mass spectra.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks in the spectra is a strong indicator of high purity.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. A pure compound should appear as a single spot.

Section 5: References

  • PubChem. (n.d.). 2-Acetyl-3-ethylpyrazine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Lee, S. J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports. Retrieved from --INVALID-LINK--

  • Jackson, M. A., & Appell, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Retrieved from --INVALID-LINK--

  • Google Patents. (1973). US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Properties and Structure. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine. Retrieved from --INVALID-LINK--

  • Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ACETYL-3-ETHYLPYRAZINE. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. Retrieved from --INVALID-LINK--

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from --INVALID-LINK--

  • Sinofi Ingredients. (n.d.). Buy Bulk - 2-Ethylpyrazine | Wholesale Supplier. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from --INVALID-LINK--

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from --INVALID-LINK--

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Ethylpyrazine. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting the Synthesis of Aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyrazine derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their diverse biological activities.[1] However, their synthesis is often fraught with challenges, from stubborn starting materials and low yields to complex purification hurdles. This technical support center is designed for researchers, scientists, and drug development professionals who encounter these pitfalls. Moving beyond simple protocols, this guide provides in-depth, field-proven insights into the causality behind common issues and offers robust troubleshooting strategies to streamline your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to aminopyrazines, and which should I choose?

A: The three most common strategies are Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and classical condensation reactions.

  • SNAr: The most direct route, ideal for electron-deficient halopyrazines. It involves reacting a halopyrazine with an amine, often at elevated temperatures. This method is cost-effective but can be limited by the reactivity of the pyrazine core.[2]

  • Buchwald-Hartwig Amination: A versatile and powerful method that uses a palladium catalyst to couple an amine with a halopyrazine. It has a broad substrate scope, tolerating many functional groups, but requires careful optimization of the catalyst, ligand, and base.[3][4]

  • Classical Condensation: Involves building the pyrazine ring from acyclic precursors, such as the reaction of 1,2-diamines with 1,2-dicarbonyl compounds.[5][6] This is useful for creating highly substituted pyrazines but can be prone to side reactions and isomer formation.[7]

The best choice depends on the availability of starting materials, the desired substitution pattern, and the functional groups present on your substrates.

Q2: My reaction yield is consistently low. What are the first things to troubleshoot?

A: Before re-designing your synthesis, always verify the fundamentals:

  • Reagent Purity: Ensure starting materials, especially the amine and any anhydrous solvents, are pure and dry. Water can quench intermediates or deactivate catalysts.

  • Inert Atmosphere: For oxygen-sensitive reactions like Buchwald-Hartwig, ensure your system is rigorously deoxygenated. The formation of palladium black is a common sign of catalyst oxidation and decomposition.[4]

  • Temperature Control: Many amination reactions are sensitive to temperature. Use a properly calibrated heating mantle or oil bath to ensure consistent and accurate temperature. Overheating can lead to byproduct formation and decomposition.[8]

  • Stoichiometry: Double-check the molar equivalents of all reagents, particularly the base and catalyst loading in cross-coupling reactions.

Q3: I'm synthesizing a di-substituted pyrazine and getting a mixture of isomers. How can I improve regioselectivity?

A: Regioselectivity is a common challenge governed by electronic and steric effects.

  • In SNAr reactions , the position of nucleophilic attack is directed by the electronic nature of existing substituents. Electron-withdrawing groups (EWGs) activate the positions ortho and para to them for attack, while electron-donating groups (EDGs) can direct the attack to other positions.[9] Understanding these principles can help you predict and control the outcome.

  • In Buchwald-Hartwig reactions , selectivity can sometimes be tuned by the choice of ligand. Bulky ligands can sterically hinder approach to one position over another.

Q4: My aminopyrazine derivative is proving difficult to purify. What are some effective strategies?

A: Purification is often complicated by the basic nature of the product and the presence of polar starting materials.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the aminopyrazine and pull it into the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract your product.

  • Column Chromatography: Silica gel is standard, but if your compound streaks, consider adding a small amount of triethylamine (~0.5-1%) to the eluent to suppress tailing. For very polar compounds, reverse-phase chromatography may be more effective.[10]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems to find one where the product is soluble when hot but sparingly soluble when cold.

Section 2: Troubleshooting Guide by Synthetic Method

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for aminating electron-poor pyrazines. Success hinges on the pyrazine ring being sufficiently activated towards nucleophilic attack.

Problem 1: Low or No Conversion of the Starting Halopyrazine.

  • Potential Cause 1: Insufficient Ring Activation. The pyrazine ring is not electron-deficient enough to react with the amine nucleophile.

    • Recommended Solution: If possible, switch to a pyrazine substrate with an additional electron-withdrawing group (e.g., -NO₂, -CN) on the ring. Alternatively, consider a different synthetic strategy like the Buchwald-Hartwig amination, which does not require strong electronic activation.[2]

  • Potential Cause 2: Poor Nucleophile. The amine is not nucleophilic enough to attack the ring. This is common with electron-deficient anilines.

    • Recommended Solution: Increase the reaction temperature. If that fails, using a strong, non-nucleophilic base (e.g., NaH, KHMDS) can deprotonate the amine, significantly increasing its nucleophilicity. However, this must be done carefully to avoid side reactions.

  • Potential Cause 3: High Reaction Temperature Leading to Decomposition.

    • Recommended Solution: While heat is often necessary, excessive temperatures can cause decomposition. Run the reaction at the lowest temperature that gives a reasonable conversion rate. Microwave-assisted synthesis can sometimes promote the reaction at lower bulk temperatures and shorter reaction times.[11]

Caption: Decision tree for troubleshooting low conversion in SNAr reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is the go-to method for challenging couplings but its success depends on the careful orchestration of several components.[4]

Problem 1: Inconsistent Yields or Complete Reaction Failure.

  • Potential Cause 1: Inactive Catalyst. The Pd(0) active species has not formed or has been poisoned. This is often due to oxygen in the reaction vessel.

    • Recommended Solution: Ensure all reagents and the reaction vessel are rigorously degassed. A common method is to subject the sealed flask to 3-5 cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Use freshly opened, high-purity catalyst precursors and ligands.

  • Potential Cause 2: Incorrect Ligand Choice. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. A ligand that works for one substrate pair may fail for another.[12]

    • Recommended Solution: Screen a panel of ligands. For sterically hindered aryl halides or amines, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. For less demanding substrates, bidentate ligands like BINAP or DPEphos may be suitable.[12][13]

  • Potential Cause 3: Inappropriate Base. The base plays a role in both the deprotonation of the amine and the regeneration of the catalyst. Its strength and solubility are critical.

    • Recommended Solution: Strong, non-coordinating bases like NaOt-Bu or K₃PO₄ are common. Sodium tert-butoxide is very effective but can be too harsh for substrates with sensitive functional groups. K₃PO₄ is a milder alternative. Ensure the base is finely powdered and dry.[4]

ComponentExamplesKey Considerations & Rationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PrecatalystsPrecatalysts are often more air-stable and provide more consistent results than Pd(0) sources.[4]
Ligand XPhos, RuPhos, SPhos, BrettPhosBulky, electron-rich monodentate ligands facilitate reductive elimination, often improving yields for challenging substrates.[12]
BINAP, DPEphos, XantphosBidentate ligands can offer different stability and reactivity profiles, sometimes preventing side reactions.[3]
Base NaOt-Bu, KOt-Bu, LiHMDSStrong bases are effective but can promote side reactions with sensitive functional groups (e.g., esters).
K₃PO₄, Cs₂CO₃Milder inorganic bases are often used for substrates prone to base-mediated decomposition. Their solubility can be a factor.[12]
Solvent Toluene, Dioxane, THF, t-Amyl alcoholThe solvent must dissolve the reactants and not interfere with the catalyst. Aprotic, non-coordinating solvents are preferred.[4][14]
  • Preparation: To an oven-dried Schlenk flask, add the halopyrazine (1.0 equiv), palladium precatalyst (1-5 mol%), and ligand (1.1-1.2 equiv relative to Pd).

  • Inerting: Seal the flask and evacuate under high vacuum for 10 minutes, then backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the base (1.5-2.5 equiv) and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst. Proceed with standard extractive workup and purification.

Buchwald_Optimization Start Initial Reaction (Low Yield) ScreenLigand Screen Ligands (e.g., XPhos, RuPhos, BINAP) Start->ScreenLigand Step 1 ScreenBase Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) ScreenLigand->ScreenBase Step 2 (with best ligand) ScreenSolvent Screen Solvents (e.g., Toluene, Dioxane) ScreenBase->ScreenSolvent Step 3 (with best ligand/base) OptimizeTemp Optimize Temperature & Catalyst Loading ScreenSolvent->OptimizeTemp Step 4 (fine-tuning) ScaleUp Optimized Reaction OptimizeTemp->ScaleUp

Caption: A stepwise approach to optimizing a Buchwald-Hartwig amination reaction.

Section 3: Purification Pitfalls and Solutions

The physical properties of aminopyrazines can make their isolation a significant challenge.

Problem 1: Difficulty Removing Excess Amine Starting Material.

  • Cause: Many amine starting materials (especially low molecular weight ones) are polar and can have similar chromatographic behavior to the aminopyrazine product.

  • Solution 1 (For Volatile Amines): If the amine is volatile (e.g., butylamine), it can often be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure.

  • Solution 2 (Chemical Scavenging): Use a scavenger resin, such as an isocyanate-functionalized polystyrene resin. After the reaction is complete, the resin is added to the crude mixture, where it reacts with and immobilizes the excess primary or secondary amine, allowing for simple filtration to remove it.

  • Solution 3 (Acid Wash): As mentioned in the FAQ, a dilute acid wash is highly effective for separating the basic product from a neutral or less basic amine starting material.[15]

Problem 2: Product Streaks Badly on Silica Gel, Leading to Poor Separation.

  • Cause: The basic amino group on the pyrazine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.

  • Solution 1 (Base Additive): Add 0.5-1% triethylamine or ammonia (in methanol) to your eluent. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

  • Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase, such as alumina (basic or neutral grade), or consider using reverse-phase (C18) silica, which separates compounds based on polarity in a different manner.[10]

TechniqueBest ForCommon PitfallsTroubleshooting Tip
Silica Gel Chromatography General purpose separation of moderately polar compounds.Product tailing/streaking; co-elution with polar impurities.Add 0.5-1% Et₃N to the eluent to improve peak shape.
Reverse-Phase (C18) HPLC Purifying highly polar aminopyrazines.Requires specialized equipment; lower loading capacity.Use a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier.
Acid-Base Extraction Removing non-basic impurities or separating from a less basic amine.Emulsion formation; product may be unstable to pH changes.Use brine to break emulsions. Check product stability before proceeding.
Recrystallization Final purification of solid products to obtain high purity material.Finding a suitable solvent system can be challenging; product may oil out.Use a binary solvent system (one solvent in which it is soluble, one in which it is not) for fine control.

Section 4: Scale-Up Considerations

Transitioning a successful lab-scale reaction to a pilot or manufacturing scale introduces new challenges.[8]

Q: My reaction worked perfectly on a 1g scale, but failed at 100g. What happened?

A: Scale-up is not linear. What changes is the surface-area-to-volume ratio, which dramatically affects heat and mass transfer.[8]

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can become dangerous runaway reactions in a large vessel because the heat cannot dissipate quickly enough.[8] Solution: Perform reaction calorimetry (DSC) to understand the thermal profile. Ensure the larger reactor has adequate cooling capacity and consider slower, controlled addition of reagents.

  • Mixing: Stirring that is efficient in a round-bottom flask may be inadequate in a large reactor, leading to "dead zones" with poor mixing. This can cause localized concentration spikes, leading to byproduct formation.[8] Solution: The type of stirrer (e.g., anchor vs. turbine) and stirring speed must be optimized for the specific geometry of the reactor.

  • Impurity Profile: A byproduct that was only 0.5% of your mixture at lab scale can become a significant impurity at a larger scale, complicating purification.[8] Solution: Re-optimize the reaction at the larger scale to minimize this byproduct, or develop a specific purification strategy to remove it.

References

Technical Support Center: Enhancing the Reactivity of 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethylpyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this versatile building block in their synthetic campaigns. Here, we address common challenges and provide advanced strategies for enhancing its reactivity in a variety of chemical transformations. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Inherent Reactivity of this compound

Before troubleshooting, it's crucial to understand the electronic nature of the molecule. This compound's reactivity is governed by a delicate interplay of electronic effects within its heterocyclic core.

  • The Pyrazine Ring: Pyrazine is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This generally deactivates the ring towards electrophilic aromatic substitution (SEAr) but makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present.

  • The Amino Group (-NH₂): As a substituent, the amino group is a powerful electron-donating group through resonance. This effect increases the electron density of the ring, counteracting the withdrawing effect of the ring nitrogens, and significantly enhances the nucleophilicity of the exocyclic nitrogen atom.

  • The Ethyl Group (-CH₂CH₃): The ethyl group is a weak electron-donating group through induction, providing a modest increase in electron density to the pyrazine ring.

This combination makes the molecule's reactivity highly dependent on the reaction conditions and the nature of the reaction partner.

G start Low Conversion in Buchwald-Hartwig Reaction check_ligand Is the ligand appropriate for an electron-rich amine? start->check_ligand check_base Is the base strong enough but compatible? check_ligand->check_base Yes ligand_sol Action: Switch to a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos). check_ligand->ligand_sol No check_temp Is the temperature optimized? check_base->check_temp Yes base_sol Action: Use a non-nucleophilic, strong base (e.g., NaOtBu, K3PO4, Cs2CO3). check_base->base_sol No temp_sol Action: Screen temperatures (e.g., 80°C, 100°C, 120°C). check_temp->temp_sol No success Reaction Optimized check_temp->success Yes ligand_sol->check_base base_sol->check_temp temp_sol->success

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 3-Ethylpyrazin-2-amine and 3-Methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, substituted aminopyrazines serve as privileged scaffolds due to their prevalence in biologically active molecules. The choice of substitution on the pyrazine core, even a seemingly minor change from a methyl to an ethyl group, can profoundly influence molecular interactions and synthetic accessibility. This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Ethylpyrazin-2-amine and 3-Methylpyrazin-2-amine. We will dissect the subtle yet critical interplay of electronic and steric effects that govern their behavior in key synthetic transformations, supported by theoretical principles and illustrative experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic design and execution of synthetic routes involving these versatile building blocks.

Part 1: Theoretical Underpinnings of Reactivity: A Tale of Two Alkyl Groups

The reactivity of the exocyclic amino group and the pyrazine ring itself is modulated by the electronic and steric nature of the adjacent alkyl substituent. Understanding these foundational principles is key to predicting and rationalizing the chemical behavior of our two target molecules.

Electronic Effects: The Inductive Push

Alkyl groups are classic examples of electron-donating groups through the sigma-framework, an effect known as the positive inductive effect (+I). This donation of electron density enriches the pyrazine ring and, more importantly, the exocyclic amino group.

  • 3-Methylpyrazin-2-amine: The methyl group provides a baseline +I effect, increasing the nucleophilicity of the 2-amino group compared to an unsubstituted aminopyrazine.

  • This compound: The ethyl group, being slightly larger, exerts a stronger +I effect than the methyl group. This results in a marginal but potentially significant increase in electron density at the nitrogen atom, rendering the amino group of the ethyl analogue a more potent nucleophile.

This enhanced nucleophilicity would be expected to accelerate reactions where the amine acts as the primary nucleophile, such as in acylation or alkylation reactions.

Steric Effects: The Battle for Space

The size of the alkyl group introduces steric hindrance, or spatial bulk, around the reactive amino center. This can impede the approach of reagents, potentially slowing down reactions.

  • 3-Methylpyrazin-2-amine: The methyl group presents a relatively low steric profile.

  • This compound: The ethyl group is conformationally more flexible but occupies a larger volume of space. This increased steric bulk can create a more crowded environment around the 2-amino group, potentially hindering the attack of electrophiles, especially those that are themselves sterically demanding.

Therefore, a fundamental dichotomy exists: the ethyl group enhances electronic reactivity while simultaneously imposing a greater steric penalty. The dominant effect will be dictated by the specific nature of the reaction, including the size of the electrophile and the transition state geometry.

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now explore how these theoretical principles manifest in common and synthetically valuable reactions. While direct, side-by-side kinetic studies are sparse in the literature, we can construct a robust comparative framework based on established reaction mechanisms and data from analogous systems.

N-Acylation: A Balance of Nucleophilicity and Steric Hindrance

N-acylation is a fundamental transformation for protecting the amino group or for building more complex amide-containing structures.[1][2] The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as an acid chloride or anhydride.

  • Reactivity Prediction:

    • Electronic Factor: The higher nucleophilicity of this compound should favor a faster reaction rate.

    • Steric Factor: The bulkier ethyl group could slow the reaction, particularly with a large acylating agent.

Expected Outcome: For small to moderately sized acylating agents (e.g., acetyl chloride), the electronic effect is likely to dominate, making This compound the more reactive species. For very bulky electrophiles (e.g., pivaloyl chloride), the steric hindrance of the ethyl group may become the rate-limiting factor, potentially favoring the 3-methylpyrazin-2-amine .

Table 1: Predicted Reactivity in N-Acylation

CompoundRelative NucleophilicitySteric HindrancePredicted Reactivity with Acetyl ChloridePredicted Reactivity with Pivaloyl Chloride
3-Methylpyrazin-2-amine GoodLowHighModerate
This compound HigherModerateHigher Potentially Lower
Palladium-Catalyzed Cross-Coupling: The Amino Group as a Director

While the amino group itself can participate in C-N bond-forming reactions like the Buchwald-Hartwig amination, it's also crucial to consider its influence as a directing group when a halogen is present elsewhere on the pyrazine ring (e.g., at the 5- or 6-position).[3][4] The electron-donating nature of the 2-amino-3-alkyl moiety activates the ring, influencing the oxidative addition step in palladium-catalyzed cycles.

  • Reactivity Prediction:

    • The stronger electron-donating character of the 3-ethyl substituent enriches the overall electron density of the pyrazine ring more than the 3-methyl group.

    • In the context of a reaction like a Suzuki or Buchwald-Hartwig coupling at a distal position, this increased electron density can sometimes slow the rate-determining oxidative addition of the palladium(0) catalyst to the C-X bond.

Expected Outcome: In a scenario involving a halo-pyrazinamine, 3-chloro-5-(methylamino)pyrazine might exhibit slightly faster reaction rates in palladium-catalyzed cross-coupling reactions compared to its 3-chloro-5-(ethylamino)pyrazine counterpart due to the attenuated electron-donating effect of the methyl group.

Part 3: Experimental Protocols

The following protocols are provided as self-validating, representative procedures for key transformations. Researchers should optimize conditions based on their specific substrates and equipment.

General Protocol for N-Acylation of 3-Alkyl-2-Aminopyrazines

This protocol describes a standard method for the acylation of the target aminopyrazines under catalyst-free conditions.[5]

Methodology:

  • Reagent Preparation: In a clean, dry round-bottomed flask equipped with a magnetic stir bar, dissolve the 3-alkyl-2-aminopyrazine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran, approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.2 eq.) to the solution.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution. Ensure the temperature remains at or below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Illustrative Workflow for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3][6] This workflow illustrates the process for coupling an amine with a hypothetical 5-chloro-3-alkyl-2-aminopyrazine.

G cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep Add 5-chloro-3-alkyl-2-aminopyrazine, Pd catalyst, ligand, and base to oven-dried flask evac Evacuate and backfill flask with Argon (3x) prep->evac solv Add anhydrous solvent (e.g., Toluene or Dioxane) evac->solv amine Add amine coupling partner solv->amine heat Heat reaction mixture (e.g., 80-110 °C) amine->heat cool Cool to room temperature heat->cool filt Filter through Celite, rinse with solvent cool->filt conc Concentrate filtrate under reduced pressure filt->conc purify Purify by column chromatography conc->purify

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Part 4: Visualization of Key Chemical Concepts

Visualizing the structural and electronic differences between the two molecules can aid in understanding their reactivity profiles.

G cluster_methyl 3-Methylpyrazin-2-amine cluster_ethyl This compound methyl methyl steric_m Low Steric Hindrance electronic_m Good +I Effect ethyl ethyl steric_e Moderate Steric Hindrance electronic_e Stronger +I Effect

Caption: Comparison of steric and electronic properties.

Conclusion and Strategic Recommendations

The choice between this compound and 3-methylpyrazin-2-amine is a nuanced decision that hinges on the specific synthetic challenge at hand.

  • Choose this compound when:

    • Maximizing the nucleophilicity of the amino group is paramount.

    • The reacting partner (electrophile) is small and not sterically encumbered.

    • The goal is to increase the electron density of the pyrazine ring system for subsequent reactions that benefit from an electron-rich core.

  • Choose 3-Methylpyrazin-2-amine when:

    • The reaction involves a bulky reagent where steric hindrance is likely to be the overriding factor.

    • A slightly less activated pyrazine ring is desired for subsequent transformations, such as palladium-catalyzed cross-coupling at another position.

    • Minimizing potential side reactions caused by excessive nucleophilicity is a concern.

By carefully considering the interplay of electronic and steric effects, researchers can strategically select the optimal building block, leading to improved reaction efficiency, higher yields, and more predictable synthetic outcomes.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazine Core in Modern Chemistry

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, materials science, and flavor and fragrance industries.[1][2] Its unique electronic properties, including its electron-deficient nature, and its capacity for hydrogen bonding, render it a privileged scaffold in the design of a vast array of functional molecules. The therapeutic landscape is rich with pyrazine-containing drugs, such as the antitubercular agent pyrazinamide, the diuretic amiloride, and numerous kinase inhibitors in oncology. Given their importance, the efficient and selective synthesis of substituted pyrazines is a critical endeavor for researchers and drug development professionals.

This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to substituted pyrazines. We will delve into the mechanistic underpinnings of classical methods, explore the efficiency and elegance of modern catalytic approaches, and provide practical, field-proven insights to guide your synthetic strategy.

Classical Approaches: The Foundation of Pyrazine Synthesis

The historical methods for pyrazine synthesis, while sometimes supplanted by more modern techniques, remain valuable for their simplicity and accessibility. Understanding these foundational reactions provides a crucial context for appreciating the advancements in the field.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the oldest methods for pyrazine synthesis, the Staedel-Rugheimer reaction, involves the reaction of an α-halo ketone with an excess of ammonia.[3][4] The reaction proceeds through the initial formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine.

Mechanism of the Staedel-Rugheimer Synthesis:

The reaction begins with the nucleophilic substitution of the halide by ammonia to form an α-amino ketone. Two molecules of this intermediate then condense, with the amino group of one molecule attacking the carbonyl carbon of the other. A series of proton transfers and a cyclization step lead to a dihydropyrazine, which is then oxidized to the final pyrazine product.

Staedel-Rugheimer Pyrazine Synthesis Staedel-Rugheimer Pyrazine Synthesis cluster_0 Step 1: Formation of α-Amino Ketone cluster_1 Step 2: Self-Condensation cluster_2 Step 3: Oxidation alpha-Halo Ketone α-Halo Ketone alpha-Amino Ketone α-Amino Ketone alpha-Halo Ketone->alpha-Amino Ketone + NH₃ - HX Ammonia NH₃ Two Molecules 2 x α-Amino Ketone Dihydropyrazine Dihydropyrazine Two Molecules->Dihydropyrazine Dimerization - 2H₂O Substituted Pyrazine Substituted Pyrazine Dihydropyrazine->Substituted Pyrazine Oxidation Oxidation Oxidizing Agent (e.g., air, [O])

Caption: Workflow of the Staedel-Rugheimer pyrazine synthesis.

The Gutknecht Pyrazine Synthesis (1879)

A versatile and widely used method, the Gutknecht synthesis involves the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[5][6] This approach offers greater control and often higher yields compared to the Staedel-Rugheimer method.

Mechanism of the Gutknecht Synthesis:

The synthesis commences with the nitrosation of a ketone to form an α-oximino ketone. This intermediate is then reduced to the corresponding α-amino ketone. Similar to the Staedel-Rugheimer synthesis, two molecules of the α-amino ketone dimerize to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine.

Gutknecht Pyrazine Synthesis Gutknecht Pyrazine Synthesis cluster_0 Step 1: Formation of α-Oximino Ketone cluster_1 Step 2: Reduction cluster_2 Step 3: Dimerization and Oxidation Ketone Ketone alpha-Oximino Ketone α-Oximino Ketone Ketone->alpha-Oximino Ketone + HNO₂ Nitrosating Agent Nitrous Acid (HNO₂) alpha-Amino Ketone α-Amino Ketone alpha-Oximino Ketone->alpha-Amino Ketone Reduction Reducing Agent Reducing Agent (e.g., Zn/AcOH, H₂/Pd) Dihydropyrazine Dihydropyrazine alpha-Amino Ketone->Dihydropyrazine Self-Condensation - 2H₂O Substituted Pyrazine Substituted Pyrazine Dihydropyrazine->Substituted Pyrazine Oxidation (e.g., air, CuSO₄) Manganese_Catalyzed_Dehydrogenative_Coupling Manganese-Catalyzed Dehydrogenative Coupling cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Condensation cluster_2 Step 3: Dehydrogenation beta-Amino Alcohol β-Amino Alcohol Amino Aldehyde Amino Aldehyde beta-Amino Alcohol->Amino Aldehyde + [Mn] - H₂ Mn Catalyst [Mn] Catalyst Two Molecules 2 x Amino Aldehyde Dihydropyrazine Dihydropyrazine Two Molecules->Dihydropyrazine Dimerization - 2H₂O Substituted Pyrazine 2,5-Disubstituted Pyrazine Dihydropyrazine->Substituted Pyrazine + [Mn] - H₂ Suzuki-Miyaura Cross-Coupling Suzuki-Miyaura Cross-Coupling for Pyrazine Functionalization Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Halopyrazine Halopyrazine (R¹-X) Halopyrazine->Oxidative Addition Pd(II) Complex R¹-Pd(II)(X)L₂ Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Organoboron Organoboron Reagent (R²-B(OR)₂) Organoboron->Transmetalation Base Base Base->Transmetalation Pd(II) Intermediate R¹-Pd(II)(R²)L₂ Transmetalation->Pd(II) Intermediate Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Substituted Pyrazine Substituted Pyrazine (R¹-R²) Reductive Elimination->Substituted Pyrazine

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Ethylpyrazin-2-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Importance of Isomeric Purity in Pyrazine Chemistry

In the realms of pharmaceutical development and flavor science, the pyrazine scaffold is a cornerstone of molecular design. These nitrogen-containing heterocycles are prevalent in nature and form the basis for a multitude of bioactive compounds and organoleptic agents.[1] 3-Ethylpyrazin-2-amine, for instance, is a key building block. However, synthetic routes can often lead to the formation of positional isomers, such as 5-Ethylpyrazin-2-amine and 6-Ethylpyrazin-2-amine.

While these molecules share the same molecular formula (C₆H₉N₃) and mass (123.16 g/mol )[2][3][4], the spatial arrangement of their functional groups drastically alters their chemical, biological, and sensory properties. An amine at the 2-position and an ethyl group at the 3-position create a different electronic and steric environment compared to a 2,5- or 2,6-substitution pattern. Consequently, for any researcher in drug development or material science, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise—it is a prerequisite for ensuring product efficacy, safety, and reproducibility.

This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its key positional isomers. We will delve into the causality behind the expected spectral differences and provide robust, field-proven protocols for their analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy.

The Isomers: A Structural Overview

The fundamental challenge lies in distinguishing the substitution pattern on the pyrazine ring. The three primary isomers of concern are:

  • This compound: The ethyl and amine groups are adjacent (ortho).

  • 5-Ethylpyrazin-2-amine: The functional groups are on opposite corners (para).

  • 6-Ethylpyrazin-2-amine: The functional groups are separated by one carbon (meta).

isomers cluster_3 This compound cluster_5 5-Ethylpyrazin-2-amine cluster_6 6-Ethylpyrazin-2-amine node3 node3 node5 node5 node6 node6

Caption: Chemical structures of the three primary positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each proton and carbon atom.

Expertise & Experience: Why NMR Excels

The key to using NMR is understanding how substituent position affects:

  • Chemical Shift (δ): The electron-donating amine group and the electron-withdrawing ring nitrogens create a unique electronic map for each isomer. This results in predictable upfield or downfield shifts for the remaining ring protons.

  • Spin-Spin Coupling (J): The coupling patterns between adjacent protons on the pyrazine ring provide definitive proof of their relative positions. An ortho relationship will show a clear coupling constant, whereas meta and para relationships have much smaller or non-existent couplings, respectively.

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is the most diagnostic.

  • This compound: The two aromatic protons are adjacent to each other (at C5 and C6). They will appear as two doublets, coupled to each other with a typical ortho coupling constant (J ≈ 2-3 Hz).

  • 5-Ethylpyrazin-2-amine: The two aromatic protons are on opposite sides of the ring (at C3 and C6). They will appear as two singlets (or very finely split doublets with a small para coupling, J < 1 Hz).

  • 6-Ethylpyrazin-2-amine: The two aromatic protons are separated by a nitrogen atom (at C3 and C5). They will also appear as two distinct singlets (or finely split with a small meta coupling, J ≈ 1-2 Hz).

The signals for the ethyl group (a quartet for -CH₂- and a triplet for -CH₃-) will be present in all isomers but may experience subtle shifts based on their proximity to the ring nitrogens and the amino group. The -NH₂ protons typically appear as a broad singlet and their chemical shift is highly dependent on concentration and solvent.[5]

Data Comparison: Expected ¹H NMR Chemical Shifts (ppm)
CompoundAromatic H's (δ, multiplicity, J)-CH₂- (δ, multiplicity)-CH₃- (δ, multiplicity)-NH₂ (δ, multiplicity)
This compound ~7.5-7.8 (2H, two doublets, J ≈ 2.5 Hz)~2.7 (q)~1.2 (t)~4.5-5.5 (br s)
5-Ethylpyrazin-2-amine ~7.8 (1H, s), ~7.9 (1H, s)~2.6 (q)~1.2 (t)~4.5-5.5 (br s)
6-Ethylpyrazin-2-amine ~7.6 (1H, s), ~8.0 (1H, s)~2.6 (q)~1.2 (t)~4.5-5.5 (br s)
Note: These are predicted values based on analogous structures like 2-ethylpyrazine and aminopyrazines. Actual values may vary based on solvent and concentration.[6][7]
¹³C NMR Analysis

¹³C NMR provides complementary information, confirming the substitution pattern by revealing the chemical environment of each carbon atom. The carbons directly attached to the substituents (C-NH₂ and C-Ethyl) and the other ring carbons will have distinct chemical shifts for each isomer.

Data Comparison: Expected ¹³C NMR Chemical Shifts (ppm)
CompoundC2 (C-NH₂)C3C5C6-CH₂--CH₃-
This compound ~155~148 (C-Et)~130~135~22~12
5-Ethylpyrazin-2-amine ~156~138~150 (C-Et)~133~24~13
6-Ethylpyrazin-2-amine ~157~135~132~152 (C-Et)~25~13
Note: Predicted values based on general principles and data from related pyrazine structures.[8][9]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the pyrazine amine sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[10]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

    • To confirm the -NH₂ peak, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak will disappear or significantly diminish.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans (due to lower natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of ~220 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals for ¹H NMR. Reference the spectra to the TMS signal.

workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_result Result Unknown Isomeric Mixture or Pure Compound NMR NMR (¹H, ¹³C) - Definitive Structure - Coupling Patterns Unknown->NMR IR IR - Functional Groups - N-H Stretches Unknown->IR MS MS - Molecular Weight - Fragmentation Unknown->MS UV UV-Vis - Conjugated System - λ_max Unknown->UV ID Unambiguous Isomer Identification NMR->ID IR->ID Confirmatory MS->ID Confirmatory UV->ID Confirmatory

References

A Comparative Guide to the Biological Activities of Ethyl vs. Methyl Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, pyrazines stand out for their diverse and potent biological activities. As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the biological performance of ethyl- and methyl-substituted pyrazines, grounded in experimental data and mechanistic insights. This document moves beyond a simple recitation of facts to explain the causality behind experimental observations, offering a valuable resource for those engaged in drug discovery and development.

Introduction: The Significance of Alkyl Substitution in Pyrazine Bioactivity

Pyrazines, six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, are prevalent in nature and have been extensively studied for their pharmacological potential.[1][2][3] The substitution of alkyl groups, such as methyl and ethyl moieties, onto the pyrazine core can significantly modulate their biological profile, influencing their antimicrobial, antioxidant, and cytotoxic properties.[4][5] This guide will dissect these differences, providing a comparative analysis supported by experimental evidence. The choice between an ethyl and a methyl substituent is not trivial; it can alter the compound's hydrophobicity, steric profile, and electronic distribution, thereby impacting its interaction with biological targets.

Antimicrobial Activity: A Tale of Two Alkyl Groups

The antimicrobial potential of pyrazine derivatives has been a key area of investigation, with studies suggesting that the nature of the alkyl substituent plays a crucial role in their efficacy.[4][6] It is hypothesized that differences in the antibacterial activity of alkylpyrazines are influenced by the substance's hydrophobicity.[4]

Comparative Antimicrobial Potency
CompoundMicroorganismMIC (µg/mL)Reference
2-MethylpyrazineYersinia pestis (predicted)Potentially active (Pa > 0.6)[4]
2,3-DimethylpyrazineYersinia pestis (predicted)Potentially active (Pa > 0.7)[4]
2,5-DimethylpyrazineYersinia pestis (predicted)Potentially active (Pa > 0.7)[4]
2,6-DimethylpyrazineYersinia pestis (predicted)Potentially active (Pa > 0.6)[4]
2-MethylpyrazineResistant Mycobacterium tuberculosis (predicted)Potentially active (Pa > 0.5)[4]
2,5-DimethylpyrazineResistant Mycobacterium tuberculosis (predicted)Potentially active (Pa > 0.5)[4]
2-Ethyl-3-methylpyrazineRalstonia solanacearumGrowth inhibition of 72.89% at 335 µg/mL[7]
2,5-DimethylpyrazineRalstonia solanacearumGrowth inhibition of 69.75% at 504 µg/mL[7]

Note: The data for Yersinia pestis and Mycobacterium tuberculosis are based on predictive models (PASS and AntiBac-Pred) and indicate a potential for activity.[4] The data for Ralstonia solanacearum suggests that at a lower concentration, the ethyl-methyl pyrazine showed slightly higher growth inhibition than the dimethyl pyrazine at a higher concentration.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.[7][8][9]

Materials:

  • Test compound (ethyl or methyl pyrazine)

  • Bacterial culture in logarithmic growth phase

  • Müller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the pyrazine derivative in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of concentrations.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow prep_stock Prepare Pyrazine Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for MIC Determination.

Antioxidant Activity: Scavenging Free Radicals

Pyrazine derivatives have demonstrated the ability to act as antioxidants, which are crucial in combating oxidative stress-related diseases.[5][10] The antioxidant capacity is often evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Comparative Antioxidant Efficacy
Compound ClassAntioxidant Activity MetricReference
Pyrazine-2-carboxylic acid derivatives(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) exhibited good antioxidant activity.[10]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)Showed highest antimicrobial activity but antioxidant activity was not the primary highlight.[10]

While this table does not offer a direct ethyl vs. methyl comparison, it highlights that substituted pyrazines, including those with methyl groups, are actively being investigated for their antioxidant properties. The electronic-donating or -withdrawing nature of the substituent, along with its steric effects, can influence the molecule's ability to donate a hydrogen atom or an electron to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of chemical compounds.[5][13][14]

Materials:

  • Test compound (ethyl or methyl pyrazine)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Reaction Mixture: In a cuvette or a 96-well plate, mix the DPPH solution with each dilution of the test compound or positive control. A typical ratio is 1:1 (v/v). Prepare a blank containing only methanol and a control containing DPPH solution and methanol.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.[11]

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH Solution mix_reactants Mix DPPH and Samples prep_dpph->mix_reactants prep_samples Prepare Pyrazine Sample Dilutions prep_samples->mix_reactants incubate Incubate in Dark for 30 min mix_reactants->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging and IC50 measure_abs->calculate

Caption: Workflow for DPPH Assay.

Cytotoxicity: Impact on Cancer Cell Lines

The cytotoxic effects of pyrazine derivatives against various cancer cell lines are of significant interest in the development of new anticancer agents.[5][15] The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[4]

Comparative Cytotoxicity
Compound ClassCancer Cell LineIC50 (µM)Reference
Hederagenin–pyrazine derivativesHepG2, A549, MCF-7Varied based on the number and position of methyl groups[16]
Furo[2,3–d]pyrimidinone analoguesHCT‐116, PC3Ranged from 4.2 to 12.8 for the most active compounds[17]

These findings underscore the importance of the substitution pattern on the pyrazine ring in determining cytotoxic potency. The increased lipophilicity of an ethyl group compared to a methyl group could potentially enhance cell membrane permeability, leading to increased intracellular concentrations and greater cytotoxicity, although this is a hypothesis that requires direct experimental validation.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for evaluating the cytotoxicity of pyrazine compounds on cancer cell lines.[1][4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (ethyl or methyl pyrazine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank (medium only).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%.[18]

MTT_Workflow seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Pyrazine Compounds seed_cells->treat_compounds add_mtt Add MTT Reagent and Incubate treat_compounds->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_ic50 Calculate % Viability and IC50 measure_abs->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in the biological activities of ethyl and methyl pyrazines can be attributed to fundamental principles of structure-activity relationships.

  • Hydrophobicity: The length of the alkyl chain influences the hydrophobicity of the molecule. An ethyl group is more hydrophobic than a methyl group. This can affect the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. For antimicrobial activity, a certain level of hydrophobicity is often required to disrupt the bacterial cell membrane.[4][19]

  • Steric Hindrance: The larger size of the ethyl group compared to the methyl group can introduce steric hindrance, which may either enhance or diminish binding to a biological target, depending on the size and shape of the binding site.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The difference in the inductive effect between an ethyl and a methyl group is generally small but could subtly influence the electron density of the pyrazine ring, potentially affecting its reactivity and interactions with biological macromolecules.

SAR_Concepts Pyrazine Alkyl Pyrazine (Ethyl vs. Methyl) Hydrophobicity Hydrophobicity Pyrazine->Hydrophobicity Steric_Hindrance Steric Hindrance Pyrazine->Steric_Hindrance Electronic_Effects Electronic Effects Pyrazine->Electronic_Effects Biological_Activity Biological Activity (Antimicrobial, Antioxidant, Cytotoxic) Hydrophobicity->Biological_Activity Steric_Hindrance->Biological_Activity Electronic_Effects->Biological_Activity

Caption: Key SAR Factors for Pyrazines.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of ethyl and methyl pyrazines, supported by experimental protocols and mechanistic rationale. While the available data suggests that the nature of the alkyl substituent is a critical determinant of biological activity, there is a clear need for more direct, systematic comparative studies. Future research should focus on synthesizing and testing pairs of ethyl and methyl pyrazine analogs in a standardized panel of antimicrobial, antioxidant, and cytotoxicity assays to generate robust, directly comparable datasets. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of novel pyrazine-based therapeutic agents.

References

A Comparative Guide to the Validation of a New Analytical Method for 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the cornerstone of product safety and efficacy. This guide provides an in-depth, experience-driven comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Ethylpyrazin-2-amine against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) approach. As researchers, scientists, and drug development professionals, your ability to discern the optimal analytical strategy is paramount. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each choice, ensuring a self-validating and robust analytical framework.

Introduction to this compound and the Imperative for Accurate Analysis

This compound is a substituted pyrazine derivative, a class of heterocyclic aromatic compounds with diverse applications, including roles as flavoring agents and as structural motifs in pharmacologically active molecules.[1] The accurate and precise quantification of this amine is critical, whether it is an active pharmaceutical ingredient (API), an intermediate in a synthetic pathway, or a potential impurity. An unreliable analytical method can lead to dire consequences, including regulatory non-compliance, product recalls, and compromised patient safety.[2]

This guide will navigate the validation of a novel Reverse-Phase HPLC (RP-HPLC) method, designed for routine quality control, and compare its performance characteristics against a well-established, albeit more complex, GC-MS method. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical procedure validation.[3][4][5][6]

Methodology Comparison: A Tale of Two Techniques

The choice between HPLC and GC-MS for the analysis of a semi-volatile amine like this compound is not always straightforward. While GC-MS offers high sensitivity and specificity, HPLC often provides a simpler, more robust solution for routine analysis without the need for derivatization.[7][8]

The New Contender: A Reverse-Phase HPLC Method

Our newly developed method utilizes a C18 stationary phase with a UV detector. The rationale behind this choice is the inherent polarity of this compound, making it amenable to reverse-phase chromatography. Modern column chemistries with advanced end-capping minimize the peak tailing often associated with the analysis of basic compounds like amines.[8]

The Established Alternative: A GC-MS Method

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[7][9] Coupling it with a mass spectrometer provides unparalleled specificity, allowing for definitive identification of the analyte. However, the analysis of polar amines by GC can be challenging due to their potential for interaction with the stationary phase, often necessitating derivatization to improve volatility and peak shape.[7][10]

Comparative Validation Data

The following tables summarize the performance of the new RP-HPLC method against the established GC-MS method based on key validation parameters as stipulated by ICH Q2(R2) guidelines.[11][12]

Table 1: Specificity and Selectivity

ParameterNew RP-HPLC MethodEstablished GC-MS MethodCausality and Insights
Specificity The method demonstrated no interference from placebo components or known degradation products at the retention time of this compound.The use of selected ion monitoring (SIM) mode provided high specificity, with the mass spectrum of the peak corresponding to that of the reference standard.While both methods are specific, the mass spectral data from GC-MS provides a higher degree of confidence in analyte identification. However, for routine QC, the chromatographic specificity of the HPLC method is sufficient.
Peak Purity Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak.Not applicable in the same sense, but the fragmentation pattern serves as a confirmation of purity.PDA detection in HPLC is a powerful tool for assessing peak purity without the need for mass spectrometry.

Table 2: Linearity and Range

ParameterNew RP-HPLC MethodEstablished GC-MS MethodCausality and Insights
Linearity (r²) > 0.999 over the concentration range of 1-100 µg/mL.> 0.998 over the concentration range of 0.1-20 µg/mL.Both methods exhibit excellent linearity. The wider linear range of the HPLC method may be advantageous for analyzing samples with varying concentrations without requiring multiple dilutions.
Range 80% to 120% of the nominal concentration.80% to 120% of the nominal concentration.The defined range for both methods is suitable for their intended purpose of quantifying the active ingredient.

Table 3: Accuracy and Precision

ParameterNew RP-HPLC MethodEstablished GC-MS MethodCausality and Insights
Accuracy (% Recovery) 98.5% - 101.2% at three concentration levels (80%, 100%, 120%).[13]97.8% - 102.5% at three concentration levels.Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 98-102%. The slightly tighter range for the HPLC method may suggest a lower degree of variability.
Precision (RSD%) Repeatability (Intra-day): < 1.0% Intermediate Precision (Inter-day): < 1.5%Repeatability (Intra-day): < 1.5% Intermediate Precision (Inter-day): < 2.0%The HPLC method shows superior precision, which is a critical attribute for a QC method where consistency of results is paramount. This is likely due to the simpler sample preparation and a more automated analytical process.

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterNew RP-HPLC MethodEstablished GC-MS MethodCausality and Insights
LOD 0.3 µg/mL0.03 µg/mLThe GC-MS method is significantly more sensitive, making it the preferred choice for trace-level impurity analysis.
LOQ 1.0 µg/mL0.1 µg/mLThe lower LOQ of the GC-MS method allows for the accurate quantification of this compound at much lower concentrations.

Table 5: Robustness

Parameter VariedNew RP-HPLC Method (Effect on Results)Established GC-MS Method (Effect on Results)Causality and Insights
Column Temperature (± 5°C) NegligibleNegligibleBoth methods are robust to minor variations in temperature.
Mobile Phase pH (± 0.2 units) Minor shift in retention time, but no impact on quantification.Not ApplicableThe robustness of the HPLC method to pH changes is crucial for ensuring method transferability between different laboratories and instruments.
Flow Rate (± 10%) Proportional change in retention time, quantification unaffected.Not ApplicableThe predictable response to flow rate changes in the HPLC method simplifies troubleshooting.
Injection Volume (± 10%) Proportional change in peak area, quantification unaffected.Proportional change in peak area, quantification unaffected.Both methods are robust to small variations in injection volume.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation experiments.

Protocol 1: Validation of the New RP-HPLC Method

1. Specificity:

  • Prepare a placebo solution (all formulation components except this compound).

  • Prepare a standard solution of this compound.

  • Prepare a sample solution containing this compound and potential impurities/degradation products.

  • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of this compound. The peak for this compound in the sample solution should be well-resolved from any other peaks.

2. Linearity:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Robustness:

  • Deliberately vary critical method parameters one at a time (e.g., column temperature, mobile phase pH, flow rate).

  • Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the quantification should not be significantly affected.

Protocol 2: Validation of the Established GC-MS Method

The validation protocol for the GC-MS method follows a similar structure to the HPLC method, with adjustments for the specific technique. For instance, specificity is primarily assessed through the mass spectrum, and robustness would involve varying parameters like injector temperature and carrier gas flow rate.

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Caption: A flowchart illustrating the key stages of analytical method validation.

ParameterRelationship CoreParameters Core Validation Parameters Specificity Specificity CoreParameters->Specificity ensures Linearity Linearity CoreParameters->Linearity defines Accuracy Accuracy CoreParameters->Accuracy confirms Precision Precision CoreParameters->Precision establishes Reliability Method Reliability & Suitability Specificity->Reliability Linearity->Reliability Accuracy->Reliability Precision->Reliability

Caption: The relationship between core validation parameters and overall method reliability.

Conclusion and Recommendations

This comparative guide demonstrates that while both the new RP-HPLC and the established GC-MS methods are valid for the analysis of this compound, their suitability depends on the specific application.

  • For routine quality control, assay, and content uniformity testing, the new RP-HPLC method is the superior choice. Its simplicity, higher precision, and robustness make it ideal for a high-throughput environment.

  • For trace-level impurity analysis or for applications requiring definitive identification, the GC-MS method is recommended. Its superior sensitivity and the structural information provided by mass spectrometry are invaluable in these contexts.

The validation of an analytical method is not a one-time event but a continuous process that ensures the method remains fit for its intended purpose throughout its lifecycle.[11] By understanding the underlying principles and the rationale behind each validation parameter, scientists can confidently develop and implement robust analytical methods that are the bedrock of pharmaceutical quality.

References

A Comparative Guide to Pyrazine Derivatives as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative study of pyrazine derivatives as ligands, designed for researchers, scientists, and professionals in drug development and materials science. We will move beyond a simple catalog of compounds to explore the causal relationships between ligand structure, coordination behavior, and functional outcomes, supported by experimental data and established protocols.

Introduction: The Versatility of the Pyrazine Core

Pyrazine, a 1,4-diazine, is a heterocyclic aromatic molecule that serves as an exceptionally versatile building block in coordination chemistry. Its two nitrogen atoms, positioned opposite each other, allow it to function as a monodentate, bidentate bridging, or chelating ligand, depending on the presence and nature of substituents. The π-acceptor ability of the pyrazine ring can modulate the electron density at the metal center, influencing the reactivity, stability, and physicochemical properties of the resulting complex.[1] This electronic tunability is central to its utility in fields ranging from catalysis to the development of novel therapeutics.

The foundational Creutz-Taube ion, featuring a pyrazine bridge between two ruthenium centers, was instrumental in understanding electron delocalization in mixed-valence systems and laid the groundwork for advanced materials.[2] Today, pyrazine derivatives are integral to the design of metal-organic frameworks (MOFs), redox-active catalysts, and biologically active coordination compounds.[2][3]

This guide will compare three distinct classes of pyrazine ligands to illustrate the structure-function relationship:

  • Unsubstituted Pyrazine: The archetypal bridging ligand.

  • Pyrazine Carboxamides: Key pharmacophores in medicinal chemistry.

  • 2,3-Bis(2-pyridyl)pyrazine (DPP): A powerful chelating agent for stable complexes.

Comparative Analysis of Pyrazine Ligands

The choice of a pyrazine derivative is a critical experimental decision that dictates the final architecture and properties of a coordination complex. The subtle interplay between the ligand's steric profile, electronic nature, and available donor atoms determines its function.

Unsubstituted Pyrazine: The quintessential bridge

Pyrazine's linear geometry and opposing nitrogen donors make it an ideal bridging ligand, capable of linking metal centers to form one-, two-, or three-dimensional coordination polymers and MOFs.[4]

  • Coordination Behavior: It typically uses its two nitrogen atoms to bridge two metal centers. This bridging capability is fundamental to the construction of extended networks. The π-system of the pyrazine can participate in electronic communication between the metal centers, a property that is crucial for applications in electronics and magnetism.[1]

  • Applications & Performance: Pyrazine-bridged frameworks are widely explored as MOFs for gas storage and delivery. For example, tricarbonyl-molybdenum(0) MOFs linked by pyrazine have been developed as carbon monoxide-releasing materials (CORMAs) for therapeutic applications.[5] These materials can store a high payload of CO (up to 10 mmol per gram) and release it slowly under physiological conditions.[5]

Pyrazine Carboxamides: Bio-inspired functionality

The introduction of a carboxamide group onto the pyrazine ring dramatically alters its properties. Pyrazinamide is a first-line antituberculosis drug, highlighting the biological significance of this scaffold.[6] This functional group introduces an additional potential coordination site (the carbonyl oxygen or amide nitrogen) and changes the electronic landscape of the ring.

  • Coordination Behavior: Pyrazine carboxamide and its derivatives can act as monodentate ligands (coordinating through a ring nitrogen) or as bidentate ligands. For instance, N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide acts as a mono-anionic bidentate ligand, coordinating to Ru(II) through a pyrazine nitrogen and the deprotonated amide nitrogen to form a stable five-membered chelate ring.[7] This chelation enhances the stability of the resulting complex.

  • Applications & Performance: These ligands are primarily used to synthesize metal complexes with potential therapeutic applications.[8][9] Ruthenium(II) complexes of N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide have shown significant cytotoxicity against several cancer cell lines (A549, PC-3, and Caco-2), in some cases surpassing the efficacy of cisplatin.[7] The mechanism often involves interaction with biomolecules like DNA and proteins, which is modulated by the overall structure of the metal complex.[7]

2,3-Bis(2-pyridyl)pyrazine (DPP): The powerful chelator

DPP is a multi-dentate ligand containing both pyrazine and pyridine rings. This arrangement creates multiple potential binding pockets, making it a strong chelating agent.

  • Coordination Behavior: DPP typically behaves as a bidentate ligand, coordinating to a metal ion through one nitrogen from the pyrazine ring and one nitrogen from an adjacent pyridyl ring.[10][11] This forms a highly stable five-membered chelate ring, which is energetically favorable. The analysis of Ru(III) complexes with DPP confirms this bidentate coordination mode.[10][11]

  • Applications & Performance: The high stability of DPP complexes makes them suitable for applications where robust compounds are required. Studies on Ru(III)-DPP complexes have characterized their ligand field parameters, indicating that DPP is a medium-strength ligand in the spectrochemical series.[10] These stable complexes have been investigated for their biological properties, contributing to the development of new metal-based drugs.[11][12]

Quantitative Performance Comparison

The following table summarizes key comparative data for metal complexes derived from these pyrazine ligands, providing a snapshot of their performance in specific applications.

Ligand/ComplexMetal IonApplicationKey Performance MetricRationale for Performance
Pyrazine (in Mo-cub MOF) Mo(0)CO-Releasing MaterialReleases ~10 mmol of CO per gram of material.[5]The porous framework structure allows for a high payload of CO ligands, while the pyrazine bridge provides structural stability.
[Ru(L)(p-cymene)Cl] (L = N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide)Ru(II)Anticancer AgentIC₅₀ (A549 cell line) = 7.1 µM (vs. 11.2 µM for cisplatin).[7]The bidentate chelation of the carboxamide ligand creates a stable complex that can effectively interact with biological targets.
[RuCl(DPP)(OH₂)₃]Cl₂ Ru(III)Coordination ChemistryForms stable 1:1 metal-to-ligand complexes.[11]The strong bidentate chelation from the pyrazine and pyridyl nitrogen atoms leads to a thermodynamically stable five-membered ring.

Experimental Protocols & Methodologies

Scientific integrity requires that protocols be robust and self-validating. The following sections provide detailed methodologies for the synthesis and characterization of pyrazine-based ligands and their complexes, explaining the causality behind the procedural steps.

Synthesis of a Pyrazine Carboxamide Derivative

This protocol describes the synthesis of N-aryl pyrazine-2-carboxamide via DCC/DMAP coupling, a common and effective method for amide bond formation.[13]

Objective: To synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

Causality: The reaction couples a carboxylic acid with an amine. N,N'-Dicyclohexylcarbodiimide (DCC) is a dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive acylpyridinium species, which is then readily attacked by the amine. Cooling to 0°C is crucial to control the exothermic reaction and minimize side products.

Step-by-Step Protocol:

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq), 4-bromo-3-methylaniline (1.0 eq), and DMAP (0.2 eq).

  • Dissolution: Add 50 mL of dry dichloromethane (DCM) to the flask. Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath with continuous stirring. This prevents the formation of N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.

  • Activation: Once the mixture reaches 0°C, add DCC (1.1 eq) portion-wise. The slight excess of DCC ensures full conversion of the carboxylic acid.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form. Filter the reaction mixture to remove the DCU.

  • Purification: Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis and Characterization of a Ru(III)-Pyrazine Complex

This protocol provides a general method for synthesizing a Ruthenium(III) complex with a bidentate pyrazine derivative, based on procedures described in the literature.[10][11]

Objective: To synthesize a Ru(III) complex and confirm ligand coordination via FT-IR spectroscopy.

Causality: The reaction involves the substitution of ligands on the Ru(III) precursor with the pyrazine derivative. Refluxing in a suitable solvent provides the necessary thermal energy to overcome the activation barrier for ligand exchange. The choice of solvent is critical; it must dissolve the reactants and be stable at the reaction temperature.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve hydrated ruthenium(III) chloride (RuCl₃·xH₂O) (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Ligand Addition: In a separate flask, dissolve the pyrazine derivative ligand (e.g., DPP, 2.0 eq for a 1:2 complex) in the same solvent.

  • Reaction: Add the ligand solution to the Ru(III) solution. Reflux the mixture for several hours (e.g., 4-6 hours). The color of the solution will typically change, indicating complex formation.

  • Isolation: After cooling to room temperature, reduce the solvent volume using a rotary evaporator. The product may precipitate directly or can be precipitated by adding a less polar solvent (e.g., diethyl ether).

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent and then diethyl ether, and dry under vacuum.

  • Characterization (FT-IR Analysis):

    • Acquire an FT-IR spectrum of the free pyrazine ligand and the synthesized Ru(III) complex.

    • Validation: Compare the two spectra. Successful coordination is confirmed by observing shifts in the characteristic vibrational bands of the ligand. For example, stretching vibrations of the pyrazine ring (typically 1500–1000 cm⁻¹) may shift upon coordination.[10] Crucially, the appearance of new, low-frequency bands in the far-IR region (typically 650–450 cm⁻¹) can be assigned to the Ru-N stretching vibrations, providing direct evidence of the metal-ligand bond formation.[10]

Visualizations: Structures and Workflows

Coordination Modes of Pyrazine Derivatives

G cluster_0 Coordination Modes M1 Metal Pyrazine Pyrazine M1->Pyrazine N M2 Metal M3 Metal Pyrazine->M2 N DPP DPP Ligand DPP->M3 N(pz) DPP->M3 N(py) Bridging Bridging Mode (e.g., Unsubstituted Pyrazine) Chelating Chelating Mode (e.g., DPP)

Caption: Coordination versatility of pyrazine-based ligands.

Experimental Workflow for Complex Synthesis & Validation

G cluster_char Characterization & Validation start Reactants (Metal Salt + Pyrazine Ligand) dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve reflux Reflux for 4-6 hours (Provides energy for ligand exchange) dissolve->reflux isolate Isolate Crude Product (Precipitation/Filtration) reflux->isolate purify Purify Complex (Washing/Recrystallization) isolate->purify end Pure Metal Complex purify->end ftir FT-IR Spectroscopy (Confirm M-N bond formation) end->ftir nmr NMR Spectroscopy (Confirm structure) ftir->nmr ms Mass Spectrometry (Confirm molecular weight) nmr->ms

Caption: General workflow for synthesis and characterization.

Conclusion and Future Outlook

This guide has demonstrated that pyrazine derivatives are not monolithic in their function. The strategic functionalization of the pyrazine core—from the simple, unsubstituted bridge to complex, multi-dentate chelators—provides chemists with a powerful toolkit to design metal complexes with tailored properties. Unsubstituted pyrazine excels in creating extended frameworks for materials applications, while carboxamide derivatives provide a gateway to potent bioactive compounds, and polypyridyl versions like DPP offer exceptional stability.

The causality is clear: substituents dictate the available coordination sites, modulate the electronic properties of the metal center, and enforce specific geometries, which in turn governs the ultimate function of the complex. Future research will likely focus on developing pyrazine-based ligands for increasingly sophisticated applications, such as multi-functional MOFs that combine catalytic activity with selective adsorption, and next-generation photodynamic therapy agents where the pyrazine ligand can tune the light-absorbing properties of the complex. The continued comparative analysis of these versatile ligands will be essential for advancing the frontiers of coordination chemistry.

References

A Comparative Guide to the Purity Assessment of Synthesized 3-Ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Ethylpyrazin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method selection, enabling robust and reliable purity determination. We will explore the primary chromatographic techniques, orthogonal spectroscopic methods, and provide detailed, field-tested protocols to ensure self-validating results.

The Imperative for Purity: Context and Potential Impurities

This compound is a heterocyclic amine, a class of compounds that serve as vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The precise structure and purity of such intermediates are paramount, as even minor impurities can drastically alter the efficacy, safety, and regulatory compliance of the final product.

During a typical synthesis, several types of impurities can arise:

  • Starting Materials: Unreacted precursors and reagents.

  • Solvents: Residual solvents used during the reaction or purification.

  • By-products: Products from side reactions. A significant challenge in pyrazine chemistry is the formation of positional isomers (e.g., 5-Ethylpyrazin-2-amine), which can be difficult to separate and distinguish due to their similar physical properties.[2][3]

  • Degradation Products: Compounds formed by the breakdown of the target molecule under specific conditions.

A multi-pronged analytical approach is therefore not just recommended but essential for a complete purity profile.

Workflow for Comprehensive Purity Analysis

A robust purity assessment workflow relies on using both a primary quantitative technique and an orthogonal, confirmatory method. This ensures that the purity value is accurate and the compound's identity is unequivocally confirmed.

Purity Workflow cluster_0 Purity Assessment Workflow Synthesized Sample Synthesized Sample Primary Analysis Primary Analysis Synthesized Sample->Primary Analysis Quantitative Purity Orthogonal Analysis Orthogonal Analysis Synthesized Sample->Orthogonal Analysis Structural Confirmation Data Integration Data Integration Primary Analysis->Data Integration Orthogonal Analysis->Data Integration Final Report Final Report Data Integration->Final Report Purity & Identity

Caption: General workflow for assessing the purity of a synthesized compound.

Primary Quantitative Techniques: A Head-to-Head Comparison

The choice of a primary analytical technique is critical and typically falls between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The decision hinges on the analyte's volatility and thermal stability.

Method Selection Analyte Properties Analyte Properties Is it volatile & thermally stable? Is it volatile & thermally stable? Analyte Properties->Is it volatile & thermally stable? Use GC-MS Use GC-MS Is it volatile & thermally stable?->Use GC-MS  Yes Use HPLC-UV/DAD Use HPLC-UV/DAD Is it volatile & thermally stable?->Use HPLC-UV/DAD  No / Unknown

Caption: Decision tree for selecting the primary chromatographic method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely applied analytical technique for the characterization of alkylpyrazines, owing to their typical volatility.[2][3] This method offers high separation efficiency and provides mass spectral data for peak identification.

  • Expertise & Experience: The primary advantage of GC-MS is its ability to separate volatile impurities and confirm their identity via mass fragmentation patterns. However, a critical pitfall in pyrazine analysis is that positional isomers often yield very similar mass spectra.[3] Therefore, unambiguous identification cannot rely on the MS data alone. Meticulous comparison of Gas Chromatographic Retention Indices (RIs) against a known standard or comprehensive database is essential for confident identification.[2]

  • Trustworthiness: A protocol is self-validating when a known reference standard of this compound is run alongside the synthesized sample. The matching retention time and mass spectrum provide high confidence. Spiking the sample with the standard should result in a single, co-eluting peak, confirming peak identity.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

For less volatile or thermally labile amines, Reverse-Phase HPLC is the workhorse method. The pyrazine ring contains a strong chromophore, making UV detection highly effective.

  • Expertise & Experience: The choice of mobile phase is crucial for analyzing basic compounds like amines. An acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) is added to the mobile phase to protonate the amine. This ensures a consistent ionic state, preventing interactions with residual silanol groups on the C18 stationary phase and thus minimizing peak tailing. A Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral data for each peak, which can help distinguish between impurities and the main compound, adding a layer of identity confirmation.

  • Trustworthiness: System suitability tests, including retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates, must be established using a reference standard before sample analysis. Purity is calculated using an area percent method, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a Relative Response Factor (RRF) for each known impurity should be determined.

Orthogonal Confirmatory Techniques

Orthogonal methods use a different scientific principle for analysis, providing an independent verification of purity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for absolute structural elucidation.

  • ¹H NMR: Provides information on the electronic environment of protons and their connectivity. For this compound, one would expect to see:

    • A triplet and a quartet in the aliphatic region (~1.2 ppm and ~2.6 ppm, respectively) for the ethyl group.[4][5]

    • Two distinct signals in the aromatic region (~7.5-8.5 ppm) for the two protons on the pyrazine ring.

    • A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift (typically 3-5 ppm for aromatic amines) and may exchange with D₂O.[6][7]

  • ¹³C NMR: Shows the number of unique carbon atoms, confirming the molecular backbone.

  • Purity by NMR (qNMR): Quantitative NMR (qNMR) can be used for an extremely accurate purity assessment by integrating the signal of the analyte against a certified internal standard of known purity and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique to confirm the presence of key functional groups. For this compound, the key diagnostic peaks are the N-H stretches. A primary amine (-NH₂) will show two distinct bands in the 3300-3500 cm⁻¹ region, while a secondary amine shows only one.[6][8] The absence of one of these bands could indicate an N-substituted impurity.

Melting Point Analysis

A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This simple, classical method provides an excellent qualitative check on purity.

Comparative Summary of Analytical Techniques

Technique Primary Use Strengths Limitations Expertise Level
GC-MS Quantitative Purity & Impurity IDHigh sensitivity; excellent for volatile compounds; provides mass data for identification.[2]Not suitable for non-volatile compounds; isomers can have similar mass spectra.[3]Intermediate to Advanced
HPLC-UV/DAD Quantitative PurityHigh precision and accuracy; robust; DAD provides spectral confirmation.[9]Lower resolution for highly complex mixtures compared to capillary GC; requires analyte to have a chromophore.Intermediate
NMR Structural ElucidationUnambiguous structure confirmation; qNMR for high-accuracy quantitation.[5][7]Lower sensitivity than MS; complex spectra can be difficult to interpret; higher equipment cost.Advanced
FTIR Functional Group IDFast, simple, and non-destructive; confirms presence of key bonds (e.g., N-H).[6]Provides limited information on overall purity; not quantitative.Basic
Melting Point Qualitative Purity CheckInexpensive and fast; sensitive to impurities in crystalline solids.Only applicable to solids; non-specific.Basic

Detailed Experimental Protocols

Protocol 1: Purity by GC-MS
  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Reference Standard: Prepare a reference standard solution at the same concentration (1 mg/mL).

  • GC-MS Conditions:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Oven Program: Start at 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject 1 µL of the blank (methanol), followed by the reference standard, and then the sample.

  • Data Interpretation: Compare the retention time and mass spectrum of the main peak in the sample to the reference standard. Integrate all peaks in the chromatogram and calculate purity using the area percent method. Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

Protocol 2: Purity by RP-HPLC-DAD
  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Reference Standard: Prepare a reference standard solution at the same concentration (1 mg/mL).

  • HPLC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD, 275 nm (or wavelength of maximum absorbance).

  • Analysis: Inject 10 µL of the blank, reference standard, and sample.

  • Data Interpretation: Confirm the retention time and UV spectrum of the main peak match the reference standard. Calculate purity using area percent.

Protocol 3: Structural Confirmation by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum. If amine protons are of interest and exchangeable, acquire a second spectrum after adding a drop of D₂O to the NMR tube.

  • Data Interpretation: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the peaks and assign them to the expected protons in the this compound structure. The disappearance of the -NH₂ signal after D₂O addition confirms its identity.[5]

Conclusion

Assessing the purity of synthesized this compound requires a meticulous, multi-faceted approach. While GC-MS and HPLC serve as excellent primary quantitative methods, their data must be contextualized with orthogonal techniques like NMR and FTIR for unequivocal structural confirmation. By understanding the principles behind each method and implementing robust, self-validating protocols, researchers can ensure the quality and integrity of their synthesized materials, paving the way for successful downstream applications.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylpyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Ethylpyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.